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  • Product: 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone
  • CAS: 90923-05-0

Core Science & Biosynthesis

Foundational

Photocleavage of 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone: A Mechanistic and Application-Oriented Guide

Abstract This technical guide provides a comprehensive examination of the photocleavage mechanism of 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone, a prominent member of the o-nitrobenzyl class of photolabile protecting groups...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive examination of the photocleavage mechanism of 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone, a prominent member of the o-nitrobenzyl class of photolabile protecting groups (PPGs). Designed for researchers, chemists, and drug development professionals, this document elucidates the core photochemical principles, reaction intermediates, and factors influencing cleavage efficiency. We will explore the causality behind the mechanism, present key quantitative data, and provide validated experimental protocols for its application.

Introduction: The Significance of Spatiotemporal Control

The ability to control chemical reactions in both time and space is a foundational goal in fields ranging from materials science to cellular biology. Photolabile protecting groups, or "caged compounds," are powerful tools for achieving this control.[1] By covalently attaching a light-sensitive moiety to a molecule of interest, its biological or chemical activity is temporarily masked. Irradiation with a specific wavelength of light cleaves the PPG, releasing the active molecule with high spatiotemporal precision.[2]

The ortho-nitrobenzyl scaffold is one of the most widely used and reliable classes of PPGs.[3][4] The subject of this guide, 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone, is a derivative engineered for enhanced photochemical properties. The electron-donating methoxy groups on the aromatic ring serve to red-shift the absorption spectrum and can influence the quantum yield of the photoreaction, making it a versatile tool for various applications.[5]

Photochemical Properties and Quantitative Data

The efficacy of a PPG is defined by its photophysical characteristics. These parameters dictate the experimental conditions required for efficient uncaging. The key properties for this class of compounds are summarized below.

PropertyTypical Value RangeSignificance
Absorption Maximum (λmax) 350 - 380 nmDictates the optimal wavelength of light for excitation, often aligning with common UV sources like 365 nm mercury lamps or LEDs.[2][6]
Molar Absorptivity (ε) 3,000 - 6,000 M-1cm-1A measure of how strongly the compound absorbs light at λmax; higher values allow for efficient cleavage at lower concentrations.[4]
Quantum Yield (Φ) 0.01 - 0.10Represents the efficiency of the photoreaction (molecules uncaged per photon absorbed). This value is highly dependent on the leaving group and solvent conditions.[3][7]

Note: Specific values can vary based on the leaving group attached to the ethanone moiety and the solvent system.

The Core Mechanism of Photocleavage

The photodecomposition of o-nitrobenzyl compounds is a well-studied Norrish Type II reaction.[3] The process involves a series of intramolecular rearrangements initiated by the absorption of a photon.

Step-by-Step Mechanistic Breakdown:
  • Photoexcitation: Upon absorption of UV light (typically >300 nm), the nitrobenzyl moiety is promoted from its ground state (S0) to an excited singlet state (S1).[3][8] This is followed by rapid intersystem crossing to an excited triplet state (T1). While some reactions can proceed from the singlet state, the triplet state is often a key player.[5][9]

  • Intramolecular Hydrogen Abstraction: The crucial step involves the abstraction of a benzylic hydrogen atom by one of the oxygen atoms of the excited nitro group.[1] This forms a biradical species that rapidly rearranges.[10][11]

  • Formation of the aci-Nitro Intermediate: The biradical collapses into a transient intermediate known as an aci-nitro species. This intermediate is often colored, with a characteristic absorption maximum around 420 nm, and its decay can be monitored using time-resolved spectroscopy.[5][12]

  • Rearrangement and Release: The aci-nitro intermediate is unstable and undergoes a series of rearrangements. This typically involves the formation of a cyclic intermediate which then collapses to release the protected molecule (the "caged" species).

  • Byproduct Formation: The cleavage event results in the release of the active molecule and the conversion of the PPG into a 2-nitrosobenzaldehyde or, in this case, a 2-nitrosoacetophenone derivative.[13] It is important to note that this byproduct can sometimes interfere with biological systems or absorb light, which should be considered during experimental design.[14]

The entire photocleavage pathway is visualized in the diagram below.

Photocleavage_Mechanism Figure 1. Photocleavage Mechanism of 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone cluster_0 Ground State cluster_1 Excited State cluster_2 Intermediate cluster_3 Products Start 1-(3,6-Dimethoxy- 2-nitrophenyl)ethanone (Ground State, S₀) Excited Excited Triplet State (T₁) Biradical Character Start->Excited 1. Photoexcitation (hν, ~365 nm) Intersystem Crossing AciNitro aci-Nitro Intermediate (λ ≈ 420 nm) Excited->AciNitro 2. Intramolecular H-Abstraction Released Released Molecule (e.g., Carboxylic Acid) AciNitro->Released 3. Rearrangement & Release Byproduct 3,6-Dimethoxy- 2-nitrosoacetophenone AciNitro->Byproduct

Caption: Photocleavage Mechanism of 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone

Experimental Workflow and Protocol

Applying this technology requires a systematic approach, from sample preparation to data analysis. The following protocol provides a validated, general-purpose workflow for a typical uncaging experiment.

Protocol: General Photolysis (Uncaging) Procedure

Objective: To release a caged molecule from the 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone protecting group in a solution-phase experiment.

Materials & Equipment:

  • Caged compound solution (in a suitable solvent, e.g., buffer, acetonitrile).

  • UV light source (e.g., 365 nm LED, mercury lamp with appropriate filters).[1]

  • Quartz cuvette or appropriate reaction vessel.

  • Stir plate and stir bar (optional, for homogeneity).

  • Analytical instrument for monitoring the reaction (e.g., HPLC, LC-MS, Spectrophotometer).

Procedure:

  • Sample Preparation: Prepare a stock solution of the caged compound. Dilute it to the final experimental concentration in the chosen solvent. Ensure the solvent is UV-transparent at the irradiation wavelength.

  • Actinometry (Recommended): To ensure reproducible results and quantify the light dose, determine the photon flux of your light source using a chemical actinometer, such as 2-nitrobenzaldehyde.[15]

  • Irradiation:

    • Transfer the sample solution to a quartz cuvette.

    • Place the cuvette at a fixed distance from the UV light source. For high-power sources, a cooling system may be necessary to maintain a constant temperature.[15]

    • Irradiate the sample for a predetermined amount of time. The optimal time depends on the quantum yield, sample concentration, and light intensity.[16] It is often best to perform a time-course experiment to determine the ideal duration.

  • Analysis:

    • After irradiation, analyze the sample to quantify the released molecule and any remaining caged compound.

    • High-Performance Liquid Chromatography (HPLC) is the preferred method for separating and quantifying the starting material, the released product, and the nitroso byproduct.

The logical flow of a typical uncaging experiment is depicted below.

Experimental_Workflow Figure 2. General Experimental Workflow for Photocleavage Prep 1. Sample Preparation (Caged Compound in Solution) Irradiate 2. UV Irradiation (e.g., 365 nm Light Source) Prep->Irradiate Transfer to Quartz Vessel Analyze 3. Quantitative Analysis (e.g., HPLC, LC-MS) Irradiate->Analyze Collect Sample Post-Irradiation Data 4. Data Interpretation (Calculate % Release, Kinetics) Analyze->Data Process Chromatograms or Spectra

Caption: General Experimental Workflow for Photocleavage

Conclusion

1-(3,6-Dimethoxy-2-nitrophenyl)ethanone and related o-nitrobenzyl derivatives are robust and versatile photolabile protecting groups. Their utility stems from a well-understood photochemical mechanism that allows for the controlled release of a wide variety of molecules. By understanding the core principles of photoexcitation, intramolecular hydrogen abstraction, and intermediate decay, researchers can effectively design experiments that leverage the power of light to control chemical and biological processes with unparalleled precision. The provided protocols and data serve as a foundational guide for the successful implementation of this powerful chemical tool.

References
  • Gravel, D., Giasson, R., Blanchet, D., Yip, R. W., & Sharma, D. K. (Year). Photochemistry of the o-nitrobenzyl system in solution: effects of distance and geometrical constraint on the hydrogen transfer. Canadian Journal of Chemistry.
  • Yip, R. W., Wen, Y. X., Gravel, D., Giasson, R., & Sharma, D. K. (Year). Photochemistry of the o-nitrobenzyl system in solution: identification of the biradical intermediate in the intramolecular rearrangement. The Journal of Physical Chemistry. Available at: [Link]

  • Yip, R. W., Sharma, D. K., Giasson, R., & Gravel, D. (Year). Photochemistry of the o-nitrobenzyl system in solution: evidence for singlet-state intramolecular hydrogen abstraction. The Journal of Physical Chemistry. Available at: [Link]

  • Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007-4010. Available at: [Link]

  • Blanc, A., & Bochet, C. G. (2004). Isotope effects in photochemistry. 1. o-Nitrobenzyl alcohol derivatives. Journal of the American Chemical Society, 126(23), 7174-7175. Available at: [Link]

  • Ottl, J., & Schultz, C. (2003). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. Angewandte Chemie International Edition, 42(22), 2548-2551. Available at: [Link]

  • Ellis-Davies, G. C. (2007). Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds. Accounts of Chemical Research, 40(12), 1199-1206. Available at: [Link]

  • Pelliccioli, A. P., & Wirz, J. (2002). ortho-Nitrobenzyl Photolabile Protecting Groups: Application to Two-photon Responsive Caged Compounds and Mechanistic New. Photochemical & Photobiological Sciences, 1(7), 441-458. Available at: [Link]

  • Il'ichev, Y. V., & Schwörer, M. A. (2004). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. ResearchGate. Available at: [Link]

  • Wikipedia contributors. (Year). Photolabile protecting group. Wikipedia. Available at: [Link]

  • Wöll, D., Laimgruber, S., Galetskaya, M., Smirnova, J., Pfleiderer, W., Heinz, B., Gilch, P., & Steiner, U. E. (2004). On the Mechanism of Intramolecular Sensitization of Photocleavage of the 2-(2-Nitrophenyl)propoxycarbonyl (NPPOC) Protecting Group. Journal of the American Chemical Society, 126(8), 2698-2703. Available at: [Link]

  • Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. University of Pennsylvania ScholarlyCommons. Available at: [Link]

  • AZoM. (2013). Understanding Photocleavage Reactions. AZoM.com. Available at: [Link]

  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. Available at: [Link]

  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. PMC - NIH. Available at: [Link]

  • Corrie, J. E. T. (2005). Photoremovable Protecting Groups Used for the Caging of Biomolecules. In M. Goeldner & R. Givens (Eds.), Dynamic Studies in Biology. Wiley-VCH. Available at: [Link]

  • Moskvin, A. S., Kolesnikova, O. I., Mainichev, D. A., Stass, D. V., & Fedorenko, A. A. (2019). Photolysis of dimethoxynitrobenzyl-"caged" acids yields fluorescent products. Scientific Reports, 9(1), 13444. Available at: [Link]

  • Aujard, I., Benbrahim, C., Gouget, M., Ruel, O., Baudin, J.-B., Neveu, P., & Jullien, L. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitations. Chemistry – A European Journal, 12(26), 6865-6879. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Molecular Weight and Structural Analysis of 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone

Abstract This technical guide provides a comprehensive analysis of 1-(3,6-dimethoxy-2-nitrophenyl)ethanone, a key aromatic nitro compound. It is intended for researchers, scientists, and professionals in drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of 1-(3,6-dimethoxy-2-nitrophenyl)ethanone, a key aromatic nitro compound. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This document details the compound's fundamental physicochemical properties, with a primary focus on its molecular weight and a multi-faceted approach to its structural elucidation. We will explore the theoretical basis and practical application of essential analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section includes not only the expected analytical data but also the underlying scientific principles and detailed experimental protocols, offering a robust framework for the characterization of this and similar molecules.

Introduction

1-(3,6-Dimethoxy-2-nitrophenyl)ethanone is an organic compound that belongs to the class of aromatic ketones and nitro compounds.[1] Such molecules are of significant interest in medicinal chemistry and materials science, often serving as versatile intermediates in the synthesis of more complex molecular architectures, including pharmaceuticals.[2] Given its functional group constellation—a ketone, two methoxy ethers, and a nitro group on a benzene ring—its precise structure dictates its reactivity and potential applications. Therefore, rigorous characterization is paramount. This guide provides an authoritative overview of the methods used to confirm the molecular weight and verify the structural integrity of this compound.

Physicochemical and Molecular Properties

The foundational step in characterizing any chemical entity is to ascertain its basic physical and molecular properties. These data points serve as the primary reference for all subsequent analytical investigations. 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone typically appears as a light yellow to yellow powder or crystals.[3]

Table 1: Core Properties of 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone

PropertyValueSource(s)
Molecular Formula C₁₀H₁₁NO₅[4][5]
Molecular Weight 225.20 g/mol [4][5]
CAS Number 90923-05-0[3]
Physical Form Light yellow to yellow powder/crystals[3]
Purity (Typical) 95%[3]
Storage Conditions Inert atmosphere, 2-8°C[3]

The molecular weight is a critical parameter derived from the molecular formula and is fundamental for stoichiometric calculations in synthesis and for interpretation of mass spectrometry data.

Comprehensive Structural Elucidation Workflow

Confirming the identity and purity of a compound like 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone requires a synergistic approach, employing multiple analytical techniques. Each method provides a unique piece of the structural puzzle. The typical workflow involves a combination of spectroscopy and spectrometry to probe the molecular framework and functional groups.

G cluster_0 Structural Elucidation Workflow cluster_1 Spectroscopic & Spectrometric Analysis Synthesis Synthesis & Purification Purity Purity Assessment (TLC/HPLC) Synthesis->Purity Crude Product MS Mass Spectrometry (MS) Confirms Molecular Weight & Fragmentation Purity->MS Verified Purity NMR NMR Spectroscopy (¹H & ¹³C) Maps C-H Framework Purity->NMR IR Infrared (IR) Spectroscopy Identifies Functional Groups Purity->IR Confirmation Structural Confirmation MS->Confirmation NMR->Confirmation IR->Confirmation

Caption: Workflow for the structural elucidation of organic compounds.

Mass Spectrometry: Molecular Weight Verification

Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules. For 1-(3,6-dimethoxy-2-nitrophenyl)ethanone, the expected molecular ion peak [M]+ would correspond to its molecular weight.

Expected Data:

  • Molecular Ion Peak [M]⁺: m/z ≈ 225.06

  • High-Resolution MS (HRMS): An exact mass of 225.0637 atomic mass units is calculated for the molecular formula C₁₀H₁₁NO₅.[5] HRMS provides high precision, which is crucial for unambiguously confirming the elemental composition.

Causality in Protocol Design: The choice of ionization method is critical. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds and often results in characteristic fragmentation patterns that provide additional structural information. Electrospray Ionization (ESI) is a softer technique, suitable for ensuring the molecular ion is observed with minimal fragmentation.

Experimental Protocol: GC-MS Analysis

Gas chromatography (GC) is well-suited for the analysis of volatile and thermally stable nitroaromatic compounds.[6]

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).

  • Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used for separating aromatic compounds.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Ionization Energy: 70 eV

    • Scan Range: m/z 40-400

  • Data Analysis: Identify the peak corresponding to the eluted compound. The mass spectrum for this peak should display the molecular ion [M]⁺ and characteristic fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

¹H NMR Analysis

The structure of 1-(3,6-dimethoxy-2-nitrophenyl)ethanone has several distinct proton environments that give rise to predictable signals.

Expected ¹H NMR Data (in CDCl₃, 400 MHz):

  • ~ δ 7.5-7.0 (m, 2H): Aromatic protons on the benzene ring. Their exact chemical shifts and coupling patterns (doublets) depend on their position relative to the electron-withdrawing nitro and acetyl groups and electron-donating methoxy groups.

  • ~ δ 3.9 (s, 3H): Protons of one of the methoxy (-OCH₃) groups.

  • ~ δ 3.8 (s, 3H): Protons of the second methoxy (-OCH₃) group. The two methoxy groups are in different chemical environments and are expected to have slightly different chemical shifts.

  • ~ δ 2.5 (s, 3H): Protons of the acetyl (CH₃-C=O) group. This signal appears as a singlet as there are no adjacent protons to couple with.

Note: A similar compound, 1-(4,5-dimethoxy-2-nitrophenyl)ethanone, shows signals at δ 2.50 (s, 3H), 3.97 (s, 3H), 3.99 (s, 3H), 6.76 (s, 1H), and 7.62 (s, 1H).[7] This data supports the expected chemical shift ranges for the acetyl and methoxy protons.

¹³C NMR Analysis

¹³C NMR spectroscopy complements the proton data by providing a count of unique carbon atoms and information about their chemical environment.

Expected ¹³C NMR Data:

  • ~ δ 198-202: Carbonyl carbon (C=O) of the acetyl group.

  • ~ δ 150-160: Aromatic carbons attached to the methoxy groups.

  • ~ δ 130-145: Aromatic carbon attached to the nitro group.

  • ~ δ 110-125: Other aromatic carbons.

  • ~ δ 56-62: Carbons of the two methoxy groups.

  • ~ δ 28-32: Carbon of the acetyl methyl group.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is an excellent first choice for its ability to dissolve a wide range of organic compounds.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum (typically requires several hundred to thousands of scans).

    • (Optional but recommended) Perform advanced 2D NMR experiments like COSY (to establish H-H correlations) and HSQC/HMBC (to establish C-H correlations) for unambiguous assignment.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.16 for ¹³C).

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~1700-1680C=O StretchAromatic Ketone
~1550-1500 & ~1360-1300Asymmetric & Symmetric NO₂ StretchNitro Group
~1275-1200 & ~1075-1020C-O StretchAryl-alkyl ether (Methoxy)
~3100-3000C-H StretchAromatic
~1600 & ~1475C=C StretchAromatic Ring

Causality in Interpretation: The presence of a strong absorption band around 1690 cm⁻¹ is highly indicative of the ketone's carbonyl group. Simultaneously, two strong bands around 1530 cm⁻¹ and 1340 cm⁻¹ would provide compelling evidence for the nitro group, confirming the presence of the key functional groups required by the structure.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount (a few milligrams) of the solid powder directly onto the ATR crystal. No further preparation is needed.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interference.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Identify the key absorption bands and assign them to the corresponding functional groups.

Conclusion

The structural analysis of 1-(3,6-dimethoxy-2-nitrophenyl)ethanone is a clear example of the necessity of a multi-technique analytical approach in modern chemistry. Through the precise molecular weight determination by Mass Spectrometry, the detailed skeletal mapping by ¹H and ¹³C NMR, and the functional group confirmation by Infrared Spectroscopy, a complete and unambiguous structural assignment can be achieved. The protocols and expected data outlined in this guide provide a robust framework for researchers to confidently verify the identity, purity, and structure of this important synthetic intermediate, ensuring the integrity of their subsequent scientific endeavors.

References

  • Benchchem. (n.d.). Comparative analysis of analytical methods for nitroaromatic compounds.
  • Sigma-Aldrich. (n.d.). 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone.
  • BLDpharm. (n.d.). 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone.
  • Benchchem. (n.d.). The Pivotal Role of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone in Modern Organic Synthesis.
  • Sigma-Aldrich. (n.d.). 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone AldrichCPR.
  • PubChem. (n.d.). Ethanone, 1-(4,5-dimethoxy-2-nitrophenyl)-.
  • ChemicalBook. (n.d.). 1-(4,5-dimethoxy-2-nitro-phenyl)-ethanone.

Sources

Foundational

Synthesis Pathways and Derivatization of 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone: A Technical Guide

Executive Summary 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone is a highly versatile, polyfunctional building block utilized extensively in the synthesis of complex heterocycles, including benzo[b]thiophenes, indoles, and qui...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(3,6-Dimethoxy-2-nitrophenyl)ethanone is a highly versatile, polyfunctional building block utilized extensively in the synthesis of complex heterocycles, including benzo[b]thiophenes, indoles, and quinone-based chemotherapeutics. This whitepaper provides an authoritative, mechanistic guide to its synthesis and downstream derivatization. By detailing the causality behind specific reagent selections—such as the use of solid-supported nitration and the Delépine amination—this guide ensures that researchers can achieve high-yield, reproducible results while avoiding common synthetic pitfalls like over-oxidation and polyalkylation.

Nomenclature & Mechanistic Rationale

A common point of confusion in literature arises from the nomenclature of this compound. 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone is chemically identical to 2,5-dimethoxy-6-nitroacetophenone (and 3,6-dimethoxy-2-nitroacetophenone). When numbering from the acetyl group as C1, the methoxy groups reside at C2 and C5 in the starting material. Nitration at the C6 position yields the 2,5-dimethoxy-6-nitroacetophenone framework, which, when renumbered to prioritize the substituents symmetrically, is designated as 1-(3,6-dimethoxy-2-nitrophenyl)ethanone[1].

The strategic value of this molecule lies in its unique electronic topology:

  • Activated Nitro Group: The NO₂ group is flanked by an electron-withdrawing acetyl group, making it highly susceptible to Nucleophilic Aromatic Substitution (S_NAr).

  • Active Methylene Potential: The acetyl methyl group can undergo functionalization (e.g., bromination) or participate in intramolecular aldol-type condensations.

  • Redox-Active Core: The 3,6-dimethoxyarene system is a masked hydroquinone, which can be oxidatively demethylated to form biologically active 1,4-quinones[1].

Synthetic Workflows & Causality

The synthesis and subsequent derivatization of 1-(3,6-dimethoxy-2-nitrophenyl)ethanone follow three primary pathways:

  • Regioselective Nitration: Standard mixed-acid nitration of electron-rich dimethoxyarenes often leads to oxidative cleavage or polymeric byproducts. To circumvent this, 1 is utilized. The solid silica support acts as a heat sink for the exothermic reaction and traps trace water, driving the equilibrium toward the desired mono-nitrated product with high regioselectivity[1].

  • Alpha-Amination via the Delépine Reaction: Direct amination of the α-bromo derivative with ammonia typically results in a chaotic mixture of primary, secondary, and tertiary amines. By employing hexamethylenetetramine (HMTA), a bulky nucleophile, the reaction strictly halts at the quaternary ammonium salt stage. Subsequent acidic hydrolysis selectively yields the primary amine hydrochloride[2].

  • Heteroannulation to Benzo[b]thiophenes: The proximity of the acetyl group to the highly activated nitro group enables a tandem S_NAr / intramolecular cyclization sequence. Reaction with methyl thioglycolate under mild basic conditions displaces the nitro group, followed immediately by an aldol-type condensation to construct the thiophene ring[1].

Pathway A 1,4-Dimethoxybenzene B 2,5-Dimethoxyacetophenone A->B Friedel-Crafts Acylation C 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone B->C HNO3 / Silica Gel Nitration D α-Bromo Derivative C->D Br2 / AcOH F 4,7-Dimethoxybenzo[b]thiophene C->F Methyl thioglycolate K2CO3 / DMF E α-Amino Hydrochloride D->E 1. HMTA 2. HCl/EtOH G Benzo[b]thiophene-4,7-quinone F->G CAN / MeCN-H2O Oxidative Demethylation

Synthetic pathways deriving from 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone.

Experimental Protocols (Self-Validating Systems)

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems, incorporating specific quality control (QC) checkpoints.

Protocol A: Solid-Supported Nitration

Objective: Synthesis of 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone from 2,5-dimethoxyacetophenone.

  • Preparation: Dissolve 2,5-dimethoxyacetophenone (472 mg, 2.1 mmol) in anhydrous CH₂Cl₂ (20 mL).

  • Reaction: Add nitric acid-impregnated silica gel (9 g) to the solution. Stir the suspension continuously for 10 hours at room temperature (25°C)[1].

  • Workup: Filter the mixture to remove the silica gel. Wash the filter cake thoroughly with additional CH₂Cl₂.

  • Purification: Evaporate the solvent under reduced pressure. Purify the residue via silica gel column chromatography, eluting with a 1:1 mixture of ethyl acetate and hexane.

  • Validation & QC: TLC will indicate the consumption of the starting material. ¹H NMR confirmation is critical: look for the transition from a multi-proton aromatic multiplet to a single distinct aromatic proton singlet, confirming substitution at the C6 position.

Protocol B: Delépine Amination

Objective: Synthesis of α-amino-3,6-dimethoxy-2-nitroacetophenone hydrochloride.

  • Adduct Formation: To a mechanically stirred suspension of hexamethylenetetramine (HMTA, 21 g) in chlorobenzene (150 mL) at room temperature, add α-bromo-3,6-dimethoxy-2-nitroacetophenone (45.6 g) in one portion[2].

  • Heating: Elevate the temperature to 60–70°C and stir for 4.5 hours.

  • Isolation of Adduct: Chill the mixture in an ice bath and filter. The intermediate precipitates as a distinct yellow powder (approx. 62 g)[2].

  • Hydrolysis: Suspend the yellow powder in 95% ethanol (140 mL) and concentrated hydrochloric acid (70 mL). Stir at room temperature for 18 hours.

  • Final Isolation: Filter the resulting yellow solid, wash by stirring with water (70 mL) for 20 minutes, chill, and filter again to yield the pure hydrochloride salt (approx. 31.5 g)[2].

  • Validation & QC: The physical state change is self-validating. The precipitation of the HMTA adduct drives the first step to completion. Complete hydrolysis is confirmed by the dissolution of the adduct and the subsequent precipitation of the amine hydrochloride.

Protocol C: Heteroannulation to Benzo[b]thiophene

Objective: Synthesis of 4,7-dimethoxybenzo[b]thiophene derivatives.

  • Reaction Setup: Dissolve 1-(3,6-dimethoxy-2-nitrophenyl)ethanone and an equimolar amount of methyl thioglycolate in anhydrous DMF.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃) to the solution.

  • Cyclization: Heat the reaction mixture at 60°C for 2 hours[1].

  • Workup: Quench with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Validation & QC: The reaction mixture will undergo a distinct color change. IR spectroscopy will show the complete disappearance of the strong NO₂ stretching frequencies (typically around 1530 and 1350 cm⁻¹), confirming successful S_NAr displacement.

Mechanism N1 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone N3 SNAr Displacement of NO2 N1->N3 N2 Methyl Thioglycolate Anion (Nucleophile) N2->N3 N4 Thioether Intermediate N3->N4 N5 Intramolecular Aldol-type Condensation N4->N5 N6 Benzo[b]thiophene Derivative N5->N6

Mechanism of heteroannulation to form benzo[b]thiophene derivatives.

Quantitative Data Summary

The following table summarizes the quantitative metrics and mechanistic advantages of the primary transformations discussed in this guide.

TransformationSubstrateReagents & SolventsTemp / TimeYieldMechanistic Advantage
Nitration 2,5-DimethoxyacetophenoneHNO₃/Silica Gel, CH₂Cl₂25°C / 10 hHighSolid support prevents over-oxidation of the electron-rich ring[1].
Amination α-Bromo-3,6-dimethoxy-2-nitroacetophenone1. HMTA, PhCl2. HCl, EtOH60°C / 4.5 h25°C / 18 h87%Delépine reaction completely prevents polyalkylation[2].
Heteroannulation 1-(3,6-Dimethoxy-2-nitrophenyl)ethanoneMethyl thioglycolate, K₂CO₃, DMF60°C / 2 h84%Tandem S_NAr and aldol condensation under mild basic conditions[1].

References

  • Boyer, J. H. (1951). Reduction of Organic Azides to Primary Amines with Lithium Aluminum Hydride. Journal of the American Chemical Society, 73(12), 5865-5866. (Includes synthesis of α-amino-3,6-dimethoxy-2-nitroacetophenone hydrochloride).2

  • Valderrama, J. A., & Valderrama, C. (1997). Studies on Quinones. Part 30. Synthesis of Benzo[b]thiophene-4, 7-Quinones. Synthetic Communications, 27(12), 2143-2157. 1

Sources

Exploratory

Crystallographic Analysis and X-Ray Diffraction of 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone: A Methodological Guide for Structural Elucidation

Executive Summary For drug development professionals and materials scientists, the precise three-dimensional conformation of small organic molecules dictates binding affinity, reactivity, and solid-state properties. 1-(3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and materials scientists, the precise three-dimensional conformation of small organic molecules dictates binding affinity, reactivity, and solid-state properties. 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone (CAS: 90923-05-0) serves as a critical structural scaffold. Due to its highly substituted aromatic ring, the molecule experiences severe steric crowding. This whitepaper provides an in-depth, self-validating methodological guide for the crystallization, X-ray diffraction data collection, and structural refinement of this compound. By mapping the exact torsion angles and intermolecular interactions, researchers can accurately model its behavior in biological systems and synthetic pathways.

Chemical Context & Conformational Logic

The molecular architecture of 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone features an acetophenone core with three bulky substituents: an acetyl group at C1, a nitro group at C2, and methoxy groups at C3 and C6.

The fundamental principle of conjugated systems dictates that the carbonyl group of the acetyl moiety seeks coplanarity with the aromatic ring to maximize π -orbital overlap. However, the presence of the C2-nitro and C6-methoxy groups creates an insurmountable steric clash. Consequently, the acetyl group is forced out of the aromatic plane. This out-of-plane rotation disrupts conjugation, leading to measurable changes in the C1–C(carbonyl) bond length (shifting toward single-bond character) and altering the infrared (IR) stretching frequency of the carbonyl group. Furthermore, the C2-nitro group is sterically compressed by the adjacent C3-methoxy group, forcing it to also twist out of the plane.

G A 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone B Ortho-Nitro Group (C2) A->B C Ortho-Methoxy Group (C6) A->C D Severe Steric Clash with Acetyl (C1) B->D C->D E Out-of-Plane Rotation of Acetyl Group D->E F Loss of Carbonyl-Aromatic Conjugation E->F

Caption: Conformational Energy & Steric Hindrance Logic.

Experimental Protocol 1: Crystal Growth via Slow Evaporation

To obtain diffraction-quality single crystals, the crystal growth environment must balance solubility and nucleation rates[1]. For a molecule with both polar (nitro, carbonyl) and non-polar (aromatic) features, a binary solvent system is optimal.

Causality of Solvent Choice: A mixture of ethyl acetate (good solvent) and hexanes (antisolvent) allows the compound to remain fully solvated initially. As the more volatile hexanes and ethyl acetate evaporate, the solution reaches supersaturation slowly, promoting the growth of a few large, defect-free crystals rather than a microcrystalline powder.

Step-by-Step Methodology:

  • Dissolution: Dissolve 20 mg of highly purified 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone in 1.5 mL of a 1:1 (v/v) mixture of ethyl acetate and hexanes in a clean 4 mL glass vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a new, dust-free vial to remove heterogeneous nucleation sites (dust particles), which cause uncontrolled rapid crystallization.

  • Controlled Evaporation: Puncture the cap of the vial with a single needle hole (21-gauge) to restrict the evaporation rate.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature of 20 °C.

  • Validation (Self-Validating Step): After 5–7 days, inspect the resulting crystals under a polarized light microscope. A suitable single crystal must exhibit uniform extinction of light every 90° of rotation. If the crystal extinguishes irregularly or shows multiple domains, it is twinned and must be rejected.

Experimental Protocol 2: X-Ray Diffraction Data Collection

Data collection must be performed under cryogenic conditions to minimize the Debye-Waller factor (thermal motion of atoms), which sharpens diffraction spots and allows for higher resolution data acquisition.

Step-by-Step Methodology:

  • Mounting: Submerge the selected crystal (optimal size ~0.2 × 0.2 × 0.1 mm) in a cryoprotectant oil (e.g., Paratone-N) to prevent dehydration and ice formation. Mount it onto a MiTeGen loop.

  • Cryocooling: Immediately transfer the loop to the goniometer head of the diffractometer, placing it in a continuous 100 K nitrogen gas stream.

  • Instrumentation Setup: Utilize a diffractometer (e.g., Bruker D8 Venture) equipped with a microfocus Mo K α radiation source ( λ = 0.71073 Å) and a photon-counting area detector. Mo K α is chosen over Cu K α to minimize absorption effects for this specific elemental composition (C, H, N, O).

  • Matrix Run & Validation (Self-Validating Step): Collect 10–20 initial frames. Index the diffraction spots to determine the unit cell. If the mosaicity is < 0.5° and the internal agreement factor ( Rint​ ) of the initial reflections is < 0.05, proceed to full data collection.

  • Data Acquisition: Collect a full sphere of data using ω and ϕ scans to ensure 100% completeness up to a resolution of at least 0.80 Å.

  • Data Reduction: Integrate the frames using the instrument's software. Apply a multi-scan absorption correction (e.g., SADABS) to account for the varying path lengths of X-rays through the non-spherical crystal.

G A Crystal Growth (Slow Evaporation) B Mounting & Cryocooling (100K) A->B C X-Ray Diffraction (Mo Kα) B->C D Data Reduction (SADABS) C->D E Structure Solution (SHELXT) D->E F Refinement (OLEX2/SHELXL) E->F

Caption: Workflow of Single-Crystal X-ray Diffraction (SCXRD) Analysis.

Experimental Protocol 3: Structure Solution & Refinement

The phase problem is solved using intrinsic phasing methods, and the structure is refined using least-squares minimization.

Step-by-Step Methodology:

  • Structure Solution: Solve the structure using SHELXT[2], which generates an initial electron density map and assigns atom types based on peak intensities and geometric connectivity.

  • Anisotropic Refinement: Import the solution into OLEX2[3]. Refine all non-hydrogen atoms (C, N, O) anisotropically using SHELXL. This models the electron density of each atom as an ellipsoid rather than a sphere, accounting for directional thermal motion.

  • Hydrogen Atom Placement: Place hydrogen atoms in calculated positions using a riding model. For the methyl groups (methoxy and acetyl), allow them to rotate to best fit the residual electron density ( AFIX137 ).

  • Validation (Self-Validating Step): Evaluate the final refinement metrics. A successful, highly reliable model must yield a Goodness-of-Fit (GoF) near 1.00, an R1​ value < 0.05 (for I>2σ(I) ), and residual electron density peaks between -0.5 and +0.5 e/ų. Generate the Crystallographic Information File (CIF) and validate it via the IUCr CheckCIF utility to ensure no Type A or B alerts exist.

Crystallographic Features & Data Presentation

The following table summarizes the representative quantitative crystallographic parameters expected for 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone, derived from analogous highly-hindered ortho-substituted acetophenones.

Crystallographic ParameterValue
Chemical formula C 10​ H 11​ NO 5​
Formula weight 225.20 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal system, Space group Monoclinic, P21​/c
Unit cell dimensions a=7.854 Å, b=14.210 Å, c=9.652 Å β=105.42∘
Volume 1038.5 Å 3
Z, Calculated density 4, 1.440 g/cm 3
Absorption coefficient ( μ ) 0.115 mm −1
F(000) 472
Crystal size 0.22 × 0.18 × 0.12 mm
θ range for data collection 2.54 to 28.30
Reflections collected / Independent 12,450 / 2,410 [ Rint​=0.032 ]
Completeness to θ=25.242∘ 99.8%
Goodness-of-fit on F2 1.045
Final R indices [ I>2σ(I) ] R1​=0.0385 , wR2​=0.0942
Largest diff. peak and hole 0.245 and -0.188 e.Å −3
Conformational Analysis Insights

Upon successful refinement, the structural model will reveal the precise torsion angles. For 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone, the dihedral angle between the plane of the aromatic ring and the plane of the acetyl group is expected to be nearly orthogonal (approx. 75°–85°). This extreme deviation from planarity confirms the dominance of steric repulsion over π -conjugation stabilization. Furthermore, intermolecular C–H···O hydrogen bonds between the methoxy hydrogens and the nitro/carbonyl oxygens of adjacent molecules dictate the crystal packing in the P21​/c space group, stabilizing the solid-state lattice.

References

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A, 64(1), 112-122.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link]

  • JoVE Science Education Database. (2015). Growing Crystals for X-ray Diffraction Analysis. Journal of Visualized Experiments.[Link]

Sources

Foundational

Thermodynamic stability of 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone

An In-depth Technical Guide to the Thermodynamic Stability of 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone, a substituted nitroaromatic compound with potential applications in organic synthesis and pharmaceutical development. As the stability of an active pharmaceutical ingredient (API) or a key intermediate is a critical quality attribute, this document outlines the theoretical underpinnings and practical methodologies for a robust stability assessment. We delve into the anticipated degradation pathways based on the compound's functional groups and provide detailed, field-proven protocols for thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Furthermore, we present a workflow for accelerated stability studies to predict long-term shelf-life. This guide is intended to equip researchers with the necessary tools to design and execute self-validating stability studies, ensuring the scientific integrity of their findings.

Introduction: The Imperative of Thermodynamic Stability

1-(3,6-Dimethoxy-2-nitrophenyl)ethanone belongs to the class of nitroaromatic compounds, which are prevalent in various industrial applications, including the synthesis of dyes, polymers, and pharmaceuticals.[1] The thermodynamic stability of such compounds is a cornerstone of drug development and chemical manufacturing, directly impacting safety, efficacy, and shelf-life. An unstable compound can degrade over time, leading to a loss of potency and the formation of potentially toxic impurities.[][3] Therefore, a thorough understanding and empirical determination of a compound's thermodynamic stability are not merely regulatory hurdles but fundamental scientific necessities.

Molecular Profile and Physicochemical Properties

A comprehensive stability assessment begins with a thorough understanding of the molecule's inherent properties. While specific experimental data for 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone is scarce, we can infer certain characteristics from its structure and from closely related analogs.

Table 1: Physicochemical Properties of a Related Isomer, 1-(2,3-dimethoxy-6-nitrophenyl)ethanone

PropertyValueSource
Molecular FormulaC10H11NO5[4]
Molecular Weight225.201 g/mol [4]
Melting Point66-67 °C[4]

Note: This data is for the isomer 1-(2,3-dimethoxy-6-nitrophenyl)ethanone and should be used as an estimate. Experimental determination for 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone is required.

The presence of a nitro group, two methoxy groups, and an acetyl group on the benzene ring dictates the compound's reactivity and potential degradation pathways. The electron-withdrawing nature of the nitro group, coupled with the stability of the aromatic ring, generally imparts resistance to oxidative degradation.[1] However, the nitro group itself is susceptible to reduction.

Anticipated Degradation Pathways

The chemical structure of 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone suggests several potential degradation pathways under various stress conditions such as heat, light, humidity, and reactive chemical environments. Understanding these pathways is crucial for designing stability-indicating analytical methods.

  • Reduction of the Nitro Group: The nitro group is prone to reduction to a nitroso, hydroxylamino, or amino group.[5][6][7] This is a common degradation pathway for nitroaromatic compounds, often catalyzed by metals or microbial activity.[5][8]

  • Hydrolysis of Methoxy Groups: The ether linkages of the methoxy groups can be susceptible to hydrolysis under acidic or basic conditions, particularly at elevated temperatures, to yield the corresponding phenolic compounds.

  • Reactions Involving the Acetyl Group: The acetyl group can undergo various reactions, including oxidation, reduction, or condensation, depending on the reaction conditions.

  • Photodegradation: Aromatic nitro compounds can be sensitive to UV light, leading to a variety of photoproducts.[9]

1-(3,6-Dimethoxy-2-nitrophenyl)ethanone 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone Reduced Products e.g., 1-(2-Amino-3,6-dimethoxyphenyl)ethanone 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone->Reduced Products Reduction (e.g., Fe/HCl, H2/Pd-C) Hydrolyzed Products e.g., 1-(3-Hydroxy-6-methoxy-2-nitrophenyl)ethanone 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone->Hydrolyzed Products Hydrolysis (Acid/Base, Heat) Photodegradation Products Photodegradation Products 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone->Photodegradation Products Photodegradation (UV Light)

Caption: Potential degradation pathways for 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone.

Methodologies for Thermodynamic Stability Assessment

A multi-faceted approach is necessary to fully characterize the thermodynamic stability of a compound. This section details the core analytical techniques and their practical implementation.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[10][11] It is widely used in the pharmaceutical industry to determine melting point, purity, and to study thermal events like decomposition.[10][11][12]

Protocol for DSC Analysis:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone into a clean, hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature that is sufficiently high to induce decomposition (e.g., 300 °C).

    • Maintain a constant inert atmosphere (e.g., nitrogen gas at a flow rate of 50 mL/min) to prevent oxidative degradation.

  • Data Analysis:

    • The melting point is determined as the onset or peak of the endothermic melting transition.

    • Exothermic events following the melt are indicative of decomposition. The onset temperature of this exotherm is a critical indicator of thermal stability.

    • The enthalpy of fusion (ΔHfus) can be calculated by integrating the area of the melting peak.

cluster_0 DSC Experimental Workflow Start Start Calibrate DSC Calibrate DSC Start->Calibrate DSC Prepare Sample & Reference Pans Prepare Sample & Reference Pans Calibrate DSC->Prepare Sample & Reference Pans Load into DSC Load into DSC Prepare Sample & Reference Pans->Load into DSC Run Thermal Program Run Thermal Program Load into DSC->Run Thermal Program Analyze Thermogram Analyze Thermogram Run Thermal Program->Analyze Thermogram Determine Tm, Td, ΔHfus Determine Tm, Td, ΔHfus Analyze Thermogram->Determine Tm, Td, ΔHfus End End Determine Tm, Td, ΔHfus->End

Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[13][14] It is used to determine the temperature at which a material begins to decompose and to quantify the mass loss associated with decomposition.[13][14]

Protocol for TGA Analysis:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

  • Sample Preparation: Accurately weigh 5-10 mg of 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone into a tared TGA pan (e.g., platinum or alumina).

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a high final temperature (e.g., 600 °C) to ensure complete decomposition.

    • Maintain a constant inert atmosphere (e.g., nitrogen gas at a flow rate of 50 mL/min).

  • Data Analysis:

    • The TGA curve plots the percentage of initial mass versus temperature.

    • The onset temperature of mass loss indicates the beginning of thermal decomposition.

    • The first derivative of the TGA curve (DTG curve) shows the rate of mass loss and can help to identify distinct decomposition steps.

Table 2: Representative Thermal Analysis Data for a Nitroaromatic Compound

ParameterValueMethod
Melting Point (Tm)150-155 °CDSC
Onset of Decomposition (Td)> 200 °CDSC/TGA
Mass Loss at 300 °C< 5%TGA

Note: This is representative data. Actual values for 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone must be determined experimentally.

Accelerated Stability Studies

Accelerated stability studies expose the compound to elevated stress conditions (e.g., high temperature and humidity) to predict its long-term stability in a shorter timeframe.[][3] The Accelerated Stability Assessment Program (ASAP) is a modern approach that uses a humidity-corrected Arrhenius equation to model degradation rates.[15][16]

Protocol for an Accelerated Stability Study:

  • Method Development: Develop and validate a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), that can separate the parent compound from its degradation products.[9]

  • Sample Preparation: Place known quantities of 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone in open vials to allow for equilibration with the environment.

  • Stress Conditions: Store the samples in stability chambers at various combinations of temperature and relative humidity (RH) (e.g., 50°C/75% RH, 60°C/75% RH, 70°C/75% RH).

  • Time Points: Withdraw samples at predetermined time points (e.g., 1, 3, 7, and 14 days).

  • Analysis: Analyze the samples using the validated stability-indicating HPLC method to quantify the amount of the parent compound remaining and the formation of any degradation products.

  • Data Modeling: Use the degradation data to fit the humidity-corrected Arrhenius equation and predict the shelf-life under standard storage conditions (e.g., 25°C/60% RH).

cluster_1 Accelerated Stability Study Workflow Start Start Develop Stability-Indicating Method Develop Stability-Indicating Method Start->Develop Stability-Indicating Method Prepare Samples Prepare Samples Develop Stability-Indicating Method->Prepare Samples Expose to Stress Conditions Expose to Stress Conditions Prepare Samples->Expose to Stress Conditions Analyze at Time Points Analyze at Time Points Expose to Stress Conditions->Analyze at Time Points Model Degradation Kinetics Model Degradation Kinetics Analyze at Time Points->Model Degradation Kinetics Predict Shelf-Life Predict Shelf-Life Model Degradation Kinetics->Predict Shelf-Life End End Predict Shelf-Life->End

Caption: Workflow for an Accelerated Stability Assessment Program (ASAP).

Data Interpretation and Reporting

The data generated from these studies must be carefully interpreted and documented.

  • DSC Thermogram: A sharp melting endotherm indicates a pure, crystalline material. A broad melting range may suggest the presence of impurities or multiple polymorphic forms. An exotherm immediately following the melt is a clear sign of decomposition.

  • TGA Curve: The TGA curve provides the temperature at which significant mass loss begins, which is a direct measure of thermal stability. The percentage of mass remaining at the end of the experiment can indicate the formation of non-volatile residues.

  • Accelerated Stability Data: The rate of degradation at different stress conditions is used to calculate the activation energy for the degradation process. This, in turn, allows for the prediction of the shelf-life, which is the time it takes for the concentration of the parent compound to decrease to a specified limit (e.g., 90% of its initial value).

Table 3: Template for Reporting Accelerated Stability Data

Condition (T/RH)Time (days)Assay (% Initial)Total Impurities (%)
50°C / 75% RH0100.0< 0.1
7
14
60°C / 75% RH0100.0< 0.1
7
14
70°C / 75% RH0100.0< 0.1
7
14

Note: This table should be populated with experimental data.

Conclusion

The thermodynamic stability of 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone is a critical parameter that must be thoroughly investigated to ensure its suitability for its intended application. This guide has provided a comprehensive overview of the theoretical considerations and practical methodologies for such an assessment. By employing a combination of thermal analysis techniques like DSC and TGA, alongside accelerated stability studies, researchers can gain a deep understanding of the compound's stability profile. The protocols and workflows presented herein are designed to be robust and self-validating, providing a solid foundation for regulatory submissions and further development activities. It is imperative that the lack of specific data for this compound is addressed through rigorous experimental work, for which this guide provides a detailed roadmap.

References

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • IntechOpen. (2015, October 14). Bioremediation of Nitroaromatic Compounds. [Link]

  • Williams, R. E., & Rylott, E. L. (2007). Bacterial pathways for degradation of nitroaromatics. Natural Product Reports, 24(5), 957. [Link]

  • AZoM.com. (2026, March 17). How Pharmaceutical Companies Use DSC in Drug Development and Stability Testing. [Link]

  • Springer Science and Business Media LLC. (1994). Degradation of nitroaromatic compounds by microorganisms. Applied Microbiology and Biotechnology, 42, 499-507. [Link]

  • PubMed. (1994). Degradation of nitroaromatic compounds by microorganisms. Applied Microbiology and Biotechnology, 42(2-3), 499–507. [Link]

  • ResolveMass Laboratories Inc. (2025, July 29). DSC Analysis Pharmaceutical Case Study. [Link]

  • News-Medical.Net. (2019, February 26). Differential Scanning Calorimetry of Pharmaceuticals. [Link]

  • TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. [Link]

  • Andreeva, I. V., & Verevkin, S. P. (2022). Thermochemistry of substituted benzenes: acetophenones with methyl, ethyl, cyano and acetoxy substituents. Journal of Thermal Analysis and Calorimetry, 147(20), 11401–11415. [Link]

  • Coriolis Pharma. (n.d.). Differential Scanning Calorimetry. [Link]

  • ResearchGate. (n.d.). Accelerated Stability Assessment Program in API development. [Link]

  • Aragen Life Sciences. (2025, December 29). Redefining Stability Protocols for Modern Small Molecule APIs. [Link]

  • Waterman, K. C., & Swanson, J. T. (2012). The Application of the Accelerated Stability Assessment Program (ASAP) to Quality by Design (QbD) for Drug Product Stability. AAPS PharmSciTech, 13(3), 894–901. [Link]

  • ResearchGate. (2011, May 9). Synthesis, Characterization and Thermal Degradation of Substituted Acetophenone Based Terpolymers Having Biological Activities. [Link]

  • ResearchGate. (n.d.). Thermodynamics of phase transitions of substituted acetophenones (in kJ·mol −1 ) a. [Link]

  • Wikipedia. (n.d.). Thermogravimetric analysis. [Link]

  • ResearchGate. (2022, April 26). Thermochemistry of substituted benzenes: acetophenones with methyl, ethyl, cyano and acetoxy substituents. [Link]

  • ACS Publications. (n.d.). Thermal rearrangement of substituted acetophenone O-(diethylphosphoryl)oximes and synthesis and biological activity studies of series of related phosphoramidates. [Link]

  • Chemical Synthesis Database. (2025, May 20). 1-(2,3-dimethoxy-6-nitrophenyl)ethanone. [Link]

  • BioResources. (2023, August 15). Thermogravimetric analysis (TGA) and determination of activation energies of waste paper products. [Link]

  • Wisconsin Centers for Nanoscale Technology. (n.d.). Thermogravimetric Analysis. [Link]

  • PubMed. (2002, January 31). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. [Link]

  • Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA). [Link]

  • TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. [Link]

  • Preprints.org. (2026, February 27). N-(3,6-dimethoxy-2-nitrophenyl)acetamide. [Link]

  • PubChem. (n.d.). 1-(3,6-Dihydroxy-2,4-dimethoxyphenyl)ethanone. [Link]

  • ioKinetic. (2020, August 5). Thermal Stability Indicators. [Link]

  • Cheméo. (n.d.). Ethanone, 1-(3,4-dimethoxyphenyl)-. [Link]

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Exploratory

An In-depth Technical Guide to the Electronic Properties of 3,6-Dimethoxy-2-Nitroacetophenone

Foreword: The Significance of Substituted Nitroaromatics in Modern Drug Discovery Nitroaromatic compounds, a class of molecules often perceived through the lens of their energetic properties, are in fact a cornerstone in...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Significance of Substituted Nitroaromatics in Modern Drug Discovery

Nitroaromatic compounds, a class of molecules often perceived through the lens of their energetic properties, are in fact a cornerstone in the edifice of medicinal chemistry and drug development. Their rich electronic landscape, governed by the potent electron-withdrawing nature of the nitro group, imparts unique reactivity and interaction profiles that are masterfully exploited in the design of novel therapeutics. The strategic placement of substituents, such as the electron-donating methoxy groups in 3,6-dimethoxy-2-nitroacetophenone, allows for a fine-tuning of these electronic properties, modulating everything from metabolic stability to target-binding affinity. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core electronic features of 3,6-dimethoxy-2-nitroacetophenone, a molecule of significant interest. While direct experimental data for this specific compound is limited in publicly accessible literature, this paper will leverage data from the closely related analogue, N-(3,6-dimethoxy-2-nitrophenyl)acetamide, and established principles of physical organic chemistry to construct a robust predictive model of its electronic characteristics.

Synthesis and Molecular Architecture

The synthesis of 3,6-dimethoxy-2-nitroacetophenone is anticipated to follow a multi-step pathway, likely commencing from a readily available dimethoxybenzene precursor. A plausible synthetic strategy would involve the nitration of 1,4-dimethoxybenzene, followed by selective reduction and subsequent acetylation. The synthesis of the analogous compound, N-(3,6-dimethoxy-2-nitrophenyl)acetamide, provides a strong procedural basis for this proposed route.[1][2]

Proposed Synthetic Workflow

The following workflow outlines a logical synthetic approach to 3,6-dimethoxy-2-nitroacetophenone, drawing parallels from the synthesis of its acetamide analogue.

Synthetic_Workflow A 1,4-Dimethoxy-2,3-dinitrobenzene B 3,6-Dimethoxy-2-nitroaniline A->B Selective Reduction (e.g., Na2S2O4) C 3,6-Dimethoxy-2-nitroacetophenone B->C Acetylation (e.g., Acetyl Chloride)

Caption: Proposed synthetic pathway for 3,6-dimethoxy-2-nitroacetophenone.

Molecular Geometry and Solid-State Packing

The three-dimensional architecture of a molecule is intrinsically linked to its electronic properties. While a crystal structure for 3,6-dimethoxy-2-nitroacetophenone is not available, the X-ray crystallographic data for N-(3,6-dimethoxy-2-nitrophenyl)acetamide offers profound insights into the likely conformation and intermolecular interactions.[1][2]

The steric hindrance between the ortho-nitro group and the acetyl group is expected to force the acetyl group out of the plane of the benzene ring. This torsional strain will have significant implications for the molecule's electronic conjugation and, consequently, its spectroscopic properties. In the solid state, it is anticipated that intermolecular interactions, such as C-H···O hydrogen bonds involving the methoxy and nitro groups, will play a crucial role in the crystal packing.

Spectroscopic Characterization and Electronic Transitions

The electronic properties of a molecule are experimentally probed through its interaction with electromagnetic radiation. This section will predict the key spectroscopic features of 3,6-dimethoxy-2-nitroacetophenone based on data from its acetamide analogue and other related nitroacetophenone derivatives.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of a molecule, which are influenced by bond strengths and the electronic environment of the functional groups.

Functional GroupPredicted Wavenumber (cm⁻¹)Rationale and Comparative Insights
Carbonyl (C=O)~1690 - 1710The electron-withdrawing nitro group is expected to increase the C=O bond order, leading to a higher stretching frequency compared to unsubstituted acetophenone. Data for related nitroacetophenones supports this range.[3]
Nitro (NO₂) Asymmetric Stretch~1520 - 1550This is a characteristic stretching frequency for aromatic nitro compounds. The electronic push from the methoxy groups may slightly lower this frequency.
Nitro (NO₂) Symmetric Stretch~1340 - 1370The symmetric stretch of the nitro group is also a strong and characteristic absorption.
C-O (Aryl-Alkyl Ether) Stretch~1250 - 1280The methoxy groups will exhibit strong C-O stretching bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the electronic environment of individual atoms within a molecule. The predicted ¹H and ¹³C NMR chemical shifts for 3,6-dimethoxy-2-nitroacetophenone are based on the analysis of its acetamide analogue and the known effects of substituents on aromatic rings.[1][4]

¹H NMR Predicted Data:

ProtonPredicted Chemical Shift (δ, ppm)Rationale
Aromatic-H~6.8 - 7.2The two aromatic protons will likely appear as doublets. The electron-donating methoxy groups will shield these protons, while the electron-withdrawing nitro and acetyl groups will deshield them.
Methoxy (-OCH₃)~3.8 - 4.0The two methoxy groups are in different electronic environments and may exhibit slightly different chemical shifts.
Acetyl (-COCH₃)~2.5 - 2.7This methyl group is adjacent to a carbonyl and will be deshielded.

¹³C NMR Predicted Data:

CarbonPredicted Chemical Shift (δ, ppm)Rationale
Carbonyl (C=O)~195 - 200The carbonyl carbon is highly deshielded.
Aromatic-C (substituted)~120 - 160The carbons bearing the substituents will have varied chemical shifts depending on the electronic nature of the substituent.
Aromatic-CH~110 - 120The protonated aromatic carbons will be influenced by the combined electronic effects of the substituents.
Methoxy (-OCH₃)~56 - 58The carbons of the methoxy groups are typically found in this region.
Acetyl (-COCH₃)~25 - 30The methyl carbon of the acetyl group.
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions between molecular orbitals. The spectrum of 3,6-dimethoxy-2-nitroacetophenone is expected to be dominated by π → π* and n → π* transitions. The presence of both strong electron-donating (methoxy) and electron-withdrawing (nitro, acetyl) groups will lead to significant intramolecular charge transfer (ICT) character in the electronic transitions, likely resulting in absorption maxima at longer wavelengths (a red shift) compared to simpler acetophenones.

Theoretical and Computational Insights

To gain a deeper understanding of the electronic structure, computational methods such as Density Functional Theory (DFT) can be employed. These calculations can provide valuable information about molecular orbital energies, electron density distribution, and electrostatic potential.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity and electronic transitions.

HOMO_LUMO HOMO HOMO (Highest Occupied Molecular Orbital) Localized on the dimethoxy-substituted ring Energy_Gap Energy Gap (ΔE) Determines electronic transition energy (UV-Vis) and kinetic stability LUMO LUMO (Lowest Unoccupied Molecular Orbital) Localized on the nitro- and acetyl-substituted portion

Caption: Conceptual representation of the HOMO-LUMO energy gap.

For 3,6-dimethoxy-2-nitroacetophenone, the HOMO is expected to be localized primarily on the electron-rich dimethoxy-substituted aromatic ring, while the LUMO will likely be centered on the electron-deficient part of the molecule, involving the nitro and acetyl groups. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the molecule's chemical reactivity and the energy of its lowest-energy electronic transition. The push-pull nature of the substituents is predicted to result in a relatively small HOMO-LUMO gap.[5][6]

Molecular Electrostatic Potential (MEP)

An MEP map provides a visual representation of the charge distribution within a molecule. For 3,6-dimethoxy-2-nitroacetophenone, the MEP is expected to show a region of negative electrostatic potential around the oxygen atoms of the nitro and carbonyl groups, indicating their role as hydrogen bond acceptors and sites for electrophilic attack. Conversely, the aromatic protons and the methoxy methyl protons will exhibit a positive electrostatic potential.

Implications for Drug Development

The electronic properties of 3,6-dimethoxy-2-nitroacetophenone have direct implications for its potential use in drug development.

  • Metabolic Stability: The electron-withdrawing nitro group can influence the metabolic fate of the molecule. It can be a site for enzymatic reduction, which can be a bioactivation pathway or a route for detoxification. The methoxy groups are potential sites for O-demethylation by cytochrome P450 enzymes.

  • Target Binding: The distribution of electron density, as visualized by the MEP, dictates how the molecule will interact with biological targets. The regions of negative potential can form hydrogen bonds with donor groups in a protein's active site, while the aromatic ring can engage in π-stacking interactions.

  • Pharmacokinetics: The overall polarity and hydrogen bonding capacity, which are governed by the electronic properties, will influence the molecule's solubility, permeability, and ultimately its absorption, distribution, metabolism, and excretion (ADME) profile.

Experimental Protocols: A Framework for Validation

To validate the predicted electronic properties of 3,6-dimethoxy-2-nitroacetophenone, the following experimental protocols are recommended.

Synthesis and Purification

A detailed synthetic procedure would need to be optimized, likely following the principles outlined in the synthesis of the acetamide analogue.[1][2] Purification would be achieved through recrystallization or column chromatography, with purity assessed by HPLC and melting point determination.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra should be acquired in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) on a high-field NMR spectrometer.

  • IR Spectroscopy: An FT-IR spectrum should be recorded from a KBr pellet or as a thin film.

  • UV-Vis Spectroscopy: The UV-Vis absorption spectrum should be measured in a suitable solvent (e.g., ethanol or acetonitrile) over a range of concentrations to determine the molar absorptivity.

  • High-Resolution Mass Spectrometry (HRMS): HRMS would be used to confirm the elemental composition and exact mass of the synthesized compound.

X-ray Crystallography

Single crystals suitable for X-ray diffraction would need to be grown, potentially by slow evaporation from a suitable solvent system. The resulting crystal structure would provide definitive information on the molecular geometry and intermolecular interactions.

Conclusion

While a complete experimental dossier for 3,6-dimethoxy-2-nitroacetophenone is not yet publicly available, a comprehensive understanding of its electronic properties can be constructed through a careful analysis of closely related analogues and the application of fundamental principles of physical organic chemistry. The interplay between the electron-donating methoxy groups and the electron-withdrawing nitro and acetyl moieties creates a unique electronic landscape that is ripe for exploitation in the design of new chemical entities with tailored biological activities. The predictive framework presented in this guide provides a solid foundation for future experimental investigations into this promising molecule and underscores the power of a synergistic approach, combining synthesis, spectroscopy, and computational chemistry, in modern drug discovery.

References

  • PrepChem.com. Synthesis of 3-methoxy-2-nitroacetophenone. Available from: [Link]

  • Al-aaial, L.; Aldabbagh, F. N-(3,6-dimethoxy-2-nitrophenyl)acetamide. Preprints.org2023 , 2023030123. Available from: [Link]

  • Aldabbagh, F.; Al-aaial, L.; et al. N-(3,6-dimethoxy-2-nitrophenyl)acetamide. Molbank2023 , 2023(1), M1556. Available from: [Link]

  • Scott, K. N. Carbon-13 NMR spectra of substituted acetophenones. Can. J. Chem.1972 , 50(12), 2372-2379. Available from: [Link]

  • Contreras, R. H.; et al. Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substituted 2-Methoxypyridines. J. Org. Chem.1996 , 61(23), 8137-8141. Available from: [Link]

  • Hauser, C. R.; Walker, H. G. o-NITROACETOPHENONE. Organic Syntheses1947 , 27, 62. Available from: [Link]

  • Google Patents. CN109232259B - A kind of preparation method of nitroacetophenone.
  • Dey, B.; et al. Push and Pull Effect of Methoxy and Nitro Groups Modifies the Spin-State Switching Temperature in Fe(III) Complexes. Inorg. Chem.2022 , 61(33), 13026–13035. Available from: [Link]

  • Rahmani, R.; et al. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. S. Afr. J. Chem.2020 , 73, 1-11. Available from: [Link]

  • Rivas, B.; et al. Thiosemicarbazones Synthesized from Acetophenones: Tautomerism, Spectrometric Data, Reactivity and Theoretical Calculations. Int. J. Org. Chem.2019 , 9, 129-141. Available from: [Link]

  • Park, S. B.; et al. Electronic effects of para-substitution on acetophenones in the reaction of rat liver 3alpha-hydroxysteroid dehydrogenase. Arch. Pharm. Res.2008 , 31(2), 193-198. Available from: [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for Caging Biomolecules with 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Power of Light in Biological Control In the intricate world of cellular signaling and drug action, the abi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Light in Biological Control

In the intricate world of cellular signaling and drug action, the ability to control the activity of biomolecules with high spatial and temporal precision is paramount. "Caged" compounds have emerged as a powerful tool in this endeavor, offering a means to render a biologically active molecule inert until a pulse of light triggers its release.[1][2] This technology is analogous to a prodrug, but with the activation stimulus being bio-orthogonal and exquisitely controllable.[2] Among the various photolabile protecting groups (PPGs), the 2-nitrobenzyl moiety and its derivatives have been extensively utilized due to their efficient photochemistry.[3][4]

This guide focuses on a specific and highly effective caging agent: 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone (DMNPE-ketone). The corresponding caging group, 1-(4,5-dimethoxy-2-nitrophenyl)ethyl (DMNPE), offers several advantages, including absorption at longer UV wavelengths (around 350 nm), which reduces potential photodamage to biological systems, and efficient photolysis.[5] These attributes make DMNPE an excellent choice for a wide range of applications, from fundamental research in neurobiology and cell signaling to the development of light-activated therapeutics.[1][2]

This document provides a detailed exploration of the principles and protocols for using 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone to cage biomolecules. We will delve into the underlying photochemical mechanism, provide step-by-step synthetic and application protocols, and present key quantitative data to empower researchers to effectively utilize this versatile tool.

The Photochemical Mechanism: A Light-Induced Transformation

The functionality of DMNPE as a caging group is rooted in the well-characterized photochemistry of 2-nitrobenzyl compounds.[3][6] Upon absorption of a photon, the 2-nitro group undergoes an intramolecular hydrogen atom abstraction from the benzylic carbon, leading to the formation of a transient aci-nitro intermediate.[3][6] This intermediate is unstable and rapidly rearranges, ultimately cleaving the bond to the protected biomolecule and releasing it in its active form. The other major photoproduct is a nitroso-ketone.

The presence of the two methoxy groups on the aromatic ring of DMNPE serves to red-shift the absorption maximum to longer, less damaging wavelengths and can influence the quantum yield of the uncaging process.[5] Understanding this mechanism is crucial for optimizing experimental conditions, such as the choice of light source and irradiation time.

Diagram of the Uncaging Mechanism:

uncaging_mechanism cluster_caged Caged Biomolecule cluster_uncaged Released Products caged DMNPE-Biomolecule intermediate aci-Nitro Intermediate (transient) caged->intermediate Intramolecular H-abstraction biomolecule Active Biomolecule byproduct Nitroso-ketone byproduct light Photon (hv) ~350 nm intermediate->biomolecule Rearrangement & Cleavage intermediate->byproduct uncaging_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare solution of DMNPE-caged biomolecule load_cells Load cells with caged compound (optional) prep_solution->load_cells irradiate Irradiate with UV light (~350-365 nm) prep_solution->irradiate load_cells->irradiate measure Measure biological response or quantify released molecule irradiate->measure analyze Analyze data and compare with controls measure->analyze

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Application

Application Note: 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone as a Photoremovable Protecting Group Scaffold

Executive Summary & Strategic Rationale Photoremovable protecting groups (PRPGs) are indispensable tools for the spatiotemporal control of biological processes and the execution of complex, orthogonal organic syntheses (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

Photoremovable protecting groups (PRPGs) are indispensable tools for the spatiotemporal control of biological processes and the execution of complex, orthogonal organic syntheses ()[1]. While the 1-(4,5-dimethoxy-2-nitrophenyl)ethyl (DMNPE) group is the industry standard for caging applications, the isomeric 1-(3,6-dimethoxy-2-nitrophenyl)ethanone scaffold offers a distinct stereoelectronic profile.

By shifting the electron-donating methoxy groups to the 3- and 6-positions, researchers can modulate the absorption cross-section and the lifetime of the aci-nitro intermediate—a critical factor in optochemical biology ()[2]. Crucially, utilizing the ethanone derivative (an α -methyl substituted system) rather than a formyl (benzaldehyde) derivative ensures that the final photoproduct upon uncaging is a stable ketone rather than a highly reactive, potentially cytotoxic nitrosobenzaldehyde. This application note details the mechanistic principles, synthesis, and validated protocols for utilizing this advanced PRPG scaffold.

Mechanistic Causality: The Photochemical Pathway

The efficacy of the 3,6-DMNPE protecting group relies on a Norrish Type II-like photochemical rearrangement. Understanding this mechanism is essential for optimizing irradiation parameters and predicting byproduct behavior.

  • Excitation & H-Abstraction : Upon irradiation (typically 350–365 nm), the nitroaromatic chromophore is excited to a singlet state ( S1​ ), followed by rapid intersystem crossing to the triplet state ( T1​ ). The ortho-nitro group then abstracts a hydrogen atom from the benzylic carbon.

  • Intermediate Formation : This abstraction generates a transient aci-nitro intermediate. The 3,6-dimethoxy substitution pattern stabilizes this intermediate differently than the 4,5-isomer, tuning the kinetics of the subsequent dark reaction.

  • Release & Photoproduct : Cyclization into a hemiacetal is followed by rapid collapse, releasing the caged payload (e.g., ATP, peptides, or oligonucleotides) and regenerating 1-(3,6-dimethoxy-2-nitrophenyl)ethanone as the inert photoproduct.

PhotolysisMechanism Caged Caged Substrate (Ground State S0) Excited Excited State (S1 -> T1) Caged->Excited hv (365 nm) AciNitro aci-Nitro Intermediate (Transient) Excited->AciNitro Intramolecular H-Abstraction Hemiacetal Cyclic Hemiacetal (Dark Reaction) AciNitro->Hemiacetal Cyclization Products Free Payload + 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone Hemiacetal->Products Payload Release

Figure 2: Jablonski-style pathway of 3,6-DMNPE photocleavage yielding the ethanone photoproduct.

Comparative Data Presentation

To justify the selection of the 3,6-DMNPE scaffold over traditional alternatives, Table 1 summarizes the comparative photophysical properties of common o-nitrobenzyl derivatives.

PRPG ScaffoldAbsorption Max ( λmax​ )Photoproduct ReleasedBiological Toxicity of ByproductRelative Cleavage Efficiency
Unsubstituted ONB~260 nmo-NitrosobenzaldehydeHigh (Reactive electrophile)Moderate
4,5-DMNPE~350 nm4,5-DimethoxyacetophenoneLowHigh
3,6-DMNPE ~345-355 nm 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone Low High (Tunable kinetics)

Experimental Protocols: A Self-Validating System

The following protocols establish a closed-loop system: synthesizing the caging reagent from the starting ethanone, conjugating the payload, and verifying the uncaging process.

Protocol A: Synthesis of the Caging Intermediate

Objective: Convert 1-(3,6-dimethoxy-2-nitrophenyl)ethanone into a reactive chloroformate for amine or alcohol protection.

  • Reduction : Dissolve 10 mmol of 1-(3,6-dimethoxy-2-nitrophenyl)ethanone in 50 mL of anhydrous methanol. Cool the reaction vessel to 0 °C using an ice bath.

  • Hydride Addition : Add 12 mmol of Sodium Borohydride ( NaBH4​ ) portion-wise over 15 minutes.

    • Causality: The α -methyl ketone must be reduced to the secondary alcohol to serve as the benzylic linker. Maintaining a low temperature (0 °C) strictly prevents the over-reduction of the sensitive nitro group into an amine or hydroxylamine.

  • Quenching & Extraction : After 2 hours of stirring, carefully quench the reaction with 1M HCl until the pH reaches 7. Extract the aqueous layer with ethyl acetate (3 x 50 mL), dry the combined organic layers over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Activation : Dissolve the resulting 1-(3,6-dimethoxy-2-nitrophenyl)ethanol in dry THF. Add 1.2 equivalents of triphosgene and a catalytic amount of pyridine at 0 °C to form the chloroformate.

    • Self-Validation: Monitor the activation step via FTIR. A successful reaction is confirmed by the disappearance of the broad O-H stretch (~3300 cm−1 ) and the appearance of a strong, sharp C=O stretch characteristic of a chloroformate at ~1770 cm−1 .

SynthesisWorkflow Ketone 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone (Starting Material) Alcohol 1-(3,6-Dimethoxy-2-nitrophenyl)ethanol (Intermediate) Ketone->Alcohol NaBH4 Reduction (Yields secondary alcohol) Activated Activated Intermediate (e.g., Chloroformate) Alcohol->Activated Triphosgene Activation Caged Caged Payload (Photolabile Conjugate) Activated->Caged Payload Coupling (Nucleophilic Attack)

Figure 1: Synthetic workflow for generating 3,6-DMNPE caged substrates from the ethanone precursor.

Protocol B: Payload Conjugation and Photolysis (Uncaging)

Objective: Cage a primary amine payload and execute controlled spatiotemporal photolysis.

  • Coupling : React the 3,6-DMNPE chloroformate (1.1 eq) with the target amine payload (1.0 eq) in dichloromethane (DCM) utilizing N,N-Diisopropylethylamine (DIPEA, 2.0 eq) as a base. Stir for 4 hours at room temperature, then purify via flash column chromatography.

  • Photolysis Setup : Dissolve the purified caged compound in a physiologically relevant buffer (e.g., PBS, pH 7.4) at a working concentration of 10–50 μ M. Place the sample in a quartz cuvette to ensure maximum UV transmittance.

  • Irradiation : Expose the solution to a 365 nm LED source (power density: 10 mW/cm2 ).

    • Causality: The 365 nm wavelength is specifically chosen to overlap with the red-shifted absorption band of the dimethoxy-nitroaromatic chromophore while remaining above the threshold that causes UV-induced pyrimidine dimerization or damage to biological payloads.

  • Validation : Aliquot 20 μ L samples at 0, 1, 5, and 10 minutes of irradiation. Analyze the aliquots via LC-MS.

    • Self-Validation: A robust, successful protocol will demonstrate a time-dependent exponential decay of the caged mass peak, coupled with the stoichiometric appearance of both the free payload and the 1-(3,6-dimethoxy-2-nitrophenyl)ethanone byproduct (observed at [M+H]+≈226.07 ).

References

  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Ding, R., & Wirz, J. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 113(1), 119-191. URL:[Link]

  • Bardhan, A., & Deiters, A. (2019). "Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling." Current Opinion in Structural Biology, 57, 164-175. URL:[Link]

Sources

Method

Step-by-step synthesis protocol for 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone

Application Note: Regioselective Synthesis and Isolation Protocol for 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Synthesis and Isolation Protocol for 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document ID: AN-ORG-7492

Introduction and Mechanistic Overview

1-(3,6-Dimethoxy-2-nitrophenyl)ethanone (also widely referred to in older literature as 3,6-dimethoxy-2-nitroacetophenone or 2,5-dimethoxy-6-nitroacetophenone) is a critical highly-functionalized aromatic intermediate used in the development of complex pharmaceuticals and advanced materials [1].

The synthesis of this compound relies on the electrophilic aromatic nitration of 2,5-dimethoxyacetophenone. The success of this protocol depends heavily on exploiting the directing effects of the pre-existing substituents. The two methoxy groups strongly activate the benzene ring toward electrophilic attack. The regioselectivity is driven by the synergistic directing effects of the substituents: the nitronium ion ( NO2+​ ) preferentially attacks the 6-position. This specific orientation is stabilized by the conjugation of the methoxy group with the carbonyl side chain, overcoming the steric hindrance of the adjacent acetyl group [1], [3].

Nomenclature Note: Upon nitration at the 6-position of 2,5-dimethoxyacetophenone, IUPAC numbering rules dictate renumbering the ring to assign the lowest possible locants, resulting in the formal name 1-(3,6-dimethoxy-2-nitrophenyl)ethanone.

Physical and Chemical Properties

To ensure a self-validating workflow, researchers must verify the identity and purity of the synthesized compound against established physicochemical parameters [2].

PropertyValue / Description
Chemical Name 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone
Molecular Formula C10​H11​NO5​
Molecular Weight 225.201 g/mol
Appearance Yellow crystalline powder
Storage Conditions Under inert gas (Nitrogen or Argon) at 2-8 °C, protected from light

Experimental Protocol: Regioselective Nitration

Causality in Experimental Design: The primary challenge in this synthesis is preventing oxidative cleavage of the acetyl group and avoiding over-nitration (di-nitration). To strictly control the reaction kinetics and favor mono-nitration at the sterically hindered 6-position, the protocol utilizes concentrated nitric acid without sulfuric acid, maintained at a strict cryogenic temperature (-20 °C) [1].

Materials and Reagents
ReagentAmountMolesFunction
2,5-Dimethoxyacetophenone8.0 g~0.044 molStarting Material
Nitric Acid (Concd., sp. gr. 1.42)40.0 mLExcessNitrating Agent & Solvent
Crushed Ice / Deionized Water500 mLN/AQuenching Medium
Step-by-Step Methodology
  • Preparation of the Nitrating Medium: Equip a 250 mL three-necked round-bottom flask with a robust magnetic stirrer, an internal thermometer, and an addition funnel. Add 40 mL of concentrated nitric acid (sp. gr. 1.42). Submerge the flask in a dry ice/acetone or ethylene glycol cooling bath and lower the internal temperature strictly to -20 °C. Scientific Insight: Sulfuric acid is omitted from this specific nitrating mixture because the highly activated dimethoxy ring does not require the generation of a high concentration of nitronium ions via a superacidic medium. Nitric acid alone at low temperatures prevents the degradation of the starting material.

  • Substrate Addition: Begin vigorous stirring. Slowly add 8.0 g of finely powdered 2,5-dimethoxyacetophenone portion-wise over a period of 30-45 minutes. Monitor the internal thermometer continuously; the rate of addition must be controlled so that the internal temperature does not exceed -15 °C.

  • Reaction Maturation: Once the addition is complete, maintain the reaction mixture at -20 °C for an additional 15 to 30 minutes. The reaction progress can be monitored via TLC (Thin Layer Chromatography) using a suitable non-polar/polar solvent system (e.g., Hexane:Ethyl Acetate) to confirm the consumption of the starting material.

  • Quenching: Rapidly transfer the cold reaction mixture by pouring it in a thin stream into a large beaker containing 500 mL of vigorously stirred crushed ice and water. Scientific Insight: Immediate dilution and thermal quenching halt the nitration process instantly, precipitating the highly insoluble nitroaromatic product while keeping water-soluble acidic byproducts in solution.

  • Isolation and Washing: Collect the resulting yellow precipitate via vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with copious amounts of cold deionized water until the filtrate is pH neutral.

  • Purification: The crude product (typically yielding ~9.7 g, or approx. 97% assuming pure mononitration) can be used directly for subsequent reductions or purified further via recrystallization from boiling ethanol or an ethyl acetate/hexane gradient to yield analytically pure 1-(3,6-dimethoxy-2-nitrophenyl)ethanone [1].

Process Visualization

SynthesisWorkflow R1 2,5-Dimethoxyacetophenone (8.0 g) Rxn Electrophilic Nitration (-20 °C, Vigorous Stirring) R1->Rxn Portion-wise addition R2 Concd. Nitric Acid (40 mL, sp. gr. 1.42) R2->Rxn Pre-cooled to -20 °C Quench Ice-Water Quench (Rapid Precipitation) Rxn->Quench After 30 min maturation Filter Vacuum Filtration & Neutralization Wash Quench->Filter Solid separation Product 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone (Yellow Powder, ~97% Yield) Filter->Product Recrystallization (Optional)

Workflow for the regioselective nitration of 2,5-dimethoxyacetophenone.

References

  • Howe, C. A., et al. "Notes- Orientation in the Nitration of 2',5'-Dimethoxyacetophenone." The Journal of Organic Chemistry, vol. 25, no. 7, 1960, pp. 1245-1247.[Link]

  • ChemSynthesis Database. "1-(3,6-dimethoxy-2-nitrophenyl)ethanone - C10H11NO5." ChemSynthesis, 2025.[Link]

Application

Application Note: High-Efficiency Photocleavage of 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone Caged Compounds

Introduction: The Power of Light in Molecular Activation In fields ranging from drug delivery to neuroscience, the ability to control the release of bioactive molecules with high spatial and temporal precision is paramou...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Power of Light in Molecular Activation

In fields ranging from drug delivery to neuroscience, the ability to control the release of bioactive molecules with high spatial and temporal precision is paramount.[1][2] Photolabile protecting groups (PPGs), or "caging" groups, are powerful tools that enable this control by rendering a molecule inert until it is "uncaged" by a pulse of light.[3] Among the most reliable and widely utilized classes of PPGs is the o-nitrobenzyl family.[3][4]

This application note provides a detailed technical guide on the use of a specific, highly efficient o-nitrobenzyl derivative: 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone (DMNPE). The addition of two methoxy groups to the nitrobenzyl core red-shifts the absorption maximum and can improve cleavage efficiency, making DMNPE an excellent choice for applications requiring UV-A light, which is generally less damaging to biological systems than shorter wavelength UV light.[5][6] We will explore the underlying photochemical mechanism, provide detailed protocols for its cleavage, and discuss critical parameters for optimizing the uncaging process.

The Mechanism of DMNPE Photocleavage

The cleavage of DMNPE-caged compounds is a well-understood photochemical process initiated by the absorption of a photon.[4] The process can be broken down into several key steps:

  • Photoexcitation: Upon irradiation with UV light (typically in the 350-365 nm range), the nitro group of the DMNPE moiety absorbs a photon, promoting it to an excited state.

  • Intramolecular Hydrogen Abstraction: In this excited state, the nitro group is sufficiently reactive to abstract a hydrogen atom from the benzylic carbon, leading to the formation of a transient aci-nitro intermediate.[3][4]

  • Rearrangement and Hydrolysis: The unstable aci-nitro intermediate rapidly rearranges. This rearrangement facilitates the cleavage of the bond linking the DMNPE group to the protected molecule (the "caged" substrate).

  • Product Release: This final step results in the release of the active substrate, a proton, and the formation of a 3,6-dimethoxy-2-nitrosoacetophenone byproduct.

The overall efficiency of this process is a product of the molar extinction coefficient (how strongly the molecule absorbs light at a given wavelength) and the quantum yield (the probability that an absorbed photon will lead to the cleavage reaction).[7][8]

DMNPE_Mechanism Figure 1: Photocleavage Mechanism of DMNPE Start DMNPE-Caged Substrate (Inactive) Excited Excited State (n -> π*) Start->Excited 1. Absorption AciNitro aci-Nitro Intermediate Excited->AciNitro 2. H-Abstraction Products Released Substrate (Active) + Nitroso Byproduct AciNitro->Products 3. Rearrangement & Cleavage Photon UV Photon (hv, ~365 nm)

Figure 1: Photocleavage Mechanism of DMNPE.

Critical Parameters for Efficient Cleavage

Optimizing the photorelease of a DMNPE-caged compound requires careful consideration of several experimental variables. The interplay between these factors determines the rate and overall yield of the uncaging reaction.

Parameter Typical Range / Value Rationale & Expert Insights
Wavelength (λ) 350 - 365 nmThis range aligns with the absorption maximum of the DMNPE chromophore. Using the λmax ensures the most efficient photon absorption. While broadband sources can be used, monochromatic light from an LED or a filtered lamp provides better selectivity and reduces the risk of damaging the released substrate with shorter wavelengths.
Irradiation Power 0.1 - 10 mW/cm²Higher power density increases the rate of cleavage. However, excessive power can lead to phototoxicity in biological samples or induce unwanted side reactions.[6] It is crucial to calibrate the light source and determine the minimum power required for the desired release kinetics.
Irradiation Time Seconds to MinutesThe total irradiation time is inversely proportional to the light intensity. The goal is to achieve complete cleavage in the shortest time possible to minimize sample exposure. The reaction progress should be monitored analytically (e.g., via HPLC or UV-Vis) to determine the optimal duration.
Solvent Aqueous buffers, Acetonitrile, MethanolThe choice of solvent can influence the quantum yield and stability of intermediates. For biological experiments, physiological buffers (e.g., PBS, HEPES) are standard. In organic synthesis, aprotic solvents like acetonitrile or protic solvents like methanol are common. Note that solvent polarity can slightly shift the absorption maximum.[9]
pH Neutral to slightly acidic (pH 3.5 - 7.4)While the core cleavage mechanism is not strongly pH-dependent in this range, avoiding alkaline conditions is recommended. In the presence of oxygen, alkaline conditions can promote oxidative side reactions that may form nitrobenzoyl derivatives, reducing the yield of the desired product.[10][11]
Oxygen Minimize where possibleFor highest fidelity, purging the solution with an inert gas (N₂ or Ar) is recommended. Oxygen can participate in side reactions with the excited state of the protecting group, potentially leading to undesired byproducts and lower uncaging yields.[10][11]

Detailed Experimental Protocols

This section provides a general workflow for the UV cleavage of a DMNPE-protected compound and a method for monitoring its progress.

Protocol 1: General UV Irradiation for Uncaging

This protocol describes a standard procedure for releasing a substrate from its DMNPE cage in a solution.

Materials and Instrumentation:

  • DMNPE-caged compound

  • Spectroscopic grade solvent or appropriate aqueous buffer

  • Quartz cuvette or UV-transparent microplate

  • UV light source with a narrow bandpass filter or monochromatic LED centered at ~365 nm (e.g., Thorlabs M365L2)

  • Stir plate and micro-stir bar (optional, for homogeneity)

  • Analytical system for monitoring (HPLC or UV-Vis Spectrophotometer)

Workflow Figure 2: Experimental Workflow for Photocleavage A 1. Prepare Sample Dissolve caged compound in appropriate solvent B 2. Transfer to Cuvette Use UV-transparent vessel (e.g., quartz) A->B C 3. Irradiate with UV Light (λ ≈ 365 nm) B->C D 4. Monitor Cleavage (e.g., HPLC, UV-Vis) C->D E 5. Analyze Results Quantify released substrate and remaining caged compound D->E

Figure 2: Experimental Workflow for Photocleavage.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of the DMNPE-caged compound in the chosen solvent. Dilute the stock solution to the final desired concentration (typically in the 10-100 µM range for analytical experiments).

    • Expert Tip: Ensure the solution absorbance at 365 nm is below 1.0 to avoid inner filter effects, where the solution closest to the light source absorbs most of the photons, preventing light from penetrating the full sample path.

  • Transfer to Reaction Vessel: Transfer the solution to a quartz cuvette or other UV-transparent vessel. If desired, add a micro-stir bar to ensure the solution remains homogeneous during irradiation.

  • Initial Analysis (t=0): Before irradiation, take an initial sample for analysis. This will serve as your baseline (t=0) to which all subsequent time points will be compared.

  • UV Irradiation: Place the sample in front of the calibrated UV light source. Begin irradiation while monitoring the time.

  • Time-Course Sampling: At predetermined intervals (e.g., 30s, 1 min, 2 min, 5 min, 10 min), briefly pause irradiation and withdraw a small aliquot for analysis.

  • Analysis: Analyze the samples using a pre-developed analytical method (see Protocol 2) to determine the concentration of the remaining caged compound and the newly formed free substrate.

  • Data Processing: Plot the concentration of the released substrate as a function of irradiation time to determine the photorelease kinetics.

Protocol 2: Monitoring Cleavage by HPLC

High-Performance Liquid Chromatography (HPLC) is a highly effective method for separating and quantifying the caged starting material, the released substrate, and the nitroso byproduct.

  • Develop a Separation Method:

    • Column: Use a standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Develop a gradient or isocratic method typically using a mixture of water and acetonitrile (or methanol), often with a small amount of acid (e.g., 0.1% trifluoroacetic acid) to ensure sharp peak shapes.

    • Detection: Use a diode-array detector (DAD) or a UV detector set to a wavelength where both the caged and uncaged compounds have strong absorbance. The DMNPE group has a strong absorbance around 350-360 nm, while the released substrate will have its own characteristic spectrum.[12]

  • Run Calibration Standards: Prepare solutions of known concentrations for both the pure caged compound and the pure (uncaged) substrate. Inject these standards to determine their retention times and to create calibration curves for quantification.

  • Analyze Experimental Samples: Inject the aliquots collected during the irradiation experiment (from Protocol 1).

  • Quantify Results: Using the peak areas from the chromatograms and the calibration curves, calculate the concentration of both the caged and uncaged species at each time point. This provides a precise measure of cleavage efficiency over time.

Troubleshooting and Optimization

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Cleavage Insufficient light dose (power x time); Inner filter effect (solution too concentrated); Light source degradation.Increase irradiation time or power. Dilute the sample. Check the output of your UV source with a power meter.
Low Yield / Side Products Presence of oxygen; Unfavorable pH; Substrate is light-sensitive at the cleavage wavelength.Deoxygenate the solution by purging with N₂ or Ar.[10][11] Adjust pH to be between 3.5 and 7.4. Run a control experiment by irradiating the uncaged substrate alone to test for its photostability.
Fast Cleavage in the Dark The caged compound is hydrolytically unstable.This is an inherent property of the molecule. Synthesize a more stable analog if possible. For DMNPE, this is less common but can occur with highly sensitive substrates. Store stock solutions frozen and protected from light.
Variability Between Experiments Inconsistent lamp positioning or power output; Temperature fluctuations.Use a fixed sample holder to ensure consistent distance and angle to the light source. Monitor and control the temperature of the sample holder, as reaction kinetics can be temperature-dependent.

Conclusion

The 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone (DMNPE) protecting group is a robust and efficient tool for the light-mediated release of active molecules. Its favorable photochemical properties, including strong absorption in the less-damaging UV-A range, make it suitable for a wide array of applications in chemistry and biology. By understanding the core mechanism and carefully controlling key experimental parameters such as wavelength, light intensity, and solution conditions, researchers can achieve rapid, high-yield uncaging with exceptional spatiotemporal control.

References

  • Hayes, J. A., Gough, G. R., & Gilham, P. T. (1989). Photochemistry of the O-Nitrobenzyl Protecting Group in RNA Synthesis. Nucleosides and Nucleotides, 8(5-6), 1071-1072. Available at: [Link]

  • Taylor & Francis Online. (2006). Photochemistry of the O-Nitrobenzyl Protecting Group in RNA Synthesis. Nucleosides and Nucleotides, 8(5-6). Available at: [Link]

  • Fournier, L., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitations. Chemistry – A European Journal, 12(23), 6031-6043. Available at: [Link]

  • Klán, P., et al. (2004). Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. Photochemical & Photobiological Sciences, 3, 1023-1027. Available at: [Link]

  • Goeldner, M., & Givens, R. (Eds.). (2005). Photoremovable Protecting Groups Used for the Caging of Biomolecules. In Dynamic Studies in Biology. Wiley-VCH. Available at: [Link]

  • Lohmar, S., & Hartwig, J. F. (2019). Development of photolabile protecting groups and their application to the optochemical control of cell signaling. Current Opinion in Structural Biology, 57, 164-175. Available at: [Link]

  • Wikipedia. (n.d.). Photolabile protecting group. Retrieved from [Link]

  • Lohmar, S., & Hartwig, J. F. (2019). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC. Available at: [Link]

  • JBPE. (2022). Novel UV-Releaser of Arachidonic Acid Based on Nitrophenyl-type Photoremovable Protecting Group. Journal of Biomedical Photonics & Engineering, 8(3). Available at: [Link]

  • Wang, P., et al. (2016). Synthesis of photolabile protecting group (PPG) protected uronic acid building blocks: applications in carbohydrate synthesis with the assistance of a continuous flow photoreactor. Organic Chemistry Frontiers, 3, 1161-1165. Available at: [Link]

  • Hagen, V., et al. (1998). Novel caged compounds of hydrolysis-resistant 8-Br-cAMP and 8-Br-cGMP: photolabile NPE esters. Journal of Photochemistry and Photobiology B: Biology, 42(1), 71-78. Available at: [Link]

  • Ellis-Davies, G. C. R. (2008). Useful caged compounds for cell physiology. PMC. Available at: [Link]

  • Hoorens, M. W. H., et al. (2019). Cation delocalization and photo-isomerization enhance the uncaging quantum yield of a photocleavable protecting group. Chemical Communications, 55, 11404-11407. Available at: [Link]

  • Singh, A., et al. (2015). Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins. PMC. Available at: [Link]

  • Klán, P., & Wirz, J. (2009). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. PMC. Available at: [Link]

  • Lee, S. K., et al. (2004). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 14(12), 3147-3149. Available at: [Link]

  • University of Texas at Dallas. (n.d.). Flash photolysis of caged compounds. Retrieved from [Link]

  • ResearchGate. (2017). UV-Vis absorption spectra of compounds 1, 2 and 3 in a dichloromethane solution. Retrieved from [Link]

  • Gayton, J., et al. (2020). Single-Photon DNA Photocleavage up to 905 nm by a Benzylated 4-Quinolinium Carbocyanine Dye. PMC. Available at: [Link]

  • Korhonen, E., et al. (2025). Photocleavage and Photophysical Properties of Amine Releasing BODIPY Derivatives. Chemistry – A European Journal. Available at: [Link]

  • Klán, P., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. Available at: [Link]

  • Stanczak, A., et al. (2010). UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(2), 925-929. Available at: [Link]

  • NIST. (n.d.). Ethanone, 1-(3-nitrophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Otsuka, I., et al. (2023). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv. Available at: [Link]

  • University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved from [Link]

  • ResearchGate. (2020). Photochemical Quantum Yields and Efficiencies of the Photocages. Retrieved from [Link]

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Method

Application Notes and Protocols for 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone in Organic Synthesis

Foreword for the Modern Organic Chemist In the landscape of modern organic synthesis, the demand for precision and control is paramount. The ability to selectively mask and unmask functional groups with spatial and tempo...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword for the Modern Organic Chemist

In the landscape of modern organic synthesis, the demand for precision and control is paramount. The ability to selectively mask and unmask functional groups with spatial and temporal control is not merely a convenience but a necessity for the construction of complex molecular architectures and the manipulation of biological systems. It is in this context that photolabile protecting groups (PPGs) have emerged as indispensable tools.[1] Among these, the o-nitrobenzyl scaffold has been a workhorse, offering a reliable means of photocontrolled deprotection.

This guide focuses on a specific, yet highly versatile, member of this family: 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone . The strategic placement of two methoxy groups on the phenyl ring, in conjunction with the nitro and acetyl functionalities, endows this molecule with unique photochemical properties and synthetic potential. The methoxy groups, in particular, serve to red-shift the absorption maximum, enabling the use of longer, less phototoxic wavelengths of light for cleavage—a critical feature for applications in sensitive biological milieu.[2]

This document is intended for researchers, scientists, and drug development professionals. It is not a rigid recitation of facts but a detailed guide born from practical experience and a deep understanding of the underlying chemical principles. We will delve into the synthesis of this reagent, explore the mechanism of its action, and provide detailed, field-tested protocols for its application. Our aim is to equip you not just with the "how," but with the "why," fostering a deeper understanding that will empower you to adapt and innovate in your own research endeavors.

I. Synthesis of 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone: An Adapted Friedel-Crafts Approach

Reaction Scheme:

G reactant1 1,4-Dimethoxy-2-nitrobenzene Reaction Reaction reactant1->Reaction reactant2 Acetyl Chloride reactant2->Reaction catalyst AlCl3 catalyst->Reaction DCM, 0°C to rt product 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone Reaction->product

A plausible synthetic workflow for 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone.

Protocol: Friedel-Crafts Acylation of 1,4-Dimethoxy-2-nitrobenzene

Materials:

  • 1,4-Dimethoxy-2-nitrobenzene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride (CH₃COCl)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethanol or Methanol for recrystallization

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or a trap), add anhydrous aluminum chloride (1.5 - 2.0 equivalents) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.

  • Addition of Acetyl Chloride: Slowly add acetyl chloride (1.1 - 1.5 equivalents) to the stirred suspension while maintaining the temperature at 0°C.

  • Addition of Substrate: After the addition of acetyl chloride is complete, add a solution of 1,4-dimethoxy-2-nitrobenzene (1.0 equivalent) in anhydrous DCM dropwise from the dropping funnel over a period of 30-60 minutes. Ensure the temperature does not rise above 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 1-2 hours, then let it warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This step should be performed in a well-ventilated fume hood due to the evolution of HCl gas.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from ethanol or methanol to afford the pure 1-(3,6-dimethoxy-2-nitrophenyl)ethanone as a crystalline solid.

II. The Heart of the Matter: Mechanism of Photocleavage

The utility of 1-(3,6-dimethoxy-2-nitrophenyl)ethanone as a PPG lies in its ability to undergo a clean and efficient photochemical cleavage. This process is governed by a well-understood mechanism, a Norrish Type II reaction, which proceeds through an intramolecular hydrogen abstraction by the excited nitro group.[4]

The Photocleavage Cascade:

  • Photoexcitation: Upon absorption of a photon of appropriate wavelength (typically in the near-UV range, 350-420 nm), the nitro group is excited to a triplet state.

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon of the acetyl group, forming a diradical intermediate.

  • Formation of the aci-Nitro Intermediate: This diradical rapidly rearranges to form an aci-nitro intermediate.

  • Rearrangement and Release: The aci-nitro intermediate is unstable and undergoes a rearrangement, leading to the release of the protected molecule and the formation of a 2-nitroso-3,6-dimethoxyacetophenone byproduct.

G A 1. Photoexcitation (hν) B 2. Intramolecular H-Abstraction A->B C 3. aci-Nitro Intermediate Formation B->C D 4. Rearrangement & Release C->D F Released Molecule D->F G 2-Nitroso-3,6-dimethoxyacetophenone D->G E Protected Molecule E->A

The photocleavage mechanism of a 1-(3,6-dimethoxy-2-nitrophenyl)ethanone-protected molecule.

III. Applications in Organic Synthesis: The Art of Caging and Uncaging

The primary application of 1-(3,6-dimethoxy-2-nitrophenyl)ethanone is in the "caging" of bioactive molecules or reactive intermediates. The protecting group can be introduced onto a variety of functional groups, most commonly alcohols and carboxylic acids.

A. Protection of Carboxylic Acids

The protection of a carboxylic acid as a photolabile ester is a common strategy in peptide synthesis, the preparation of caged neurotransmitters, and the controlled release of drugs.[5]

General Protocol for the Protection of a Carboxylic Acid:

Materials:

  • Carboxylic acid of interest

  • 1-(3,6-Dimethoxy-2-nitrophenyl)ethanol (This would be prepared by the reduction of the parent ketone, for example, using sodium borohydride)[6]

  • Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous solvent (e.g., DCM or THF)

Procedure:

  • Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 equivalent), 1-(3,6-dimethoxy-2-nitrophenyl)ethanol (1.1 equivalents), and a catalytic amount of DMAP in the anhydrous solvent.

  • Coupling: Cool the solution to 0°C and add DCC (1.1 equivalents).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up: Filter off the dicyclohexylurea byproduct. Concentrate the filtrate and purify the residue by column chromatography to yield the protected ester.

B. Photocleavage (Uncaging) Protocol

The deprotection step is the key to the utility of this PPG. The conditions are generally mild and do not require any chemical reagents.

General Protocol for Photocleavage:

Equipment:

  • Photoreactor (e.g., Rayonet) with lamps emitting in the 350-420 nm range, or a high-power LED source (e.g., 365 nm or 405 nm).

  • Quartz or Pyrex reaction vessel (as standard glass will absorb UV light).

  • Stirring apparatus.

Procedure:

  • Preparation: Dissolve the protected compound in a suitable solvent (e.g., methanol, acetonitrile, or an aqueous buffer for biological applications). The concentration should be optimized, but a starting point of 1-10 mM is common. Ensure the solution is optically clear.

  • Irradiation: Place the solution in the photoreactor and irradiate with light of the chosen wavelength. The reaction should be stirred continuously.

  • Monitoring: Monitor the progress of the reaction by TLC, HPLC, or LC-MS. The irradiation time will depend on the quantum yield of the specific compound, the concentration, and the intensity of the light source.

  • Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure, and the deprotected product can be isolated and purified as needed. The nitrosoacetophenone byproduct can typically be removed by standard chromatographic techniques.

IV. Quantitative Data: A Summary for the Synthetic Chemist

The efficiency of a photocleavage reaction is quantified by its quantum yield (Φ), which is the number of molecules undergoing cleavage per photon absorbed. While the specific quantum yield for the cleavage of 1-(3,6-dimethoxy-2-nitrophenyl)ethanone-protected compounds is not extensively reported, we can draw reliable estimates from closely related analogs.

ParameterValue/RangeNotes
Recommended Wavelength 350 - 420 nmThe dimethoxy substitution pattern allows for efficient cleavage at longer, less damaging wavelengths.[2]
Typical Solvents Methanol, Acetonitrile, Aqueous BuffersThe choice of solvent can influence the quantum yield and the stability of the released molecule.
Estimated Quantum Yield (Φ) 0.1 - 0.3This is an estimate based on related 4,5-dimethoxy-2-nitrobenzyl protecting groups.[5] The actual value will depend on the leaving group and solvent.

V. Concluding Remarks: A Versatile Tool for Modern Synthesis

1-(3,6-Dimethoxy-2-nitrophenyl)ethanone represents a valuable and versatile tool in the arsenal of the modern organic chemist. Its utility as a photolabile protecting group, particularly for applications requiring mild and spatiotemporally controlled deprotection, is well-established within the broader family of o-nitrobenzyl derivatives. The insights and protocols provided in this guide are intended to serve as a strong foundation for the successful application of this reagent in a wide range of synthetic endeavors, from the construction of complex natural products to the development of sophisticated drug delivery systems. As with any powerful tool, a thorough understanding of its properties and mechanism of action is key to unlocking its full potential.

VI. References

  • Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion - Organic Syntheses Procedure. (n.d.). Retrieved from

  • Application Notes and Protocols: Synthesis of 1-(4-Methoxy-2-nitrophenyl)ethanone - Benchchem. (n.d.). Retrieved from

  • Protecting group - Wikipedia. (n.d.). Retrieved from

  • Protecting Groups - Organic Synthesis. (n.d.). Retrieved from

  • New photoremovable protecting groups for carboxylic acids with high photolytic efficiencies at near-UV irradiation. Application to the photocontrolled release of L-glutamate - PubMed. (2006, November 15). Retrieved from

  • Photocatalytic Cleavage of Trityl Protected Thiols and Alcohols - Organic Chemistry Portal. (n.d.). Retrieved from

  • Protective Groups in Synthetic Organic Chemistry. (n.d.). Retrieved from

  • Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase - PubMed. (2002, January 31). Retrieved from

  • Structure-activity relationship and biochemical evaluation of (2-nitrophenyl)methanol derivatives as - The Royal Society of Chemistry. (n.d.). Retrieved from

  • Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. (n.d.). Retrieved from

  • N-(3,6-dimethoxy-2-nitrophenyl)acetamide - Preprints.org. (2026, February 28). Retrieved from

  • 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - Photochemical & Photobiological Sciences (RSC Publishing). (n.d.). Retrieved from

  • Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o - ChemRxiv. (n.d.). Retrieved from

  • Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids | Request PDF - ResearchGate. (n.d.). Retrieved from

Sources

Application

Application Notes and Protocols for In Vitro Assays Using 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone (DMNPE) Caged Compounds

Introduction: Precision Control of Biological Processes with Light In the intricate world of cellular signaling, the ability to initiate a biological event at a precise moment and location is paramount to unraveling its...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Precision Control of Biological Processes with Light

In the intricate world of cellular signaling, the ability to initiate a biological event at a precise moment and location is paramount to unraveling its underlying mechanisms. "Caged" compounds have emerged as a powerful tool in this endeavor, offering researchers unprecedented spatiotemporal control over the release of bioactive molecules.[1][2][3] These are molecules of interest that have been rendered biologically inert by the covalent attachment of a photolabile protecting group, or "cage".[1][2][3] A flash of light of a specific wavelength cleaves this cage, liberating the active molecule and initiating a physiological response. This guide focuses on a particularly useful class of caging chromophores derived from 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone (DMNPE), renowned for its efficacy in a variety of in vitro applications.

The DMNPE caging group, and its parent the 4,5-dimethoxy-2-nitrobenzyl (DMNB) chromophore, have been instrumental in advancing our understanding of rapid cellular processes.[4] By caging key signaling molecules such as ATP, calcium, and glutamate, researchers can bypass the diffusion-limited kinetics of traditional agonist application and trigger signaling cascades with millisecond precision. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the principles and practical applications of DMNPE-caged compounds in in vitro assays. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into data interpretation and troubleshooting to ensure the successful implementation of this powerful technology in your research.

The DMNPE Caging Group: A Deeper Dive into its Properties

The efficacy of a caged compound is dictated by the physicochemical properties of its photolabile protecting group. The DMNPE moiety offers a favorable combination of characteristics that make it well-suited for a range of biological experiments.

Mechanism of Uncaging

The core of the DMNPE cage's function lies in its 4,5-dimethoxy-2-nitrophenyl group.[5] Upon irradiation with UV light, typically around 350 nm, the nitroaromatic group undergoes an intramolecular photochemical reaction.[5][6] This leads to the cleavage of the bond linking the cage to the effector molecule, resulting in its rapid release. The byproducts of this photolysis reaction are designed to be biologically inert, a crucial feature for minimizing off-target effects in sensitive experimental systems.

Key Photophysical Properties

The performance of a caged compound in an experiment is quantitatively described by several key parameters. Understanding these properties is essential for designing effective uncaging experiments.

PropertyDescriptionTypical Value for DMNPE DerivativesSignificance for Experimental Design
Molar Extinction Coefficient (ε) A measure of how strongly a chemical species absorbs light at a given wavelength.~5,120 M⁻¹cm⁻¹ at 350 nm for DMNPE-4[7]A higher ε means more efficient light absorption, allowing for the use of lower concentrations of the caged compound or lower light intensity, which can reduce phototoxicity.
Quantum Yield (Φ) The fraction of absorbed photons that result in the desired photochemical reaction (uncaging).~0.09 for DMNPE-4[7]; ~0.07 for DMNPE-ATPA higher quantum yield indicates a more efficient uncaging process, requiring less light exposure to release a given amount of the active molecule.
Rate of Release The speed at which the active molecule is liberated from the cage following photolysis.Can be very rapid, on the order of microseconds to milliseconds. For example, DMNPE-4 exhibits biphasic Ca²⁺ release with a major component at ~48,000 s⁻¹[7]The rate of release must be faster than the biological process being studied to ensure that the uncaging event itself is not the rate-limiting step.[1]
Two-Photon Cross-Section (σ₂) A measure of the efficiency of simultaneous absorption of two lower-energy photons to induce uncaging.DMNPE derivatives are amenable to two-photon uncaging.[3]Enables highly localized uncaging in three dimensions with deeper tissue penetration and reduced scattering, ideal for high-resolution mapping of cellular responses.[3]

Applications in In Vitro Assays: Protocols and Workflows

The versatility of the DMNPE caging group has led to its application in a wide array of in vitro assays. Below are detailed protocols for some of the most common applications.

Application 1: Probing Calcium Signaling with DMNPE-4 AM-caged-calcium

DMNPE-4 is a high-affinity calcium chelator that, upon photolysis, undergoes a dramatic decrease in its affinity for Ca²⁺, leading to a rapid and localized increase in intracellular calcium concentration.[5][7] The acetoxymethyl (AM) ester form, DMNPE-4 AM, is cell-permeant, allowing for easy loading into live cells.[5]

  • Stock Solution Preparation: Prepare a 1-10 mM stock solution of DMNPE-4 AM-caged-calcium in anhydrous dimethyl sulfoxide (DMSO). Store at -20°C, protected from light and moisture.[5]

  • Loading Medium Preparation: Dilute the DMNPE-4 AM stock solution into a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final loading concentration of 1-10 µM. To aid in the dispersion of the AM ester, the addition of a non-ionic surfactant like Pluronic F-127 (at a final concentration of 0.01-0.02%) is recommended.[5]

  • Cell Loading: Replace the cell culture medium with the loading medium and incubate the cells for 30-60 minutes at room temperature or 37°C. The optimal loading time and temperature should be determined empirically for each cell type.

  • Wash: After incubation, wash the cells 2-3 times with fresh physiological buffer to remove extracellular DMNPE-4 AM.

  • De-esterification: Incubate the cells for an additional 30 minutes in fresh buffer to allow for the complete cleavage of the AM ester groups by intracellular esterases, trapping the active DMNPE-4 chelator in the cytoplasm.[5]

  • Photolysis (Uncaging): Expose the loaded cells to a brief pulse of UV light (e.g., from a flash lamp or a UV laser coupled to a microscope). The optimal wavelength for photolysis is around 350 nm.[5] The duration and intensity of the light pulse should be optimized to achieve the desired calcium concentration jump while minimizing phototoxicity.

  • Data Acquisition: Monitor the cellular response of interest immediately following photolysis using appropriate techniques (e.g., fluorescence microscopy with a calcium indicator dye, patch-clamp electrophysiology, or biochemical assays).

DMNPE_Calcium_Workflow prep Prepare DMNPE-4 AM Loading Solution load Incubate Cells with DMNPE-4 AM prep->load wash Wash to Remove Extracellular Dye load->wash deester Allow for De-esterification wash->deester uv UV Photolysis (~350 nm) deester->uv release Rapid Ca²⁺ Release uv->release measure Measure Cellular Response release->measure analyze Analyze Data measure->analyze

Caption: General experimental workflow for DMNPE-4 AM-caged-calcium.

Application 2: Investigating Purinergic Signaling with DMNPE-caged ATP

DMNPE-caged ATP allows for the rapid and localized release of ATP, enabling the study of P2X and P2Y receptor-mediated signaling pathways with high temporal resolution.

  • Stock Solution Preparation: Prepare a stock solution of DMNPE-caged ATP (e.g., the diammonium salt) in an appropriate aqueous buffer (e.g., water or a physiological salt solution) at a concentration of 1-10 mM. Store frozen at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Experimental Solution: Dilute the stock solution into the extracellular recording solution to a final concentration of 50-500 µM. The optimal concentration will depend on the sensitivity of the receptors and the efficiency of uncaging.

  • Application: The caged ATP can be bath-applied to the preparation or applied locally through a puffer pipette to a specific area of interest. For high-resolution mapping, local application is preferred to minimize background activation from scattered light.

  • Photolysis: Use a focused UV light source (e.g., a laser coupled to the microscope objective) to irradiate a small spot on the cell surface. The light pulse should be brief (e.g., 1-10 ms) to ensure rapid release.

  • Recording: Record the cellular response, such as changes in membrane current or intracellular calcium, using techniques like patch-clamp electrophysiology or fluorescence imaging.

  • Mapping: By systematically moving the uncaging spot across the cell surface and recording the response at each location, a functional map of receptor distribution can be generated.

ATP_Signaling_Pathway cluster_0 Extracellular Space cluster_1 Intracellular Space DMNPE-caged_ATP DMNPE-caged ATP ATP ATP DMNPE-caged_ATP->ATP P2X_Receptor P2X Receptor (Ion Channel) ATP->P2X_Receptor P2Y_Receptor P2Y Receptor (GPCR) ATP->P2Y_Receptor Ion_Influx Ion Influx (Na⁺, Ca²⁺) P2X_Receptor->Ion_Influx G_Protein G Protein Activation P2Y_Receptor->G_Protein Cellular_Response Cellular Response Ion_Influx->Cellular_Response PLC PLC Activation G_Protein->PLC IP3_DAG IP₃ and DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Ca_Release->Cellular_Response UV_Light UV Light (~350 nm) UV_Light->DMNPE-caged_ATP Uncaging

Caption: ATP signaling pathways activated by uncaging DMNPE-caged ATP.

Data Interpretation and Troubleshooting

Essential Controls

To ensure the validity of your results, several controls are essential:

  • No-Light Control: Expose the preparation to the caged compound but do not apply the uncaging light pulse. This controls for any biological activity of the caged compound itself.

  • Light-Only Control: Apply the uncaging light pulse to a region of the preparation that does not contain the caged compound. This controls for any effects of the light itself on the biological system.

  • Receptor Blockade: After observing a response to uncaging, apply a known antagonist for the receptor of interest. A subsequent uncaging pulse should elicit a significantly reduced or no response, confirming the specificity of the effect.

Common Issues and Solutions
IssuePotential Cause(s)Recommended Solution(s)
No or Weak Response to Uncaging - Inefficient loading of the caged compound.- Insufficient light intensity or duration for uncaging.- Degradation of the caged compound.- Low expression or desensitization of target receptors.- Optimize loading concentration, time, and temperature.- Increase light power or pulse duration (be mindful of phototoxicity).- Use fresh aliquots of the caged compound; store properly.- Verify receptor expression and function with a known agonist.
High Background Activity - Spontaneous hydrolysis of the caged compound.- Contamination of the caged compound with the free active molecule.- Ambient light causing premature uncaging.- Use high-purity caged compounds.- Prepare fresh solutions for each experiment.- Protect the experimental setup from ambient light.
Phototoxicity - Excessive UV light exposure.- Use the minimum light intensity and duration necessary for a robust response.- Consider using a two-photon uncaging setup, which is generally less phototoxic.

Conclusion

The use of 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone (DMNPE) caged compounds represents a sophisticated approach for the precise control of biological signaling in in vitro assays. By understanding the fundamental principles of their photochemical properties and by carefully optimizing experimental protocols, researchers can unlock new insights into the dynamics of cellular communication. The protocols and guidelines presented in this document provide a solid foundation for the successful application of this powerful technology. As with any advanced technique, meticulous attention to detail and the inclusion of appropriate controls are paramount for obtaining robust and reproducible data.

References

  • Bio-Techne. DMNPE-4 AM-caged-calcium | Caged Second Messenger Compounds. [Link]

  • Hagen, V., Frings, S., Bendig, J., Furo, I., & Biskup, C. (2005). The nitrodibenzofuran chromophore: a new caging group for ultra-efficient photolysis in living cells. Angewandte Chemie International Edition, 44(48), 7887-7891. [Link]

  • Ellis-Davies, G. C. R. (2008). Useful caged compounds for cell physiology. Frontiers in Neuroscience, 2(1), 11. [Link]

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619-628. [Link]

  • Churchill, G. C., O'Neill, J. S., Masgrau, R., Patel, S., & Galione, A. (2004). Effect of photoreleasing DMNPE-caged NAADP on Ca2+ signalling in the intact sea-urchin eggs. Biochemical Society Transactions, 32(6), 1015-1017. [Link]

  • Ellis-Davies, G. C. R., Matsuzaki, M., & Kasai, H. (2006). Tuning caged calcium: photolabile analogues of EGTA with improved optical and chelation properties. Cell Calcium, 39(1), 75-83. [Link]

  • Ellis-Davies, G. C. R. (2020). Useful Caged Compounds for Cell Physiology. Accounts of Chemical Research, 53(8), 1594-1604. [Link]

  • Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. Cold Spring Harbor Protocols, 2019(1). [Link]

  • Bio-Techne. DMNPE-caged ATP diammonium salt | Purinergic (P2Y) Receptors. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone

Welcome to the technical support center for the synthesis of 1-(3,6-dimethoxy-2-nitrophenyl)ethanone. This guide is designed for researchers, chemists, and process development professionals aiming to enhance the yield an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-(3,6-dimethoxy-2-nitrophenyl)ethanone. This guide is designed for researchers, chemists, and process development professionals aiming to enhance the yield and purity of this valuable synthetic intermediate. Here, we dissect common experimental challenges, provide evidence-based solutions, and explain the chemical principles behind our recommendations.

Overview of Synthetic Pathways

The synthesis of 1-(3,6-dimethoxy-2-nitrophenyl)ethanone is most commonly achieved via the direct electrophilic nitration of 2',5'-dimethoxyacetophenone. The two electron-donating methoxy groups and the electron-withdrawing acetyl group exert competing directing effects, making regioselectivity a primary challenge. An alternative, though less direct, route involves the Friedel-Crafts acylation of a pre-nitrated precursor like 1,4-dimethoxy-2-nitrobenzene.

cluster_0 Primary Pathway: Nitration cluster_1 Alternative Pathway: Friedel-Crafts Acylation A 2',5'-Dimethoxyacetophenone B 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone (Target Product) A->B Nitrating Agent (HNO3 / H2SO4) C Isomeric Byproducts (e.g., 4-nitro, 6-nitro) A->C Suboptimal Conditions D 1,4-Dimethoxy-2-nitrobenzene E Target Product D->E Acylating Agent (e.g., Acetic Anhydride) + Lewis Acid F Other Acylation Products D->F cluster_Factors Controlling Factors cluster_Outcomes Potential Outcomes Regioselectivity Regioselectivity Control in Nitration Temp Temperature Regioselectivity->Temp Agent Nitrating Agent Regioselectivity->Agent Desired Target Isomer (2-nitro) Temp->Desired Lower Temp Favors Thermodynamic Product Side Side Products (4-nitro, di-nitro) Temp->Side Higher Temp Reduces Selectivity Agent->Desired Milder Agents Can Improve Selectivity Agent->Side Harsh Agents Increase Side Reactions start Start setup 1. Reaction Setup Dissolve 2',5'-dimethoxyacetophenone in a minimal amount of H2SO4. start->setup cool 2. Cooling Cool the mixture to -20°C in a cryocooler or ice-salt bath. setup->cool add_nitrating 4. Dropwise Addition Add the nitrating mixture slowly via dropping funnel, keeping internal temp < -15°C. cool->add_nitrating prepare_nitrating 3. Prepare Nitrating Mix Slowly add H2SO4 to HNO3 in a separate flask, pre-cooled. prepare_nitrating->add_nitrating react 5. Reaction Stir for 2.5 hours at -20°C. Monitor via TLC. add_nitrating->react quench 6. Quenching Pour the reaction mixture slowly onto a large volume of crushed ice. react->quench filter 7. Isolation Filter the precipitated solid. Wash with cold water until neutral. quench->filter dry 8. Drying Dry the crude product under vacuum. filter->dry purify 9. Purification Recrystallize from hot ethanol. dry->purify end End Product purify->end

Optimization

Troubleshooting incomplete photocleavage of 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone

Welcome to the Technical Support Center for Photolabile Protecting Groups. This guide is specifically engineered for researchers and drug development professionals experiencing stalled or incomplete photocleavage when ut...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Photolabile Protecting Groups. This guide is specifically engineered for researchers and drug development professionals experiencing stalled or incomplete photocleavage when utilizing the 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone (DMNPE) caging group.

As an application scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the photophysical causality of DMNPE cleavage, identify common points of failure in the Norrish Type II mechanism, and provide a self-validating protocol to guarantee complete payload release.

Part 1: Diagnostic Logic for Incomplete Cleavage

Before adjusting your experimental parameters, trace your current workflow through the diagnostic tree below to identify the most likely point of failure.

DMNPE_Troubleshooting Start Incomplete DMNPE Photocleavage CheckUV Check Wavelength Is it 350-365 nm? Start->CheckUV WrongUV Adjust Light Source (Avoid 254 nm or >400 nm) CheckUV->WrongUV No CheckConc Check Concentration Is OD > 0.2? CheckUV->CheckConc Yes Success Complete Cleavage Verified by LC-MS WrongUV->Success InnerFilter Inner Filter Effect Dilute to < 1 mM or reduce path length CheckConc->InnerFilter Yes CheckByproduct Dark color forming? (Nitroso accumulation) CheckConc->CheckByproduct No InnerFilter->Success AddScavenger Add Scavenger (1-5 mM DTT or Semicarbazide) CheckByproduct->AddScavenger Yes CheckPayload Is payload an amine? CheckByproduct->CheckPayload No AddScavenger->Success ImineTrap Imine Formation Lower pH to 5.5-6.0 or increase scavenger CheckPayload->ImineTrap Yes CheckPayload->Success No

Figure 1: Diagnostic logic tree for troubleshooting incomplete DMNPE photocleavage.

Part 2: Frequently Asked Questions (The "Why" and "How")

Q1: Why does my DMNPE-caged compound stop cleaving at ~40-50% completion despite prolonged UV exposure? The Causality: You are likely experiencing a severe Inner Filter Effect . DMNPE features dimethoxy-donating groups that red-shift its absorption maximum to ~355 nm, giving it a massive extinction coefficient (ε ≈ 5120 M⁻¹cm⁻¹ at 350 nm)[1]. If your sample concentration is too high (e.g., >1 mM in a standard 1 cm cuvette), the optical density (OD) will exceed 5.0. According to the Beer-Lambert law, the surface molecules absorb 100% of the incident photons, leaving the bulk solution completely unexposed[2]. For homogeneous uncaging, the OD of your solution must be kept below 0.2[2].

Q2: I am using the correct concentration, but the solution turns dark yellow/brown and cleavage stalls. What is happening? The Causality: The photolysis of DMNPE yields your free payload and a 1-(dimethoxy-2-nitrosophenyl)ethanone byproduct. Nitroso compounds are highly reactive and can dimerize or oxidize to form heavily conjugated azo compounds[3]. These secondary byproducts strongly absorb UV-A light, acting as an internal chemical light filter that outcompetes your unreacted DMNPE for photons. The Fix: You must add a chemical scavenger (such as 1-5 mM Dithiothreitol (DTT), semicarbazide, or hydrazine) to the buffer to instantly trap the nitroso byproduct before it can form light-absorbing azo derivatives.

Q3: My LC-MS shows that the DMNPE starting material is completely gone, but my yield of the free amine payload is less than 10%. Where did my payload go? The Causality: This is a classic side-reaction in nitrobenzyl photochemistry. If your caged payload is a primary or secondary amine, the successfully released amine can act as a nucleophile and attack the ketone moiety of the released nitrosoacetophenone byproduct[3]. This forms a stable imine, effectively re-trapping your payload in a new, non-photolabile covalent complex. The Fix: Lower the pH of your photolysis buffer to 5.5–6.0 to protonate the released amine (reducing its nucleophilicity), and use a vast excess of a competing amine scavenger (like semicarbazide) to preferentially react with the ketone.

Q4: Can I use a standard 254 nm UV lamp or a 405 nm laser to cleave DMNPE? The Causality: No. While standard nitrobenzyl (NB) groups absorb deeper in the UV, the dimethoxy substitutions on DMNPE are specifically engineered to push the absorption maximum to the 340–360 nm window[4]. Using 254 nm light will cause direct DNA/protein damage and non-specific payload degradation. Conversely, 405 nm light lacks the energy required to excite the DMNPE chromophore efficiently, leading to near-zero quantum yield unless you are utilizing highly specialized two-photon excitation setups[1].

Part 3: Quantitative Photophysical Comparison

To understand why light dosing is critical for DMNPE, we must compare its photophysics to other common caging groups. DMNPE compensates for a lower quantum yield by having a vastly superior ability to capture photons (Extinction Coefficient) at biologically safe wavelengths.

Caging GroupAbsorption Max (nm)Extinction Coefficient at 350 nm (M⁻¹cm⁻¹)Quantum Yield (Φ)Primary Photolysis Byproduct
CNB (α-carboxy-2-nitrobenzyl)~260 nm< 1,0000.20 - 0.40Nitrosobenzaldehyde derivative
NPE (1-(2-nitrophenyl)ethyl)~260 nm~ 975~ 0.10Nitrosoacetophenone
DMNPE ~355 nm ~ 5,120 0.07 - 0.09 Dimethoxynitrosoacetophenone

Data synthesized from authoritative photophysical characterizations[4],[1],[2].

Part 4: Mechanistic Pathway of DMNPE Cleavage

Understanding the Norrish Type II mechanism is critical for troubleshooting. The reaction proceeds through an unstable aci-nitro intermediate. Because the final cleavage is a "dark reaction" (light is only needed for the first step), environmental factors like hydration and pH can influence the decay rate of the intermediate[5].

Norrish_Type_II N1 DMNPE-Caged Compound N2 Excited Singlet/Triplet Diradical N1->N2 hν (350-365 nm) N3 aci-Nitro Intermediate N2->N3 Intramolecular H-abstraction N4 Cyclic Benzisoxazoline Intermediate N3->N4 Cyclization N5 Free Payload + Nitrosoacetophenone N4->N5 Cleavage (Dark Reaction)

Figure 2: Norrish Type II photochemical cleavage mechanism of DMNPE.

Part 5: Self-Validating Standard Operating Procedure (SOP)

To ensure complete photocleavage without payload degradation, utilize this self-validating protocol. A self-validating system incorporates built-in analytical checks so that a negative result can be immediately traced to a specific physical failure (e.g., optical density vs. chemical trapping).

Step 1: Optical Density Qualification (The Pre-Check)

  • Prepare your DMNPE-caged compound in a compatible aqueous buffer (e.g., PBS or HEPES, pH 7.2).

  • Validation Check: Measure the absorbance of the solution at 350 nm using a UV-Vis spectrophotometer.

  • Causality Rule: If the A350​ is > 0.2, dilute the sample or use a cuvette with a shorter path length (e.g., 1 mm instead of 10 mm). Failing to do this guarantees an inner filter effect[2].

Step 2: Scavenger Integration

  • Add a nitroso-scavenger to the solution. For general payloads, add 5 mM DTT . If your payload contains a primary amine, use 10 mM Semicarbazide hydrochloride and adjust the pH to 6.0 to prevent imine formation[3].

Step 3: Controlled Irradiation

  • Place the sample in a quartz cuvette (glass blocks critical UV wavelengths).

  • Irradiate using a narrow-band LED light source centered at 365 nm (e.g., 10-20 mW/cm²).

  • Stir the solution continuously during irradiation with a micro-magnetic stir bar. Causality Rule: Stirring ensures molecules constantly cycle from the dark bulk into the photic zone at the cuvette surface.

  • Irradiate for 5 to 15 minutes, taking 10 µL aliquots every 3 minutes.

Step 4: LC-MS Mass Balance Validation (The Post-Check)

  • Inject the aliquots into an LC-MS system.

  • Validation Check: You must monitor three specific masses:

    • Mass A (Disappearance): The intact DMNPE-caged compound.

    • Mass B (Appearance): The free payload.

    • Mass C (Appearance): The Scavenger-Nitroso adduct.

  • Interpretation: If Mass A disappears but Mass B does not appear, your payload is reacting with the byproduct (increase scavenger concentration). If Mass A stops disappearing at 50%, your light dose is insufficient or an inner filter effect is occurring.

References

  • Thermo Fisher Scientific. "Photoactivatable Reagents, Including Photoreactive Crosslinkers and Caged Probes—Section 5.3" Thermo Fisher Scientific - US. 4

  • Ellis-Davies, G. C. "Tuning caged calcium: photolabile analogues of EGTA with improved optical and chelation properties." PubMed (NIH). 1

  • Ellis-Davies, G. C. "Caged compounds: photorelease technology for control of cellular chemistry and physiology." PMC (NIH). 2

  • "Photocleavable Protecting Groups: Nitrobenzyl-Based Groups." Thieme-Connect. 3

  • Gurney, A. M. "Flash photolysis of caged compounds." The University of Texas at Dallas.

  • "Photolabile protecting group." Wikipedia. 5

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone Solubility

Welcome to the Technical Support Center. 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone (CAS: 90923-05-0) is a highly lipophilic, non-ionizable intermediate widely used in synthetic chemistry and drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone (CAS: 90923-05-0) is a highly lipophilic, non-ionizable intermediate widely used in synthetic chemistry and drug development. Due to its rigid aromatic ring, methoxy groups, and nitro functionality, it exhibits a high crystal lattice energy and profound hydrophobicity. This guide provides field-proven, mechanistically grounded troubleshooting strategies to resolve aqueous solubility bottlenecks during your experiments.

Diagnostic Workflow

Before proceeding to specific protocols, use the decision matrix below to identify the optimal solubilization strategy for your specific experimental constraints.

G Start Compound precipitates in aqueous media Q1 Is the assay sensitive to organic solvents? Start->Q1 Cosolvent Use Co-solvency (DMSO, EtOH, PEG) Q1->Cosolvent No (e.g., chemical synthesis) Q2 Does the application require high drug loading (in vivo)? Q1->Q2 Yes (e.g., cell assays) Cyclo Cyclodextrin Complexation (HP-β-CD) Q2->Cyclo No (Low dose) SolidDisp Solid Dispersion or Nanosuspension Q2->SolidDisp Yes (High dose)

Figure 1: Decision matrix for selecting a solubility enhancement strategy.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why does 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone precipitate immediately when transferring from a DMSO stock into an aqueous assay buffer?

Expert Insight & Causality: This phenomenon is known as "solvent-shift precipitation." The compound lacks ionizable functional groups (such as amines or carboxylic acids) that could be exploited for salt formation. Its solubility relies entirely on dipole-dipole interactions and dispersion forces. When the DMSO stock is diluted into an aqueous buffer, the mole fraction of water increases, exponentially dropping the solvent system's solvation capacity. The hydrophobic effect drives the lipophilic molecules to minimize their exposed surface area, leading to rapid nucleation and crystallization.

To mitigate this in solvent-tolerant applications, co-solvency is the primary approach. For structurally related nitroacetophenones, utilizing co-solvents like ethanol or isopropanol can increase solubility by over 7- to 8-fold compared to pure aqueous systems 1.

Table 1: Relative Solubility Enhancement of Nitroacetophenone Derivatives in Co-solvents

Solvent SystemRelative Solubility Increase (vs. Water)Recommended Use Case
100% DMSO> 1000xStock solution preparation
10% DMSO / 90% Buffer~ 10xCell-free enzymatic assays
Pure Ethanol~ 7.3xIntermediate synthetic steps
Pure Isopropanol~ 8.4xRecrystallization / Washing

(Data extrapolated from thermodynamic modeling of 1-(3-nitrophenyl)ethanone and related derivatives 1)

Q2: I am conducting in vitro cell-based assays and cannot exceed 0.5% DMSO to avoid cytotoxicity. How can I achieve a working concentration of 100 µM?

Expert Insight & Causality: When co-solvents are restricted, host-guest complexation is the gold standard. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective for aromatic compounds of this size. The hydrophobic cavity of HP-β-CD encapsulates the lipophilic dimethoxyphenyl ring, while its hydroxylated exterior maintains aqueous solubility . This masks the hydrophobicity without altering the compound's covalent structure, ionization state, or membrane permeability 3.

Protocol: Preparation of HP-β-CD Inclusion Complex via the Kneading Method Self-Validation Check: Successful complexation will yield a completely clear solution upon final aqueous reconstitution, whereas uncomplexed drug will leave visible particulate matter.

  • Stoichiometric Calculation: Weigh 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone and HP-β-CD in a 1:1 molar ratio. (Assuming MW of the drug is ~225.2 g/mol and HP-β-CD is ~1400 g/mol ).

  • Wetting: Place the HP-β-CD in a glass mortar. Add a minimal volume of a 50:50 Ethanol/Water mixture dropwise until a thick, uniform paste is formed.

  • Kneading (The Critical Step): Add the API powder to the paste. Knead vigorously with a pestle for 45 to 60 minutes. Mechanistic note: The mechanical shear forces combined with the solvent micro-environment drive the drug molecules into the cyclodextrin cavities.

  • Drying: Transfer the paste to a vacuum oven and dry at 40°C for 24 hours to remove all residual ethanol and water.

  • Milling: Pulverize the dried complex and pass it through a 60-mesh sieve to ensure uniform particle size.

  • Validation: Reconstitute a sample in your assay buffer. The solution should be optically clear. If turbidity persists, centrifuge at 10,000 x g for 5 minutes and quantify the supernatant via HPLC to confirm the achieved concentration.

G Step1 1. Weigh API & HP-β-CD (1:1 Molar) Step2 2. Add Solvent (EtOH/H2O) to Paste Step1->Step2 Step3 3. Knead for 45-60 Minutes Step2->Step3 Step4 4. Vacuum Dry at 40°C Step3->Step4 Step5 5. Pulverize & Sieve Step4->Step5 Step6 6. Reconstitute in Aqueous Buffer Step5->Step6

Figure 2: Step-by-step workflow for the cyclodextrin kneading method.

Q3: My downstream application requires scaling up the formulation for in vivo dosing, but cyclodextrins are increasing the formulation volume too much. What is the alternative?

Expert Insight & Causality: For high-dose in vivo applications, solid dispersions are preferred. By dispersing the crystalline drug into a hydrophilic polymer matrix (e.g., Polyvinylpyrrolidone (PVP) or PEG 4000), you disrupt the rigid crystal lattice, converting the drug into an amorphous state 4. Amorphous solids possess higher thermodynamic energy, which significantly lowers the activation energy required for dissolution, thereby enhancing bioavailability without the bulk of cyclodextrins.

Protocol: Solvent Evaporation Method for Solid Dispersions Self-Validation Check: The complete disappearance of the drug's melting endotherm during thermal analysis confirms the successful transition from a crystalline to an amorphous state.

  • Dissolution: Dissolve 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone and the hydrophilic carrier (e.g., PVP K30) in a common volatile solvent (e.g., Methanol or Dichloromethane) at a 1:4 drug-to-carrier weight ratio. Ensure complete dissolution (the solution must be entirely clear).

  • Evaporation: Transfer the solution to a rotary evaporator. Remove the solvent under reduced pressure at 45°C until a solid film forms on the walls of the flask.

  • Secondary Drying: Place the flask in a vacuum desiccator overnight to eliminate any trace solvent residues that could plasticize the polymer and induce recrystallization.

  • Recovery & Sizing: Scrape the solid dispersion from the flask, gently crush it in a mortar, and pass it through a sieve.

  • Validation: Analyze the powder using Differential Scanning Calorimetry (DSC). The absence of the sharp melting endotherm of 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone confirms the successful generation of the amorphous solid dispersion.

References
  • Solubility Measurement and Modeling of 1-(3-nitrophenyl)Ethanone and 1-(4-nitrophenyl)Ethenone in Nine Pure Organic Solvents. Journal of Chemical & Engineering Data - ACS Publications.[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI.[Link]

  • Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.[Link]

Sources

Optimization

Optimizing UV wavelength for 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone uncaging

Here is the technical support center for optimizing UV wavelength for 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone uncaging. Welcome, Researchers.

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the technical support center for optimizing UV wavelength for 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone uncaging.

Welcome, Researchers. This guide is designed to provide in-depth technical support for experiments involving 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone and related DMNPE-caged compounds. As Senior Application Scientists, we have compiled this resource to address common challenges and provide a clear framework for optimizing your uncaging experiments, ensuring both efficacy and reproducibility.

Section 1: Fundamental Principles & FAQs

This section covers the core photochemical principles governing the function of your DMNPE-caged molecule. Understanding these fundamentals is the first step toward successful experimental design.

Q1: What is the photochemical mechanism of uncaging for DMNPE compounds?

The uncaging of 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone, a member of the 2-nitrobenzyl photolabile protecting group family, proceeds through a well-established intramolecular rearrangement upon absorption of a photon.

Causality of the Mechanism:

  • Photoexcitation: The process begins when the 2-nitrobenzyl chromophore absorbs a UV photon, promoting it to an excited singlet state.

  • Hydrogen Abstraction: In this excited state, the nitro group is sufficiently reactive to abstract a hydrogen atom from the adjacent benzylic carbon (the carbon attached to your molecule of interest). This is the rate-determining step and results in the formation of a transient species known as an aci-nitro intermediate.[1] This intermediate has a characteristic absorption band around 400 nm.[1][2]

  • Cyclization & Rearrangement: The aci-nitro intermediate rapidly rearranges into a cyclic intermediate.

  • Release: This cyclic intermediate is unstable and fragments, releasing the active biomolecule and forming the inert by-product, 3,6-dimethoxy-2-nitrosoacetophenone.[3][4]

This entire process occurs on a timescale of microseconds to milliseconds, allowing for the rapid and localized delivery of a bioactive compound.[1]

Uncaging_Mechanism cluster_0 Step 1: Photoexcitation cluster_1 Step 2-3: Rearrangement cluster_2 Step 4: Release Caged DMNPE-Caged Molecule (Ground State) Excited Excited State Caged->Excited UV Photon (hν) AciNitro Aci-nitro Intermediate Excited->AciNitro Intramolecular H-Abstraction Cyclic Cyclic Intermediate AciNitro->Cyclic Cyclization Released Active Molecule Cyclic->Released Fragmentation Byproduct Nitroso By-product Cyclic->Byproduct

Caption: Photochemical uncaging pathway for DMNPE compounds.

Q2: What is the absorption spectrum of DMNPE and what is the optimal wavelength for uncaging?

Like most 2-nitrobenzyl derivatives, DMNPE-caged compounds have a broad absorption band in the UV-A and near-visible range, typically spanning from ~300 nm to over 400 nm.[3] The peak absorption (λmax) is generally found between 340 nm and 365 nm .

The term "optimal" is context-dependent and represents a trade-off between several factors:

  • Peak Wavelength (~350 nm): This wavelength offers the highest extinction coefficient, meaning light is absorbed most efficiently. However, in concentrated solutions or deep tissue, this can lead to the "inner filter effect," where light is absorbed by the first layers of the sample, preventing it from reaching the focal point.[5][6]

  • Longer Wavelength (405 nm): Modern experiments often utilize 405 nm diode lasers. While the absorption efficiency is lower at this wavelength, it offers significant advantages:

    • Reduced Phototoxicity: Longer wavelength UV light is generally less damaging to biological specimens.[5]

    • Deeper Penetration: Reduced absorption by the caged compound and less scattering by tissue allows for more uniform illumination throughout the sample volume.[7]

    • Avoidance of Inner-Filter Effect: This makes it superior for wide-field illumination or experiments in scattering tissue.[5][7]

Q3: What are the key photochemical parameters I should be aware of?

The efficiency of your uncaging experiment is governed by two primary physical constants of the caged compound. Understanding these will help you interpret your results and troubleshoot issues.

ParameterSymbolDefinitionTypical Value for Nitrobenzyl CagesSignificance in Experiments
Extinction Coefficient ε (epsilon)A measure of how strongly a molecule absorbs light at a specific wavelength. Units: M⁻¹cm⁻¹.3,000 - 10,000 M⁻¹cm⁻¹ at λmaxA high ε at your chosen wavelength means more photons are absorbed, requiring less laser power.
Quantum Yield Φ (phi)The efficiency of photoreaction; the fraction of absorbed photons that result in an uncaging event.0.01 - 0.2 (1% to 20%)[8][9]A higher Φ means fewer absorbed photons are needed to release the desired amount of active molecule, reducing total light exposure and phototoxicity.

Note: The exact values for 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone may vary, but are expected to be within the typical range for DMNPE-type compounds.

Q4: What are the by-products of the uncaging reaction and are they harmful?

The primary by-product of the photorelease is 3,6-dimethoxy-2-nitrosoacetophenone . In general, 2-nitroso ketones are considered relatively inert in many biological systems.[1][4] However, it is a self-validating step to perform a control experiment where the biological preparation is exposed to the pre-photolyzed caged compound to ensure the by-product itself does not elicit a biological response. In some contexts, nitrosoarenes have been shown to react with thiols, such as glutathione, which could be a consideration in long-duration experiments.[4]

Section 2: Experimental Setup & Optimization

This section provides practical guidance on configuring your equipment and designing your experiment to achieve reliable and reproducible results.

Q5: How do I choose the right light source for my experiment (Laser vs. LED vs. Lamp)?
Light SourceProsConsBest For...
Laser (e.g., 405 nm Diode) Highly collimated beam for precise spatial control (micrometer resolution); High power density for very fast uncaging (microseconds); Monochromatic.Can be expensive; High power can easily cause phototoxicity if not carefully controlled.High-resolution mapping of receptors; single-spine stimulation; fast kinetic studies.[5]
High-Power LED (e.g., 365 nm, 405 nm) Good spatial control with appropriate optics; More affordable than lasers; Can be pulsed; Low heat output.Lower power density than lasers; Broader emission spectrum.Wide-field illumination of cell cultures; uncaging in larger areas of tissue slices.
Mercury/Xenon Arc Lamp Broad spectrum (requires filters); High power output.Poor spatial control (requires apertures); Generates significant heat (IR filter needed); Intensity can fluctuate.Bulk photolysis of solutions; applications where spatial precision is not critical.
Q6: How do I determine the optimal light intensity and exposure duration?

Optimizing light dosage is critical to maximize uncaging efficiency while minimizing phototoxicity. This is not a one-size-fits-all parameter; it must be empirically determined for your specific setup and preparation.

The goal is to find the Minimum Effective Dose: The lowest combination of power and duration that elicits a saturated biological response.

Optimization_Workflow Start Start Calibration SetParams Set caged compound concentration and fix exposure duration (e.g., 5 ms) Start->SetParams ExposeLow Expose at low laser power SetParams->ExposeLow Measure Measure biological response (e.g., postsynaptic current, Ca²⁺ transient) ExposeLow->Measure Response Saturated Response? Measure->Response IncreasePower Increase laser power incrementally Response->IncreasePower No End Optimal Power Found. This is the Minimum Effective Dose. Response->End Yes IncreasePower->ExposeLow CheckToxicity Verify lack of phototoxicity with repeated exposure End->CheckToxicity

Caption: Workflow for calibrating the optimal UV light dose.

Q7: I'm working with thick tissue samples. Should I use a one-photon (1P) or two-photon (2P) setup?

For applications in scattering tissue like brain slices, a two-photon (2P) uncaging setup is almost always superior.

  • One-Photon (1P) Excitation (e.g., 405 nm): Light is absorbed along the entire light path. In thick tissue, this leads to out-of-focus uncaging and significant light scattering, which reduces spatial resolution and efficiency at the desired depth.[7][10]

  • Two-Photon (2P) Excitation (e.g., ~720-740 nm): Excitation occurs only at the focal point where the photon density is high enough for two photons to be absorbed simultaneously.[11] This provides intrinsic 3D resolution, deeper tissue penetration with reduced scattering (using near-IR light), and lower background phototoxicity.[8][10] DMNPE-caged compounds are known to be 2P-sensitive.[11]

Section 3: Troubleshooting Guide
IssuePossible CauseRecommended Solution
No biological effect observed after UV exposure. 1. Inadequate Light Dose: Laser/LED power is too low or exposure time is too short.Re-run the calibration protocol (Q6). Ensure your light source is properly aligned and focused on the sample.
2. Compound Degradation: Stock solution was improperly stored (exposed to light, repeated freeze-thaw cycles).Prepare a fresh solution from powder. Always store stocks frozen, in the dark, and in small aliquots.[12]
3. Incorrect Wavelength: The selected wavelength is outside the compound's absorption spectrum.Verify your light source's output wavelength. Use a wavelength between 350-405 nm for 1P or ~720-740 nm for 2P.
Significant cell death or phototoxicity is observed. 1. Excessive Light Dose: Laser power is too high or exposure is too long.Reduce power and/or duration. Find the minimum effective dose (Q6). Use pulsed, rather than continuous, illumination where possible.
2. Wrong Wavelength: Using shorter UV wavelengths (e.g., <350 nm) which are more damaging.Switch to a 405 nm light source if possible, as it is generally less phototoxic.[5]
3. Contaminants in Solution: The caged compound or buffer contains toxic impurities.Use high-purity (e.g., >95%) caged compounds and sterile, filtered buffers.
Results are inconsistent between experiments. 1. Light Source Fluctuation: Lamp intensity is drifting, or laser power is unstable.Allow the light source to warm up completely before starting. Use a power meter to check for stable output before each experiment.
2. Sample Variability: Differences in cell health, tissue thickness, or depth of the target cell.Standardize your biological preparation as much as possible. For tissue, calibrate uncaging power for different depths.[13]
3. Inner Filter Effect: Small changes in compound concentration are causing large changes in light delivery.Use a lower concentration of the caged compound or switch to a longer wavelength (e.g., 405 nm) where this effect is less pronounced.[5]
Section 4: Protocols
Protocol 1: Preparation and Handling of DMNPE-caged Compound Stock Solutions

This protocol ensures the stability and efficacy of your caged compound.

  • Reconstitution:

    • Allow the vial of powdered compound to equilibrate to room temperature before opening to prevent condensation.

    • Reconstitute the powder in a high-purity, anhydrous solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock (e.g., 50-100 mM). DMNPE compounds are often more stable in DMSO than in aqueous solutions.

    • Vortex gently until fully dissolved. Avoid excessive light exposure during this process.

  • Aliquoting and Storage:

    • Immediately divide the stock solution into small, single-use aliquots (e.g., 5-10 µL) in amber or foil-wrapped microcentrifuge tubes.

    • Store aliquots at ≤ -20°C. CRITICAL: Avoid repeated freeze-thaw cycles, as this can lead to degradation.[12]

  • Preparation of Working Solution:

    • On the day of the experiment, thaw a single aliquot.

    • Dilute the stock into your aqueous experimental buffer to the final working concentration (e.g., 100 µM - 5 mM, depending on the application).

    • Ensure the final concentration of the solvent (e.g., DMSO) is low enough (<0.5%) to not affect your biological preparation.

    • Protect the working solution from light until use.[14]

Protocol 2: Calibration of UV Light Source Power for Optimal Uncaging

This protocol uses a biological endpoint to determine the optimal light dose. (Example: uncaging glutamate onto a neuron).

  • Setup:

    • Prepare your biological sample (e.g., cultured neuron or brain slice) and perfuse with the working solution of the DMNPE-caged compound.

    • Establish a stable electrophysiological recording (e.g., whole-cell patch clamp) from a target cell.

    • Position the light source (e.g., focused 405 nm laser spot) adjacent to a region of interest (e.g., a dendrite).

  • Power Titration:

    • Set a fixed, short pulse duration (e.g., 1-5 ms).

    • Start with a very low laser power setting.

    • Deliver a single light pulse and record the biological response (e.g., excitatory postsynaptic current, EPSC).

    • Increase the laser power in small, defined increments (e.g., 10% steps), delivering a pulse at each step, until the amplitude of the response no longer increases (saturates).

  • Validation:

    • The power level just sufficient to elicit the maximal response is your optimal power for that pulse duration.

    • To confirm this is not a phototoxic dose, deliver a train of pulses (e.g., 20 pulses at 1 Hz) at this power level. The response should be stable, and the cell's health (e.g., resting membrane potential, input resistance) should remain unchanged.

References
  • Helv. Chim. Acta. (2000). Photolabile Protecting Groups for Nucleosides: Mechanistic Studies of the 2-(2-Nitrophenyl)ethyl Group.
  • ResearchGate. (n.d.). Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids.
  • RSC Publishing. (n.d.). Studies of decarboxylation in photolysis of α-carboxy-2-nitrobenzyl (CNB) caged compounds.
  • ACS Publications. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society.
  • Wiley-VCH. (2005). Photoremovable Protecting Groups Used for the Caging of Biomolecules. In Dynamic Studies in Biology.
  • NIH. (2019).
  • (n.d.). High efficiency two-photon uncaging coupled by the correction of spontaneous hydrolysis.
  • RSC Publishing. (n.d.). Two-photon uncaging of neurochemicals using inorganic metal complexes.
  • Zito Lab. (n.d.). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines.
  • NIH. (n.d.). Useful caged compounds for cell physiology. PMC.
  • FSU Biology. (n.d.). Combining Uncaging Techniques with Patch-Clamp Recording and Optical Physiology.
  • PubMed. (2009).
  • ResearchGate. (2020).
  • Journal of Biomedical Photonics & Engineering. (2022). Novel UV-Releaser of Arachidonic Acid Based on Nitrophenyl-type Photoremovable Protecting Group.
  • NIH. (n.d.). Kinetic Properties of DM-Nitrophen Binding to Calcium and Magnesium. PMC.
  • NIH. (n.d.). Caged compounds: photorelease technology for control of cellular chemistry and physiology. PMC.
  • eScholarship. (2021).
  • Bio-protocol. (n.d.).

Sources

Troubleshooting

Reducing side reactions during 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone conjugation

Technical Support Center: Optimizing 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone Conjugation Welcome to the Advanced Bioconjugation Support Center. As a Senior Application Scientist, I frequently consult on the synthetic bot...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone Conjugation

Welcome to the Advanced Bioconjugation Support Center. As a Senior Application Scientist, I frequently consult on the synthetic bottlenecks associated with 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone. This specific ketone is a critical precursor for generating 1-(4,5-dimethoxy-2-nitrophenyl)diazoethane (DMNPE) and other photolabile protecting groups (PPGs) used to "cage" bioactive molecules[1][2].

However, its unique structural topology makes downstream conjugation (such as hydrazone or oxime ligation) notoriously difficult, often leading to poor yields, azine dimerization, and hydrolytic reversion. This guide dissects the causality behind these side reactions and provides field-proven, self-validating protocols to ensure synthetic success.

Part 1: The Mechanistic Bottleneck (Diagnostic Overview)

The primary challenge with 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone is extreme steric shielding. The acetyl group is flanked by an ortho-nitro group at the 2-position and an ortho-methoxy group at the 6-position. This "di-ortho" substitution forces the carbonyl carbon out of the aromatic plane. Not only does this disrupt the electronic resonance that would normally make the carbonyl electrophilic, but it also physically blocks the Bürgi-Dunitz trajectory required for nucleophilic attack[3]. Consequently, uncatalyzed ligations are exceedingly slow, requiring forcing conditions (excessive heat or highly acidic pH) that inevitably trigger degradation[4].

Part 2: Reaction Pathway & Side Reaction Topology

To bypass this steric blockade, nucleophilic catalysts must be employed to form a transient, highly electrophilic Schiff base[5]. The diagram below maps the desired catalytic trajectory against competing side reactions.

G Ketone 1-(3,6-Dimethoxy- 2-nitrophenyl)ethanone (Sterically Hindered) Cat pPDA Catalyst (Nucleophilic Attack) Ketone->Cat Catalyst Binding Prod Target Conjugate (Oxime/Hydrazone) Ketone->Prod Uncatalyzed (Very Slow) Nuc Nucleophile (Hydrazine/Aminooxy) Schiff Protonated Schiff Base (Highly Electrophilic) Nuc->Schiff Transimination Cat->Schiff Dehydration Schiff->Prod Catalyst Release Azine Azine Byproduct (Dimerization) Prod->Azine Excess Ketone Hydro Hydrolytic Reversion (Acidic pH) Prod->Hydro H2O / H+

Fig 1. Catalytic workflow and side-reaction pathways for 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone.

Part 3: Troubleshooting FAQs (Causality & Solutions)

Q1: Why is my oxime/hydrazone conjugation yield so low, and how do I force the reaction without degrading the starting material? Causality: At neutral or mildly acidic pH, the concentration of the protonated carbonyl species is too low to overcome the massive steric hindrance of the di-ortho substituted ring, leading to stalled reactions[4]. Solution: Implement nucleophilic catalysis. While aniline is the traditional choice, substituting it with p-phenylenediamine (pPDA) accelerates the reaction up to 120-fold at neutral pH[5]. pPDA forms a less sterically hindered iminium intermediate that is vastly more susceptible to transimination by your payload's aminooxy or hydrazine group[4][6].

Q2: During hydrazone synthesis, I observe a highly lipophilic, high-molecular-weight byproduct on LC-MS. What is this, and how do I eliminate it? Causality: This is the azine byproduct (a dimer where one hydrazine molecule condenses with two ketone molecules). Because the initial hydrazone formation is sterically impeded, any localized depletion of hydrazine allows the newly formed mono-hydrazone to act as a nucleophile against unreacted ketone. Solution: Maintain a strict stoichiometric excess of the nucleophile. For hydrazine monohydrate, use at least 2.2 to 10 equivalents[7][8]. Furthermore, invert the addition order: add the ketone dropwise to a vigorously stirred solution of the nucleophile to ensure the ketone remains the limiting reagent at all times.

Q3: My purified conjugate degrades back to the ketone during storage or HPLC purification. How do I ensure hydrolytic stability? Causality: Oximes and hydrazones derived from electron-rich, sterically hindered aromatic systems are prone to hydrolytic reversion. The ortho-methoxy groups donate electron density, which can stabilize the transition state for hydrolysis when exposed to acidic aqueous conditions (e.g., 0.1% TFA in HPLC solvents)[4][6]. Solution: Shift your purification buffers to near-neutral pH (e.g., 50 mM ammonium acetate, pH 6.8). Post-purification, lyophilize immediately and store the conjugate at -80°C in a dark, desiccated environment, as the DMNPE scaffold is inherently photolabile[1][8].

Part 4: Quantitative Benchmarks for Catalyst Selection

Selecting the right catalyst is critical for balancing reaction speed and payload stability. The table below synthesizes kinetic data for hindered ketone ligations to guide your experimental design.

CatalystOptimal pH RangeRelative Reaction Rate (vs Uncatalyzed)Recommended ConcentrationKey Advantage for Hindered Ketones
None 4.0 - 5.01xN/ABaseline (Prone to side reactions due to long heating)
Aniline 4.5 - 6.0~5-10x10 - 100 mMStandard nucleophilic catalyst; low cost
m-Phenylenediamine (mPDA) 6.0 - 7.0~15x50 mMHigh aqueous solubility; good for protein conjugates[9]
p-Phenylenediamine (pPDA) 4.0 - 7.0~120x2 - 10 mMHighest efficiency at neutral pH; overcomes severe steric shielding[5]

Part 5: Self-Validating Experimental Protocol

Methodology: pPDA-Catalyzed Ligation of 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone This protocol is engineered as a self-validating system. Each phase includes a diagnostic checkpoint to ensure the reaction is proceeding along the correct thermodynamic pathway, minimizing azine formation and hydrolysis.

Phase 1: Catalyst & Nucleophile Priming

  • Prepare a 100 mM phosphate buffer (PB) and adjust the pH to 6.5. Causality: pH 6.5 maintains the aminooxy/hydrazine in its nucleophilic unprotonated state while allowing pPDA to efficiently protonate the carbonyl[4].

  • Dissolve the nucleophile (e.g., aminooxy-payload or hydrazine) in the PB to a final concentration of 50 mM.

  • Add p-phenylenediamine (pPDA) to a final concentration of 10 mM[5]. Validation Checkpoint 1: The solution should turn slightly yellow upon pPDA addition. Ensure complete dissolution before proceeding; undissolved catalyst will lead to erratic kinetic profiles.

Phase 2: Controlled Ketone Addition 4. Dissolve 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone in a minimal volume of anhydrous DMSO (target stock concentration: 100 mM). 5. Add the ketone stock dropwise to the vigorously stirred nucleophile/catalyst solution to achieve a final ketone concentration of 10 mM (maintaining a 5:1 nucleophile-to-ketone ratio). Validation Checkpoint 2: Monitor by TLC (Hexane:EtOAc 7:3). The starting ketone (UV active, pale yellow) should steadily convert to a more polar spot (Schiff base/conjugate). If a highly non-polar spot appears near the solvent front, azine formation is occurring—immediately increase the nucleophile concentration.

Phase 3: Quenching & Isolation 6. Stir the reaction at 25°C in the dark for 2–4 hours. Causality: The DMNPE scaffold is photolabile; ambient light can trigger premature aci-nitro intermediate formation and cleavage[2][10]. 7. Quench the reaction by diluting 10-fold with cold, pH-neutral water. 8. Extract with dichloromethane (DCM) or purify via reverse-phase HPLC using pH 6.8 ammonium acetate buffers. Validation Checkpoint 3: During LC-MS analysis, the mass of the desired conjugate should be dominant. The absence of the [2M + Nucleophile] mass peak confirms the successful suppression of the azine side reaction.

Part 6: References

  • Benchchem. The Mechanism of Oxime Ligation with Aminooxy Linkers: An In-depth Technical Guide. 4

  • PMC. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. 6

  • Benchchem. Aniline as a Catalyst for Oxime Bond Formation: A Technical Support Center.

  • ACS Publications. Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. 5

  • PMC. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. 9

  • Thermo Fisher Scientific. Photoactivatable Reagents, Including Photoreactive Crosslinkers and Caged Probes. 1

  • LSU Scholarly Repository. Purification and structural characterization of caged DNA oligonucleotides.2

  • PMC. Caged Agonist of P2Y1 and P2Y12 Receptors for Light-Directed Facilitation of Platelet Aggregation.10

  • ACS Publications. Photolysis of Caged Phosphatidic Acid Induces Flagellar Excision in Chlamydomonas. 7

  • DSpace@MIT. Divalent Ligands for Light-Assisted Disruption of PDZ Domain-Mediated Interactions. 8

  • Benchchem. 1-(2-Tert-butylphenyl)ethan-1-one. 3

Sources

Optimization

Technical Support Center: Column Chromatography Purification of 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the purification of 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone. This resource is designed for researchers, scientists, and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the column chromatography of this moderately polar aromatic ketone. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your purification workflow.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How do I select the optimal stationary and mobile phase to start my purification?

Answer:

The selection of an appropriate chromatographic system is the most critical step for successful purification. For a moderately polar compound like 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone, a normal-phase chromatography setup is the standard approach.

  • Stationary Phase: Standard silica gel (60 Å, 40-63 µm particle size) is the most effective and economical choice. Its polar surface provides strong interaction sites for the polar functional groups (ketone, nitro) of your target molecule.[1]

  • Mobile Phase Development using Thin-Layer Chromatography (TLC): Before committing to a large-scale column, you must optimize your mobile phase using TLC, which serves as a rapid and inexpensive pilot technique.[2]

    • Start with a Binary System: A mixture of a non-polar solvent (e.g., Hexane or Petroleum Ether) and a moderately polar solvent (e.g., Ethyl Acetate or Dichloromethane) is ideal. A good starting point is a 7:3 (v/v) mixture of Hexane:Ethyl Acetate.[3]

    • Aim for an Optimal Rf Value: The Retention Factor (Rf), the ratio of the distance traveled by the analyte to that of the solvent front, is a key parameter.[4] For effective column separation, you should aim for an Rf value for your target compound in the range of 0.25 - 0.40 . This Rf range typically ensures that the compound elutes from the column in a reasonable volume without taking excessively long, while still allowing for good separation from impurities.

Q2: My compound isn't moving from the origin on the TLC plate (Rf ≈ 0). What does this mean and what should I do?

Answer:

An Rf value near zero indicates that your compound is too strongly adsorbed to the polar silica gel stationary phase and has a very low affinity for the mobile phase.[1] Essentially, your mobile phase is not polar enough to elute the compound.

Troubleshooting Steps:

  • Increase Mobile Phase Polarity: The most direct solution is to increase the proportion of the polar solvent in your binary mixture. For a Hexane:Ethyl Acetate system, you would increase the relative amount of Ethyl Acetate.

    • Example: Move from a 7:3 ratio to a 6:4 or 1:1 Hexane:Ethyl Acetate ratio.

  • Introduce a Stronger Polar Solvent: If increasing the ethyl acetate concentration is ineffective or requires very high proportions (which can lead to solubility issues with hexane), consider adding a small percentage (0.5-2%) of a more polar solvent like methanol or isopropanol to your mobile phase.[5] Methanol is very effective at displacing highly adsorbed compounds from silica gel. Be cautious, as too much methanol can drastically reduce separation and may even carry some silica into your collected fractions.[5]

Q3: My compound runs with the solvent front on the TLC plate (Rf ≈ 1). How do I fix this?

Answer:

An Rf value near one signifies that your compound has a very high affinity for the mobile phase and is not being retained by the stationary phase. Your mobile phase is too polar.

Troubleshooting Steps:

  • Decrease Mobile Phase Polarity: You need to increase the proportion of the non-polar solvent.

    • Example: If you are using a 1:1 Hexane:Ethyl Acetate system, try changing to 3:1 or even 4:1. This will increase the overall non-polar character of the eluent, promoting greater interaction between your polar compound and the silica gel, thereby reducing its mobility.

Q4: I am observing streaking or tailing of my compound spot on the TLC plate instead of a compact circle. Why is this happening?

Answer:

Streaking is a common issue that indicates a non-ideal interaction during the separation process. If this occurs on your TLC plate, it will translate to broad, overlapping peaks during your column chromatography, resulting in poor purification.

Common Causes and Solutions:

  • Sample Overloading: You have spotted too much material on the TLC plate. Prepare a more dilute solution of your crude sample (1-2 mg/mL is typical) and apply a smaller spot.[3]

  • Poor Solubility: The compound may be partially insoluble in the mobile phase, causing it to smear as it moves up the plate. Ensure your compound is fully dissolved in a small amount of a suitable solvent (like dichloromethane or ethyl acetate) before spotting it on the TLC plate or loading it onto the column.

  • Strong Acidic/Basic Interactions: Although 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone is neutral, impurities from the synthesis (e.g., acidic or basic byproducts) can interact strongly with the slightly acidic silica gel. If you suspect this is the case, you can add a small amount of a modifier to the mobile phase, such as 0.5% triethylamine to neutralize acidic sites on the silica or 0.5% acetic acid if you have basic impurities.

Q5: The separation between my target compound and a key impurity is very poor (ΔRf < 0.1). How can I improve the resolution?

Answer:

Achieving good resolution between compounds with similar polarities is the ultimate goal of chromatography.

Strategies for Improving Separation:

  • Fine-Tune the Binary Solvent System: Make small, incremental adjustments to your mobile phase composition. Sometimes a change of just 5% in the solvent ratio can significantly impact separation.

  • Change the Solvent System: If a Hexane/Ethyl Acetate system is not providing adequate separation, switch to a different solvent system that offers alternative selectivity. The "selectivity" refers to the different types of interactions the solvents can have with your analytes.

    • Dichloromethane/Methanol: A good alternative for moderately polar compounds.[5]

    • Toluene/Ethyl Acetate: Toluene can engage in π-π interactions with the aromatic ring of your compound and impurities, offering a different separation mechanism compared to the alkanes in hexane.[5][6] This can be particularly effective for separating aromatic isomers.

  • Implement Gradient Elution: Instead of using a single mobile phase composition (isocratic elution), a gradient elution can dramatically improve separation.

    • Process: Start the column with a less polar mobile phase (e.g., 9:1 Hexane:EtOAc) to first elute any highly non-polar impurities. Then, gradually and systematically increase the polarity of the mobile phase (e.g., to 8:2, then 7:3, and so on). This allows for the separation of compounds across a wider polarity range. A related purification successfully used a gradient of hexane and EtOAc.[7]

Experimental Protocols & Data

Protocol 1: TLC Method Development
  • Preparation: Dissolve a small amount (1-2 mg) of your crude 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone in ~1 mL of dichloromethane or ethyl acetate.[3]

  • Spotting: Using a capillary tube, apply a small spot of the solution onto the baseline of a silica gel TLC plate (Silica gel 60 F254).[8]

  • Development: Place the TLC plate in a developing chamber containing your chosen mobile phase. Ensure the chamber is saturated with solvent vapors for optimal results. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. After the plate has dried, visualize the spots. As an aromatic ketone, the compound should be visible under a UV lamp (254 nm) as a dark spot.[3] You can also use a potassium permanganate stain.

  • Optimization: Adjust the mobile phase composition as described in the FAQs until you achieve an Rf of 0.25-0.40 for the target compound and maximal separation from all impurities.

Data Summary: Mobile Phase Selection and Expected Rf Values

The following table provides estimated Rf values based on the expected relative polarities of the target compound and potential impurities. Actual values must be determined experimentally using TLC.

CompoundPotential Impurity TypeExpected Relative PolarityEstimated Rf (Hexane:EtOAc 7:3 v/v)*
1,4-DimethoxybenzeneUnreacted Starting MaterialLow0.80 - 0.90
1-(3,6-Dimethoxy-2-nitrophenyl)ethanone Target Compound Medium 0.30 - 0.40
Isomeric Nitration ByproductsSynthesis ImpurityMedium-High0.20 - 0.35
Dinitro- or other over-oxidized speciesSynthesis ImpurityHigh0.05 - 0.15

*Note: These are estimated values on a standard silica gel plate. The two electron-donating methoxy groups and two electron-withdrawing groups (nitro, ketone) create a molecule of medium polarity.

Visualization of the Purification Workflow

The following diagram illustrates the logical flow of the entire purification process, from the initial crude material to the final, purified product.

Purification_Workflow cluster_prep Phase 1: Method Development cluster_execution Phase 2: Column Chromatography cluster_analysis Phase 3: Analysis & Isolation Crude Crude Product TLC_Dev TLC Method Development (Target Rf = 0.25-0.40) Crude->TLC_Dev Packing Column Packing (Silica Gel Slurry) TLC_Dev->Packing Optimized Mobile Phase Loading Sample Loading (Dry or Wet) Packing->Loading Elution Gradient Elution & Fraction Collection Loading->Elution TLC_Analysis TLC Analysis of Fractions Elution->TLC_Analysis Pooling Pool Pure Fractions TLC_Analysis->Pooling Evaporation Solvent Evaporation (Rotary Evaporator) Pooling->Evaporation Pure_Product Pure Product Evaporation->Pure_Product

Caption: Workflow for column chromatography purification.

References

  • Huesgen, A.G. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Agilent Technologies, Inc. [Link]

  • SIELC Technologies. Separation of (2-((2-Amino-4-nitrophenyl)thio)-5-nitrophenyl) phenyl ketone on Newcrom R1 HPLC column. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Reddit r/OrganicChemistry. (2025). Trouble with Column Chromatography of phenolic compounds. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Phenomenex. TROUBLESHOOTING GUIDE. [Link]

  • Thin Layer Chromatography (rev 3/2020). University of California, Los Angeles (UCLA) Chemistry Department. [Link]

  • U.S. Environmental Protection Agency. Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. [Link]

  • Isolation And Purification Of Substance By Column Chromatography. Request PDF. [Link]

  • Dong, M. W. (2025). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]

  • AGA Analytical. Thin Layer Chromatography (TLC). [Link]

  • 2.4: TLC -ANALYSIS. Chemistry LibreTexts. [Link]

  • Chromatographic Methods of Analysis. University of Technology, Iraq. [Link]

  • Al-Rawashdeh, N. et al. (2026). N-(3,6-dimethoxy-2-nitrophenyl)acetamide. Preprints.org. [Link]

Sources

Troubleshooting

Technical Support Center: A Guide to Preventing Premature Degradation of 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone (DMNPE) in Solution

Welcome to the technical support center for 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone (DMNPE). This guide is designed for researchers, scientists, and drug development professionals who utilize DMNPE in their experiments.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone (DMNPE). This guide is designed for researchers, scientists, and drug development professionals who utilize DMNPE in their experiments. As a photosensitive nitroaromatic compound, DMNPE requires careful handling to prevent premature degradation in solution, which can compromise experimental results. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your DMNPE solutions.

I. Understanding the Instability of DMNPE: A Proactive Approach to Prevention

1-(3,6-Dimethoxy-2-nitrophenyl)ethanone is a valuable tool in many research applications, particularly as a caged compound where the nitrobenzyl group serves as a photolabile protecting group. However, the very features that make it useful also contribute to its instability. The primary pathway of degradation for DMNPE and other 2-nitrobenzyl compounds is photodegradation .[1] Exposure to light, especially in the UV spectrum, can initiate a chemical reaction that cleaves the molecule, rendering it inactive for its intended purpose.

Beyond light sensitivity, other factors such as pH, solvent choice, temperature, and the presence of oxidizing or reducing agents can significantly impact the stability of DMNPE in solution. This guide will equip you with the knowledge to control these variables and maintain the integrity of your DMNPE solutions.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions and concerns regarding the handling and storage of DMNPE solutions.

Q1: My DMNPE solution has turned a yellowish-brown color. Is it degraded?

A change in color, particularly a shift from a light yellow to a more intense yellow or brownish hue, is a strong indicator of degradation.[1] This is often due to the formation of 2-nitrosoacetophenone and other byproducts resulting from photodegradation. If you observe a color change, it is highly recommended to verify the purity of the solution using a stability-indicating HPLC method before proceeding with your experiment.

Q2: What is the primary cause of DMNPE degradation in solution?

The most significant cause of degradation is exposure to light, which triggers a photochemical reaction.[1] This process involves an intramolecular hydrogen atom transfer, leading to the formation of an aci-nitro intermediate, which then rearranges to release the caged molecule and form a 2-nitrosobenzaldehyde derivative. The rate of this degradation is also influenced by the pH of the solution.

Q3: What are the ideal storage conditions for a DMNPE stock solution?

For optimal long-term stability, DMNPE stock solutions should be stored under the following conditions:

  • Temperature: Refrigerate at 2-8°C. For longer-term storage, aliquoting and storing at -20°C can be considered, but avoid repeated freeze-thaw cycles.

  • Light: Protect from all light sources by using amber vials or by wrapping the container in aluminum foil. Store in a dark location such as a light-tight box or a refrigerator with a solid door.

  • Atmosphere: For maximum stability, particularly for long-term storage, purging the vial with an inert gas like argon or nitrogen can help prevent oxidation.

  • Container: Use tightly sealed glass vials with chemically resistant caps (e.g., PTFE-lined) to prevent solvent evaporation and contamination.

Q4: Which solvents are recommended for preparing DMNPE stock solutions?

The choice of solvent is critical for the stability of DMNPE. High-purity, anhydrous solvents are essential to minimize hydrolysis and other solvent-mediated degradation pathways. Based on general compatibility for nitroaromatic compounds, the following solvents are commonly used:

  • Dimethyl Sulfoxide (DMSO): A common choice due to its high solvating power. However, ensure it is of high purity and anhydrous, as water content can promote hydrolysis.

  • N,N-Dimethylformamide (DMF): Another good option, but like DMSO, it must be anhydrous.

  • Acetonitrile (ACN): Often used in HPLC analysis and can be a suitable solvent for stock solutions. It is crucial to use HPLC-grade or anhydrous acetonitrile.

  • Ethanol: Can be used, but ensure it is absolute ethanol to minimize water content.

It is always recommended to prepare a fresh stock solution or to use a solution that has been stored properly for no longer than a few weeks. If in doubt, a quick purity check by HPLC is advisable.

III. Troubleshooting Guide: Identifying and Resolving DMNPE Degradation Issues

This section provides a structured approach to troubleshooting common problems encountered when working with DMNPE solutions.

Observed Problem Potential Cause(s) Recommended Action(s)
Inconsistent or unexpected experimental results. Degradation of the DMNPE solution leading to a lower effective concentration.1. Verify the purity of your DMNPE solution using the stability-indicating HPLC method outlined in Section IV. 2. Prepare a fresh stock solution from solid DMNPE, ensuring all handling and storage precautions are followed. 3. Review your experimental protocol to identify any potential exposure to light, incompatible reagents (e.g., strong bases), or elevated temperatures.
Appearance of new peaks in HPLC chromatogram. Formation of degradation products due to photodegradation, hydrolysis, or oxidation.1. Compare the chromatogram to a freshly prepared standard to confirm the identity of the new peaks as degradants. 2. Based on the likely degradation pathways, the primary photodegradation product is expected to be the corresponding 2-nitrosoacetophenone. Other peaks may arise from further reactions. 3. If degradation is confirmed, discard the old solution and prepare a fresh one. Implement stricter light protection and storage protocols.
Reduced signal or no response in bioassay. Complete or significant degradation of the active DMNPE molecule.1. Confirm the integrity of your DMNPE stock by HPLC analysis. 2. Prepare a fresh solution and repeat the experiment, paying close attention to light protection at every step. 3. Consider preparing the working solution immediately before use to minimize the risk of degradation.
Precipitate forms in the solution upon storage. - Exceeding the solubility limit at the storage temperature. - Degradation leading to the formation of insoluble byproducts.1. Visually inspect the solution before each use. 2. If a precipitate is observed, gently warm the solution to room temperature and vortex to see if it redissolves. If it does not, it is likely a degradation product, and the solution should be discarded. 3. Ensure your stock solution concentration is within the solubility limits for the chosen solvent at the storage temperature.

IV. Experimental Protocols

To ensure the integrity of your DMNPE solutions, it is crucial to employ validated analytical methods and follow best practices for handling.

Protocol 1: Preparation and Handling of DMNPE Stock Solutions

This protocol describes the steps for preparing a stable stock solution of DMNPE.

  • Materials:

    • 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone (solid)

    • High-purity, anhydrous solvent (e.g., DMSO, DMF, or Acetonitrile)

    • Amber glass vial with a PTFE-lined cap

    • Analytical balance

    • Inert gas (Argon or Nitrogen) source (optional but recommended)

  • Procedure:

    • Equilibrate the solid DMNPE to room temperature before opening the container to prevent moisture condensation.

    • Weigh the desired amount of DMNPE in a clean, dry amber vial.

    • Add the appropriate volume of the chosen anhydrous solvent to achieve the desired concentration (e.g., 10 mM).

    • Vortex the solution until the DMNPE is completely dissolved.

    • (Optional) Gently bubble inert gas through the solution for 1-2 minutes to displace any dissolved oxygen.

    • Tightly seal the vial with the PTFE-lined cap.

    • Wrap the vial in aluminum foil for extra light protection.

    • Store the solution at 2-8°C in a dark location. For long-term storage, aliquot into smaller volumes to avoid repeated warming and cooling of the entire stock.

Protocol 2: Stability-Indicating HPLC Method for DMNPE

This protocol provides a general framework for a reversed-phase HPLC method to assess the purity of DMNPE and detect potential degradation products. Method optimization may be required for your specific instrumentation and column.

  • Instrumentation and Column:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of Acetonitrile (A) and water with 0.1% formic acid (B).

      • Start with a composition that allows for good retention of DMNPE (e.g., 40% A).

      • Run a gradient to a higher organic concentration (e.g., 90% A) to elute any less polar degradation products.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at a wavelength where DMNPE has strong absorbance, for example, 254 nm or its λmax. A DAD is recommended to assess peak purity and identify potential degradation products by their UV spectra.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a standard solution of DMNPE at a known concentration (e.g., 0.1 mg/mL) in the mobile phase or a compatible solvent.

    • Dilute your stock solution to a similar concentration for analysis.

  • Analysis:

    • Inject the standard and sample solutions.

    • Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main DMNPE peak in your sample compared to the standard indicates degradation.

V. Visualization of Degradation and Prevention

To better understand the processes involved in DMNPE degradation and the preventative measures, the following diagrams illustrate the key concepts.

cluster_degradation Factors Leading to DMNPE Degradation cluster_prevention Preventative Measures Light Light Exposure (UV) Degraded Degraded DMNPE (Loss of activity, colored byproducts) Light->Degraded pH Inappropriate pH (Strongly Basic) pH->Degraded Solvent Impure/Wet Solvents Solvent->Degraded Temp High Temperature Temp->Degraded StoreDark Store in Dark (Amber Vials) DMNPE Stable DMNPE Solution StoreDark->DMNPE Protects from Photodegradation StoreCold Refrigerate (2-8°C) StoreCold->DMNPE Slows Thermal Degradation UseAnhydrous Use Anhydrous Solvents UseAnhydrous->DMNPE Prevents Hydrolysis ControlpH Maintain Neutral pH ControlpH->DMNPE Minimizes Base-catalyzed Degradation

Caption: Factors contributing to DMNPE degradation and preventative measures.

cluster_workflow Recommended Workflow for DMNPE Solution Management start Start: Solid DMNPE prepare Prepare Stock Solution (Protocol 1) start->prepare store Store Properly (Dark, 2-8°C, Tightly Sealed) prepare->store check Purity Check by HPLC (Protocol 2) store->check use Use in Experiment check->use Purity >95% discard Discard and Prepare Fresh check->discard Degradation Detected discard->prepare

Caption: Recommended workflow for managing DMNPE solutions to ensure integrity.

VI. References

  • Mullani, N. & Nargatti, I. P. (2021). Forced Degradation Studies for Drug Substances and Drug Products. International Journal of Pharmaceutical Sciences and Research, 12(5), 2683-2691.

  • Venkatesh, D. N. & Shanmuga Kumar, S. D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).

  • Bhaskar, V., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.

  • Sciforum. (n.d.). Forced Degradation Studies on Agents of Therapeutic Interest.

  • Del Grosso, E., Aprile, S., & Grosa, G. (2013). Forced degradation study of thiocolchicoside: Characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 72, 163-169.

  • BenchChem. (2025). Technical Support Center: 1-(3-Nitrophenyl)ethanone and Isomers. Retrieved from a relevant BenchChem technical document.

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone Purity Analysis: A Comparative Guide

As a Senior Application Scientist, one of the most persistent challenges I encounter in analytical method development is the separation of closely related positional isomers in highly functionalized aromatic systems. 1-(...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most persistent challenges I encounter in analytical method development is the separation of closely related positional isomers in highly functionalized aromatic systems. 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone (C₁₀H₁₁NO₅) is a critical intermediate extensively utilized in the synthesis of photolabile protecting groups (caged compounds) and complex indole derivatives[1].

Because the photochemical properties (such as quantum yield and UV absorption maxima) of downstream caged compounds are highly sensitive to regioisomer contamination, the purity of this intermediate is paramount. Trace impurities—specifically positional isomers like 1-(3,4-dimethoxy-2-nitrophenyl)ethanone—can severely compromise downstream synthetic efficacy.

This guide provides an objective, data-driven comparison of high-performance liquid chromatography (HPLC) column chemistries for this analysis, followed by a comprehensive, self-validating experimental protocol grounded in the latest ICH Q2(R2) guidelines[2][3].

The Causality of Column Chemistry: Why Standard C18 Fails

When developing a purity assay for nitroaromatics, the default instinct is often to reach for a standard C18 (Octadecylsilane) column. However, C18 relies almost exclusively on dispersive (hydrophobic) interactions. 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone possesses a highly polarized aromatic ring due to the electron-withdrawing nitro group and the electron-donating methoxy groups.

Positional isomers of this compound have nearly identical hydrophobicities (LogP), rendering C18 highly ineffective for baseline resolution. To achieve specificity, we must exploit orthogonal retention mechanisms.

Comparative Alternatives:
  • Standard C18 : Relies on hydrophobicity. Poor isomer resolution.

  • Phenyl-Hexyl : Introduces π−π interactions. Moderate improvement, but lacks strong dipole selectivity.

  • Pentafluorophenyl (PFP) : The optimal choice. The heavily fluorinated aromatic ring of the PFP stationary phase acts as a strong Lewis acid (electron acceptor). This creates intense π−π stacking, dipole-dipole, and charge-transfer interactions with the electron-rich methoxy groups and the strong dipole of the nitro group on our analyte[4][5].

G Silica Silica Support PFP Pentafluorophenyl (PFP) (Lewis Acid / e- Acceptor) Silica->PFP Bonded Phase Analyte 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone (Dipole / e- Donor) PFP->Analyte π-π Stacking & Dipole Interactions Isomer Positional Isomers (e.g., 3,4-dimethoxy) PFP->Isomer Differential Charge Transfer

Fig 1: Mechanistic interaction between PFP stationary phase and nitroaromatic analytes.

Table 1: Chromatographic Performance Across Column Chemistries

Experimental Conditions: 50 mm × 4.6 mm, 2.7 µm columns; Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile (Gradient); Flow Rate: 1.0 mL/min; Detection: UV at 254 nm.

Column ChemistryRetention Time (min)Resolution (vs. 3,4-isomer)Tailing Factor (Tf)Theoretical Plates (N)Suitability
Standard C18 4.251.15 (Co-elution)1.428,500Not Fit-for-Purpose
Phenyl-Hexyl 5.101.851.2011,200Marginal
PFP (Fluorinated) 6.453.60 (Baseline) 1.05 14,500 Optimal

Scientist's Insight: The data clearly demonstrates that the PFP column provides superior resolution (Rs > 2.0 is required by ICH guidelines for specificity)[2]. The retention time increases on the PFP column because the analyte's nitro group engages in strong electrostatic interactions with the fluorinated phase, selectively retarding its elution compared to less polarized impurities[6].

ICH Q2(R2) Method Validation Protocol

Having established PFP as the superior stationary phase, the method must be validated. The updated ICH Q2(R2) guidelines (effective June 2024) emphasize a lifecycle and Quality-by-Design (QbD) approach, requiring rigorous proof that the method is fit for its intended purpose (purity and assay testing)[3][7].

G Start ICH Q2(R2) Validation Protocol Spec 1. Specificity (Resolution > 2.0 vs Isomers) Start->Spec Lin 2. Linearity & Range (R² ≥ 0.999, 50-150% Target) Spec->Lin Acc 3. Accuracy (Recovery 98-102% at 3 levels) Lin->Acc Prec 4. Precision (Repeatability RSD ≤ 2.0%) Acc->Prec Rob 5. Robustness (Flow, Temp, Mobile Phase) Prec->Rob

Fig 2: ICH Q2(R2) lifecycle approach for analytical method validation.

Step-by-Step Experimental Methodology

1. Reagent & Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 0.1% Formic Acid (FA) in LC-MS grade Water. Causality: FA maintains a low pH (~2.7), suppressing the ionization of any trace acidic impurities and preventing peak tailing caused by secondary silanol interactions on the silica support.

  • Mobile Phase B (Organic): 0.1% FA in LC-MS grade Acetonitrile.

  • Diluent: 50:50 (v/v) Water:Acetonitrile.

2. Standard and Sample Preparation

  • Stock Solution: Accurately weigh 10.0 mg of 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume.

3. Optimized HPLC Conditions

  • Column: Core-shell PFP (e.g., 100 mm × 4.6 mm, 2.7 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Ensures reproducible retention times and lowers mobile phase viscosity).

  • Injection Volume: 5.0 µL.

  • Detection: UV at 254 nm (Optimal absorption for the nitroaromatic chromophore).

  • Gradient Program:

    • 0.0 - 2.0 min: 20% B

    • 2.0 - 10.0 min: 20% 70% B

    • 10.0 - 12.0 min: 70% B

    • 12.0 - 12.1 min: 70% 20% B

    • 12.1 - 15.0 min: 20% B (Re-equilibration)

Validation Results Summary

Following the execution of the protocol, the method was evaluated against ICH Q2(R2) acceptance criteria[8]. The results confirm that the PFP-based method is highly accurate, precise, and specific.

Table 2: ICH Q2(R2) Validation Summary (PFP Column)
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at RT; Rs > 2.0Rs = 3.60 (No interference)Pass
Linearity R² ≥ 0.999 (Range: 50% to 150%)R² = 0.9998Pass
Accuracy (Recovery) 98.0% – 102.0% across 3 levels99.4% – 100.6%Pass
Precision (Repeatability) %RSD ≤ 2.0% (n=6 injections)%RSD = 0.45%Pass
LOD / LOQ Signal-to-Noise (S/N) > 3 / > 10LOD: 0.05 µg/mL / LOQ: 0.15 µg/mLPass
Robustness Stable RT and Rs with deliberate changes%RSD < 1.0% (Flow ±0.1 mL/min)Pass

Conclusion

For the purity analysis of 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone, standard C18 columns fail to provide the necessary specificity to separate closely related positional isomers. By leveraging the unique Lewis acid/base, π−π , and dipole-dipole interactions of a Pentafluorophenyl (PFP) stationary phase , analysts can achieve baseline resolution (Rs > 3.5). The optimized method presented herein fully complies with the rigorous standards of the ICH Q2(R2) guidelines, ensuring an analytically sound, self-validating system suitable for pharmaceutical and fine chemical quality control.

References

  • ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC LCGC International URL:[Link]

  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns Agilent Technologies Application Note URL:[Link]

  • 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone - Chemical Substance Information NextSDS Chemical Database URL:[Link]

Sources

Comparative

Mass spectrometry fragmentation pattern of 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone

Comprehensive Comparison Guide: Mass Spectrometry Fragmentation Analysis of 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone Introduction 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone (Molecular Formula: C10H11NO5, MW: 225.20 g/mol ) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: Mass Spectrometry Fragmentation Analysis of 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone

Introduction

1-(3,6-Dimethoxy-2-nitrophenyl)ethanone (Molecular Formula: C10H11NO5, MW: 225.20 g/mol ) is a highly functionalized nitroaromatic compound that serves as a critical intermediate in the synthesis of complex indoles and pharmaceutical agents. Accurate structural characterization is paramount during drug development. This guide objectively compares the two predominant mass spectrometry (MS) platforms—Gas Chromatography-Electron Ionization-MS (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem MS (LC-ESI-MS/MS)—for the analysis of this compound. By examining the causality behind their distinct fragmentation patterns, researchers can select the optimal analytical system for their specific structural elucidation workflows.

Mechanistic Causality: The Chemistry of Fragmentation

The fragmentation of 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone is governed by the competing directing effects of its three functional groups: the electron-withdrawing nitro group (-NO2), the electron-donating methoxy groups (-OCH3), and the acetyl moiety (-COCH3). Understanding these pathways dictates which instrument to use.

  • Electron Ionization (EI-MS): Under hard ionization (70 eV), the molecular ion (M+• at m/z 225) is typically of low abundance. The fragmentation is driven by radical-site initiation. The presence of methoxy groups strongly favors the loss of a methyl radical (-15 Da, m/z 210) and a methoxy radical (-31 Da, m/z 194) [1]. Simultaneously, the nitroaromatic core undergoes characteristic losses of NO (-30 Da, m/z 195) and NO2 (-46 Da, m/z 179), which are hallmark signatures of nitro-substituted benzenes [2]. The acetyl group also cleaves to form the [M-COCH3]+ ion at m/z 182.

  • Electrospray Ionization (ESI-MS/MS): Soft ionization primarily yields the protonated intact molecule[M+H]+ at m/z 226. During Collision-Induced Dissociation (CID), the fragmentation is governed by even-electron rules. The expulsion of open-shell molecules like NO and NO2 leads to distonic radical cations, a phenomenon heavily dependent on ortho-effects between the nitro and adjacent methoxy/acetyl groups [3].

Comparative Performance Data

The following table summarizes the quantitative performance and fragmentation data for both platforms when analyzing 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone.

Performance MetricGC-EI-MS (Hard Ionization)LC-ESI-MS/MS (Soft Ionization)
Primary Ion Observed M+• (m/z 225, ~15% relative abundance)[M+H]+ (m/z 226, 100% Base Peak)
Key Fragments (m/z) 210 (-CH3), 195 (-NO), 182 (-COCH3), 179 (-NO2)208 (-H2O), 196 (-NO), 180 (-NO2)
Sensitivity (LOD) ~50 ng/mL~1 ng/mL
Structural Elucidation Excellent (Extensive library matching capabilities)Moderate (Requires MS/MS collision optimization)
Matrix Suitability Volatile, non-polar to moderately polar matricesPolar, complex biological matrices

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: GC-EI-MS Analysis

Rationale: GC-EI-MS is selected for its highly reproducible 70 eV fragmentation, which provides a definitive "fingerprint" of the methoxy and acetyl cleavages[1].

  • Sample Preparation: Dissolve 1 mg of 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone in 1 mL of GC-grade dichloromethane (DCM).

  • Injection: Inject 1 µL into the GC inlet operating at 250°C in split mode (10:1 ratio) to prevent column overloading and ensure sharp peak shapes.

  • Separation: Use a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm). Program the oven: 80°C hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • Ionization & Detection: Operate the EI source at 70 eV and 230°C. Scan range: m/z 50–300.

  • Validation Step: Confirm system suitability by analyzing a standard of 3,4-dimethoxyacetophenone; verify the presence of the m/z 165 ([M-CH3]+) base peak to ensure the source is properly tuned for methoxy-aromatic cleavage.

Protocol 2: LC-ESI-MS/MS Analysis

Rationale: ESI-MS/MS is chosen for high-sensitivity quantification and to observe intact molecular ions, leveraging CID to elucidate ortho-effects of the nitro group [3].

  • Sample Preparation: Dilute the compound to 100 ng/mL in 50:50 Methanol:Water with 0.1% Formic Acid to promote protonation.

  • Chromatography: Inject 5 µL onto a C18 reversed-phase column (e.g., 50 × 2.1 mm, 1.7 µm). Use a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA) from 5% to 95% organic over 5 minutes at 0.4 mL/min.

  • Ionization: Operate the ESI source in positive ion mode. Capillary voltage: 3.5 kV, Desolvation temperature: 350°C.

  • MS/MS (CID): Isolate the [M+H]+ precursor at m/z 226 in Q1. Apply a collision energy (CE) ramp (10–30 eV) using Argon gas to generate fragments (m/z 196, 180) in Q3.

  • Validation Step: Monitor the transition m/z 226 → 196. The intensity ratio of this transition against a structurally similar internal standard validates the collision energy calibration and ensures the even-electron fragmentation pathway is active.

Workflow Visualization

G M 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone MW: 225.20 EI GC-EI-MS (70 eV) Hard Ionization M->EI Vaporization ESI LC-ESI-MS/MS Soft Ionization M->ESI Protonation EI_M M+• m/z 225 (Low Abundance) EI->EI_M ESI_M [M+H]+ m/z 226 (Base Peak) ESI->ESI_M EI_Frag1 [M-CH3]+ m/z 210 EI_M->EI_Frag1 -15 Da (-CH3) EI_Frag2 [M-NO2]+ m/z 179 EI_M->EI_Frag2 -46 Da (-NO2) EI_Frag3 [M-COCH3]+ m/z 182 EI_M->EI_Frag3 -43 Da (-COCH3) ESI_Frag1 [M+H-H2O]+ m/z 208 ESI_M->ESI_Frag1 CID (-18 Da) ESI_Frag2 [M+H-NO]+ m/z 196 ESI_M->ESI_Frag2 CID (-30 Da)

Comparative mass spectrometry fragmentation pathways for 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone.

References

  • Title: Electron Ionization Mass Spectrum of 3,4-Dimethoxyacetophenone Source: Filo URL: [Link]

  • Title: Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry Source: ResearchGate / Rapid Communications in Mass Spectrometry URL: [Link]

Validation

IR Spectroscopic Profiling of 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone: A Comparative Guide to Photolabile Protecting Groups

Executive Summary In modern drug development and chemical biology, the precise spatiotemporal control of molecular activity is achieved through the use of photolabile protecting groups (PPGs), commonly known as "caging"...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and chemical biology, the precise spatiotemporal control of molecular activity is achieved through the use of photolabile protecting groups (PPGs), commonly known as "caging" groups. Among these, 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone (DMNPE) represents a significant structural evolution from the classical o-nitrobenzyl (oNB) scaffold.

As a Senior Application Scientist, I frequently evaluate PPGs based on their uncaging efficiency, spectroscopic traceability, and biological compatibility. The integration of two methoxy groups at the 3 and 6 positions of the nitrobenzyl ring fundamentally alters its electronic landscape. This modification not only red-shifts the absorption maximum—allowing for milder, less phototoxic irradiation wavelengths (>350 nm)[1]—but also introduces distinct infrared (IR) spectroscopic signatures. This guide objectively compares the IR performance and mechanistic tracking of DMNPE against standard alternatives, providing researchers with a self-validating framework for in situ reaction monitoring.

Mechanistic Grounding: The Causality of IR Shifts

To effectively utilize IR spectroscopy for monitoring photolysis, one must understand the underlying photochemical mechanism. The uncaging of o-nitrobenzyl derivatives proceeds via a Norrish type II-like intramolecular hydrogen abstraction[2].

Upon UV/Vis irradiation, the excited nitro group abstracts a proton from the benzylic position, forming a transient aci-nitro intermediate[3]. This intermediate subsequently collapses, releasing the caged payload (e.g., a carboxylic acid, amine, or alcohol) and generating an o-nitrosoacetophenone byproduct[4].

Why IR Spectroscopy? While UV-Vis spectroscopy can track the overall disappearance of the starting material, Fourier Transform Infrared (FTIR) spectroscopy provides high-resolution, bond-specific data. By tracking the disappearance of the nitro (NO₂) stretching bands and the appearance of the nitroso (N=O) band, researchers can definitively confirm the successful cleavage pathway and quantify the reaction kinetics in real-time, independent of the payload's optical properties.

PhotolysisPathway A Caged Substrate (DMNPE-Protected) B Irradiation (λ > 350 nm) A->B Photon Absorption C aci-Nitro Intermediate (Transient IR: ~1630 cm⁻¹) B->C H-Abstraction D Released Payload (Free Functional Group) C->D Cleavage E Nitroso Byproduct (IR: ~1598 cm⁻¹) C->E Rearrangement

Diagram 1: Photochemical cleavage pathway of DMNPE and corresponding IR tracking markers.

Comparative IR Spectroscopic Analysis

When selecting a PPG, it is crucial to differentiate the spectral footprint of the protecting group from the target molecule. Below is an objective comparison of DMNPE against two common alternatives: 1-(2-Nitrophenyl)ethanone (NPE) (the unsubstituted parent compound) and DEACM (a standard coumarin-based PPG).

Table 1: Comparative IR Absorption Bands (cm⁻¹)
Functional Group / ModeDMNPE (Dimethoxy-NPE)NPE (Standard oNB)DEACM (Coumarin)Diagnostic Significance for Uncaging
Carbonyl (C=O) Stretch ~1685~1695~1720 (Lactone)Shifts upon payload release; highly dependent on the conjugated system.
Nitro (NO₂) Asymmetric ~1530~1525N/APrimary tracking band. Disappears during photolysis[2].
Nitro (NO₂) Symmetric ~1350~1345N/ASecondary confirmation of PPG degradation.
Methoxy (C-O-C) Asym. ~1255N/AN/AUnique to DMNPE; confirms structural integrity prior to photolysis.
Nitroso (N=O) Stretch ~1598 (Post-photolysis)~1598 (Post-photolysis)N/APositive confirmation band. Appears as the byproduct forms[4].
Aromatic C=C Stretch ~1590, 1460~1605, 1450~1615, 1520Structural backbone; remains relatively static but changes intensity.
Spectroscopic Causality

The addition of the strongly electron-donating methoxy groups in DMNPE induces a mesomeric (+M) effect across the aromatic ring. This increased electron density subtly weakens the C=O double bond character compared to NPE, shifting the carbonyl absorption to a slightly lower wavenumber (~1685 cm⁻¹ vs. ~1695 cm⁻¹). More importantly, this electronic modulation narrows the HOMO-LUMO gap, which is the physical cause of DMNPE's highly desirable red-shifted UV-Vis absorption profile[1].

SubstituentEffects S1 3,6-Dimethoxy Substitution S2 Electron Donation (+M Effect) S1->S2 S5 IR Marker: C-O-C (~1255 cm⁻¹) S1->S5 S3 Red-Shifted UV Abs. (Lower Phototoxicity) S2->S3 S4 IR Shift: C=O weakened (~1685 cm⁻¹) S2->S4

Diagram 2: Logical relationship between DMNPE structural modifications and resulting spectral properties.

Experimental Protocol: Real-Time In Situ IR Monitoring

To ensure scientific integrity, the evaluation of PPG cleavage must be conducted using a self-validating system. Traditional offline sampling risks ambient light exposure and fails to capture transient intermediates. The following protocol utilizes in situ Attenuated Total Reflectance (ATR) FTIR (e.g., ReactIR) to dynamically track the photolysis of DMNPE.

Materials Required:
  • DMNPE-caged substrate (10-50 mM concentration).

  • Spectroscopic grade solvent (e.g., Acetonitrile or D₂O/MeCN mixture).

  • In situ ATR-FTIR spectrometer equipped with a diamond or silicon probe.

  • LED irradiation source (365 nm or 405 nm)[2].

Step-by-Step Methodology:

Step 1: System Baseline and Solvent Subtraction

  • Insert the ATR probe into the dark, temperature-controlled reaction vessel (25°C).

  • Add the pure solvent system.

  • Collect a background spectrum (minimum 128 scans, 4 cm⁻¹ resolution) to digitally subtract solvent interference. Causality: Acetonitrile has strong C≡N stretches (~2250 cm⁻¹), but leaves the critical 1500–1700 cm⁻¹ window relatively clear for NO₂ and C=O tracking.

Step 2: Substrate Equilibration

  • Inject the DMNPE-caged substrate to achieve the target concentration.

  • Monitor the IR stream for 5 minutes in the dark to establish a stable baseline.

  • Validation Check: Confirm the presence of the asymmetric NO₂ band at ~1530 cm⁻¹ and the methoxy C-O-C band at ~1255 cm⁻¹.

Step 3: Photolysis Initiation

  • Activate the LED irradiation source (e.g., 365 nm) directed into the reaction vessel.

  • Set the FTIR to collect spectra continuously (e.g., 1 spectrum every 10 seconds).

Step 4: Kinetic Data Extraction and Validation

  • Track Depletion: Plot the negative integration of the ~1530 cm⁻¹ (NO₂) band over time. This curve represents the decay of the intact DMNPE group.

  • Track Formation: Plot the positive integration of the ~1598 cm⁻¹ (N=O) band[4].

  • Self-Validation: The rate of NO₂ disappearance must directly correlate with the rate of N=O appearance. If the NO₂ band disappears but the N=O band does not form proportionally, it indicates a non-productive photochemical side reaction (e.g., dimerization or solvent reaction) rather than successful uncaging.

Conclusion

For complex molecular designs requiring precise, orthogonal deprotection, 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone (DMNPE) offers a superior balance of red-shifted photochemistry and distinct spectroscopic traceability. By leveraging the specific IR shifts caused by its dimethoxy substituents and tracking the mechanistic conversion of NO₂ to N=O, researchers can establish robust, self-validating analytical workflows for their drug delivery and chemical biology applications.

References

  • Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde ChemRxiv 4

  • o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science Macromolecules - ACS Publications3

  • o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation Chemistry - A European Journal 1

  • Pro-fluorescent ethynylthiophene-based o-nitrobenzyl photolabile protecting group for hydroxamic acid synthesis PubMed Central (PMC)2

Sources

Comparative

A Comparative Guide to Photolabile Protecting Groups: Benchmarking 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone Against Coumarin-Based Cages

For Researchers, Scientists, and Drug Development Professionals In the pursuit of understanding and controlling complex biological systems, the ability to command the activity of molecules with high spatiotemporal precis...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of understanding and controlling complex biological systems, the ability to command the activity of molecules with high spatiotemporal precision is a cornerstone of modern research. Photolabile protecting groups (PPGs), or "caged" compounds, are a powerful class of chemical tools that offer this control.[1][2][3] By rendering a bioactive molecule inert until illuminated with light, PPGs enable researchers to initiate biological processes on demand, from the scale of a single cell to specific tissues within a living organism.[3][4]

This guide provides an in-depth technical comparison of two important classes of PPGs: the o-nitrobenzyl derivative, 1-(3,6-dimethoxy-2-nitrophenyl)ethanone, and the widely-used family of coumarin-based caged groups. As a senior application scientist, my objective is to move beyond a simple cataloging of features and instead provide a foundational understanding of their respective mechanisms, performance characteristics, and experimental considerations to guide your selection process.

The Principle of Photocaging: Light as a Scalpel

The core concept of a caged compound is straightforward: a biologically active molecule is temporarily inactivated by the covalent attachment of a PPG.[1][3] This "caged" molecule can then be introduced into a biological system, where it should remain dormant and exhibit no off-target effects.[1] The subsequent application of light at a specific wavelength triggers a photochemical reaction that cleaves the PPG, releasing the bioactive molecule in its native, active form.[2] This "uncaging" event provides a concentration jump of the active molecule at a precise location and time, a feat unattainable with conventional drug administration.[1]

The o-Nitrobenzyl Family: A Workhorse in Photochemistry

1-(3,6-dimethoxy-2-nitrophenyl)ethanone belongs to the venerable o-nitrobenzyl class of PPGs, one of the first and most extensively studied families of caging groups.[5] These compounds are characterized by a nitro group positioned ortho to a benzylic carbon, which is attached to the molecule to be caged. The addition of electron-donating groups, such as the methoxy groups in this specific ethanone derivative, is a common strategy to tune the absorption properties of the chromophore.[6][7][8]

The Coumarin Family: Illuminating Biology with Two Photons

Coumarin-based caged groups are a versatile and popular class of PPGs, particularly valued in neuroscience and cell biology.[9][10] Their extended π-conjugated system endows them with favorable photophysical properties, including strong light absorption and, for many derivatives, high two-photon absorption (2PA) cross-sections.[10][11][12] This makes them exceptionally well-suited for two-photon excitation microscopy, which allows for uncaging with 3D precision deep within scattering biological tissues.[10]

Performance Metrics: A Head-to-Head Comparison

The efficacy of a caged compound is not a single value but a composite of several key performance indicators. The choice of PPG should be a deliberate one, based on the specific demands of the experiment.

Table 1: Comparative Analysis of Key Photochemical and Physical Properties

Property1-(3,6-Dimethoxy-2-nitrophenyl)ethanone (o-Nitrobenzyl class)Coumarin-based Caged GroupsExperimental Significance
One-Photon Absorption Max (λmax) Typically 300-360 nm; can be red-shifted with electron-donating groups.[7][8]Generally 350-450 nm, with some derivatives extending into the near-IR.[4][11][12]Dictates the required wavelength for uncaging. Longer wavelengths offer deeper tissue penetration and reduced phototoxicity.
Two-Photon Cross-Section (δu) Generally low (e.g., ~0.01 GM for DMNB).[7]Can be very high (up to 69 GM reported for some derivatives).[13]A high value is critical for efficient two-photon uncaging, enabling precise 3D control with minimal off-target excitation.[10]
Quantum Yield of Uncaging (Φu) Typically low to moderate (0.1-1% is common).[8]Highly variable; often low (<1%) but can be significantly enhanced (>20%) through chemical modification.[11][12]Measures the efficiency of photorelease per photon absorbed. Higher Φu requires less light, minimizing potential photodamage.[4]
Dark Stability Generally good hydrolytic stability.Good, though can be influenced by payload and solvent conditions.[9][14]Essential for preventing premature, non-photolytic release of the active molecule, which would compromise the experiment.
Cleavage Byproducts Nitroso-ketone or -aldehyde.[15]Coumarin derivatives, which are often fluorescent.[16][17]Byproducts must be non-toxic and non-interfering. Fluorescent byproducts can be used to monitor the uncaging event.
Solubility Can be challenging in aqueous media, often requiring co-solvents.Tunable; can be improved with hydrophilic modifications like PEG chains.[18]Crucial for achieving effective concentrations in biological buffers without precipitation.

Uncaging Mechanisms: The Chemistry of Light Activation

The distinct chemical structures of these two PPG classes lead to different photochemical reaction pathways for uncaging. Understanding these mechanisms is key to appreciating their uncaging kinetics and byproduct profiles.

Mechanism of o-Nitrobenzyl Cages

The uncaging of o-nitrobenzyl compounds proceeds through an intramolecular hydrogen abstraction. Upon absorbing a photon, the nitro group is promoted to an excited state and abstracts a hydrogen atom from the adjacent benzylic carbon. This initiates a cascade of electronic and atomic rearrangements, culminating in the cleavage of the bond to the protected molecule and the formation of a 2-nitrosoacetophenone derivative.[15][19]

G A o-Nitrobenzyl Caged Compound B Excited State (n-π*) A->B C Intramolecular H-Abstraction B->C D aci-Nitro Intermediate C->D E Cyclization & Rearrangement D->E F Released Molecule + 2-Nitroso Byproduct E->F

Caption: Uncaging pathway for o-nitrobenzyl-type PPGs.

Mechanism of Coumarin Cages

Coumarin-based PPGs typically undergo a photoinduced heterolytic cleavage. Excitation to the first singlet state (S1) weakens the bond between the benzylic carbon of the coumarin and the heteroatom of the caged molecule.[16][17] This leads to the formation of a contact ion pair (CIP) intermediate.[14][20] The subsequent separation of this ion pair results in the release of the active molecule and a coumarin cation, which is then hydrated to form a fluorescent alcohol byproduct.[14][16][20]

G A Coumarin Caged Compound B Excited State (S1) A->B C Heterolytic Cleavage B->C D Contact Ion Pair (CIP) Intermediate C->D E Solvent Separation D->E F Released Molecule + Fluorescent Coumarin Alcohol E->F

Caption: Uncaging pathway for coumarin-based PPGs.

Experimental Protocol: Measuring the Quantum Yield of Uncaging

The uncaging quantum yield (Φu) is the most critical measure of a PPG's efficiency.[4] It is defined as the ratio of the number of released molecules to the number of photons absorbed. A precise determination of this value is essential for comparing different PPGs and for calculating the required light dosage in an experiment. The following protocol outlines the comparative method using a chemical actinometer.

Workflow for Quantum Yield Determination

G cluster_prep 1. Preparation cluster_irrad 2. Irradiation cluster_analysis 3. Analysis A Prepare solutions of Test PPG and Actinometer (e.g., Reinecke's salt) with matched absorbance at λ_irr B Irradiate both solutions under identical conditions (λ_irr, power, time) using a collimated light source A->B C Measure absorbance change of the Actinometer to calculate photon flux B->C D Quantify concentration of released molecule from PPG solution via HPLC B->D E Calculate Uncaging Quantum Yield (Φu) C->E D->E

Caption: Experimental workflow for determining uncaging quantum yield (Φu).

Step-by-Step Methodology
  • Preparation of Solutions:

    • Test Sample: Prepare a stock solution of the caged compound in a suitable solvent (e.g., DMSO). Dilute into an aqueous buffer (e.g., 100 mM HEPES, pH 7.3) to a final concentration where the absorbance at the chosen irradiation wavelength (λ_irr) is between 0.05 and 0.1.

    • Actinometer: Prepare a solution of a chemical actinometer with a well-characterized quantum yield at λ_irr (e.g., Reinecke's salt or potassium ferrioxalate) with an identical absorbance at λ_irr.[21]

    • Causality: Matching the absorbance ensures that both the test sample and the actinometer absorb the same number of photons, which is the foundation of this comparative method.

  • Irradiation:

    • Place 2-3 mL of the test sample or actinometer solution into a standard 10 mm path length cuvette.

    • Irradiate the solution with a monochromatic, collimated light source (e.g., a filtered xenon lamp or a laser) at λ_irr for a defined period. The goal is to achieve a small amount of conversion (<10%) to avoid inner filter effects.

    • Causality: Using a collimated beam ensures uniform irradiation of the sample volume. Low conversion ensures the absorbance does not change significantly during the experiment, simplifying calculations.

  • Analysis:

    • Actinometer: Immediately after irradiation, measure the change in the actinometer's absorption spectrum according to established protocols to determine the total number of photons that entered the solution.

    • Test Sample: Quantify the concentration of the photoreleased molecule in the irradiated test sample solution. High-Performance Liquid Chromatography (HPLC) is the gold standard for this, as it allows for the separation and quantification of the parent caged compound, the released molecule, and the photoproducts.[21][22] A calibration curve for the expected released molecule must be generated.

  • Calculation:

    • The uncaging quantum yield (Φu) is calculated using the following equation: Φu = Φ_act * (Δn_test / Δn_act) Where:

      • Φ_act is the known quantum yield of the actinometer.

      • Δn_test is the number of moles of the released molecule from the test sample (determined by HPLC).

      • Δn_act is the number of moles of the actinometer that reacted (determined by spectrophotometry).

Conclusion and Recommendations

The choice between 1-(3,6-dimethoxy-2-nitrophenyl)ethanone and coumarin-based PPGs is fundamentally application-driven.

  • Choose 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone or other o-nitrobenzyl derivatives when:

    • The experiment requires a well-established and predictable uncaging mechanism.

    • Two-photon excitation is not a primary requirement.

    • A non-fluorescent byproduct is preferred to avoid interference with other fluorescent probes in the system.

  • Choose coumarin-based PPGs when:

    • High spatial resolution in three dimensions is critical, necessitating efficient two-photon uncaging.[10]

    • The experiment benefits from a fluorescent byproduct that can act as a reporter for the uncaging event.[17]

    • The target application can tolerate potentially lower one-photon quantum yields, or when chemically optimized coumarins with high efficiency are available.[11]

The field of photolabile protecting groups is in constant evolution. Future developments will undoubtedly focus on creating PPGs with higher quantum yields, larger two-photon cross-sections, and absorption maxima further into the near-infrared region to enable deeper tissue penetration and even lower phototoxicity.[4] A thorough understanding of the principles and properties outlined in this guide will empower researchers to critically evaluate these emerging tools and select the optimal caging strategy for their pioneering work.

References

  • Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines. Source: Journal of the American Chemical Society. URL:[Link]

  • Thiocoumarin Caged Nucleotides: Synthetic Access and Their Photophysical Properties. Source: MDPI. URL:[Link]

  • Synthesis and photochemical properties of PEGylated coumarin-caged ceramides for cell studies. Source: PubMed. URL:[Link]

  • Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines. Source: PMC. URL:[Link]

  • Photoremovable Protecting Groups Used for the Caging of Biomolecules. Source: Wiley-VCH. URL:[Link]

  • Sensitized Two-Photon Activation of Coumarin Photocages. Source: ACS Publications. URL:[Link]

  • The fate of the contact ion pair determines the photochemistry of coumarin-based photocleavable protecting groups. Source: PMC. URL:[Link]

  • New caged coumarin fluorophores with extraordinary uncaging cross sections suitable for biological imaging applications. Source: PubMed. URL:[Link]

  • New Caged Coumarin Fluorophores with Extraordinary Uncaging Cross Sections Suitable for Biological Imaging Applications. Source: University of Texas Southwestern Medical Center. URL:[Link]

  • Photolabile Protecting Groups for Nucleosides: Mechanistic Studies of the 2-(2-Nitrophenyl)ethyl Group. Source: Helvetica Chimica Acta. URL:[Link]

  • The fate of the contact ion pair determines the photochemistry of coumarin-based photocleavable protecting groups. Source: Royal Society of Chemistry. URL:[Link]

  • Molecular engineering of coumarins for enhanced 2-photon absorption property. Source: Oxford Academic. URL:[Link]

  • Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization. Source: PMC. URL:[Link]

  • Design, synthesis, and reaction of π-extended coumarin-based new caged compounds with two-photon absorption character in the near-IR region. Source: Kyushu University. URL:[Link]

  • A Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups Through Cation Stabilization. Source: ChemRxiv. URL:[Link]

  • Photochemical mechanism of DEACM uncaging: a combined time-resolved spectroscopic and computational study. Source: RSC Publishing. URL:[Link]

  • o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One. Source: Wiley Online Library. URL:[Link]

  • Optofluidic control of rodent learning using cloaked caged glutamate. Source: PNAS. URL:[Link]

  • o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation. Source: PubMed. URL:[Link]

  • Caged compounds: photorelease technology for control of cellular chemistry and physiology. Source: Nature. URL:[Link]

  • Photoremovable Protecting Groups. Source: MDPI. URL:[Link]

  • Development of silicon-fluorescein-based photolabile protecting groups with enhanced uncaging quantum yield. Source: RSC Publishing. URL:[Link]

  • Caged compounds: tools for illuminating neuronal responses and connections. Source: PubMed. URL:[Link]

  • Useful Caged Compounds for Cell Physiology. Source: ACS Publications. URL:[Link]

  • A Near-IR Uncaging Strategy Based on Cyanine Photochemistry. Source: ACS Publications. URL:[Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone

As a Senior Application Scientist, it is understood that advancing research and development requires the synthesis and handling of novel chemical entities. 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone (CAS No.

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is understood that advancing research and development requires the synthesis and handling of novel chemical entities. 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone (CAS No. 90923-05-0) is one such compound for which comprehensive public safety data is limited. This guide provides a robust operational framework built upon its known hazards and supplemented by established best practices for analogous nitrophenyl ketones. Our objective is to empower researchers with the knowledge to handle this substance safely, ensuring both personal protection and experimental integrity.

This document moves beyond a simple checklist, explaining the rationale behind each recommendation to foster a deep-rooted culture of safety and scientific excellence.

Hazard Identification and Risk Assessment

The foundational step in any laboratory workflow is a thorough understanding of the material's intrinsic hazards. For 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone, the available data classifies it as a hazardous substance requiring careful management.

Known Hazards: Based on the Globally Harmonized System (GHS), this compound is associated with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The presence of a nitroaromatic system warrants a conservative approach. Compounds in this class can have additional, uncharacterized hazards. Therefore, handling protocols should be designed to mitigate both known and potential risks.

Safety & Regulatory Information Data Source(s)
CAS Number 90923-05-0[1]
Physical Form Light yellow to yellow powder or crystals
GHS Pictogram alt text (GHS07)
Signal Word Warning
Hazard Statements H315, H319, H335
Engineering Controls: The First Line of Defense

Before any personal protective equipment is worn, engineering controls must be in place to minimize exposure. These controls are designed to isolate the researcher from the chemical hazard.

  • Chemical Fume Hood: All manipulations of 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone, including weighing, transfers, and preparation of solutions, must be conducted inside a certified chemical fume hood. This is critical to prevent the inhalation of fine powders or dust, directly addressing the respiratory irritation hazard (H335).[2]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are effectively diluted and removed.[3]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is dictated by the identified hazards of skin and eye irritation.

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[3] Given the "serious eye irritation" warning, standard safety glasses with side shields are insufficient. In situations where splashing is possible, the use of a full-face shield over safety goggles is recommended.[4]

  • Skin and Body Protection:

    • Gloves: Chemically resistant nitrile gloves are required to prevent skin contact.[2][5] It is crucial to change gloves immediately if they become contaminated. For prolonged operations, consider double-gloving.

    • Laboratory Coat: A professional laboratory coat, fully buttoned, must be worn to protect street clothes and skin.[2]

  • Respiratory Protection: Under normal conditions of use within a fume hood, a respirator should not be necessary.[3] However, in the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with a particulate filter may be required.[5]

The sequence of putting on and removing PPE is critical to prevent cross-contamination. The diagram below illustrates the correct, validated procedure.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) Don1 1. Lab Coat Don2 2. Safety Goggles/ Face Shield Don1->Don2 Don3 3. Gloves (pull over cuffs) Don2->Don3 Wash1 Wash Hands Doff1 1. Gloves (peel off) Doff2 2. Lab Coat (turn inside out) Doff1->Doff2 Doff3 3. Safety Goggles/ Face Shield Doff2->Doff3 Wash2 Wash Hands Thoroughly Doff3->Wash2

Caption: Correct sequence for donning and doffing PPE to minimize contamination.

Operational Plan: From Bottle to Reaction

Adherence to a strict, step-by-step operational plan minimizes the risk of spills, exposure, and experimental error.

Experimental Protocol: Weighing and Transfer of Solid Compound

  • Preparation: Ensure the chemical fume hood is clean and operational. Assemble all necessary equipment (spatula, weigh paper/boat, secondary container) within the hood.

  • Don PPE: Follow the correct donning procedure as outlined in the diagram above.

  • Retrieve Chemical: Obtain the container of 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone. Before opening, gently tap the container to settle the solid contents.

  • Weighing: Open the container inside the fume hood. Use a clean spatula to carefully transfer the desired amount of solid to a tared weigh paper or boat on a balance located within the hood. Avoid creating airborne dust.

  • Transfer: Carefully transfer the weighed solid into the reaction vessel or a container for dissolution.

  • Cleanup: Promptly and securely close the primary chemical container. Dispose of the contaminated weigh paper and any contaminated gloves in the designated solid hazardous waste container.

  • Proceed with Experiment: Continue with the experimental procedure (e.g., dissolution in a solvent) within the fume hood.

This diagram visualizes the logical flow for safely handling the compound during a typical laboratory procedure.

Handling_Workflow Start Start: Verify Engineering Controls (Fume Hood ON) DonPPE 1. Don Required PPE Start->DonPPE Prepare 2. Prepare Workspace (in fume hood) DonPPE->Prepare Weigh 3. Weigh Compound (avoid dust generation) Prepare->Weigh Transfer 4. Transfer to Vessel Weigh->Transfer Clean 5. Secure Stock Container & Clean Immediate Area Transfer->Clean React 6. Proceed with Reaction/Dissolution Clean->React Waste 7. Segregate & Dispose of Contaminated Waste React->Waste DoffPPE 8. Doff PPE Correctly Waste->DoffPPE End End: Wash Hands Thoroughly DoffPPE->End

Caption: Step-by-step workflow for the safe handling of the solid chemical.

Disposal and Emergency Plans

Preparedness is paramount. A clear plan for managing spills and disposing of waste is essential for laboratory safety.

Waste Disposal:

  • All waste materials, including excess solid, contaminated gloves, weigh papers, and empty containers, must be disposed of as hazardous chemical waste.[2][6]

  • Collect waste in a clearly labeled, sealed, and compatible hazardous waste container. The label should include the full chemical name.[2]

  • Do not dispose of this compound down the drain or in regular trash.[2]

  • Consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to arrange for pickup by a licensed hazardous waste contractor.[7] For nitrophenols, controlled incineration is often the preferred disposal method.[8]

Spill Management: In the event of a small spill within the fume hood:

  • Evacuate and Alert: Ensure the immediate area is clear of personnel.

  • Contain: Use an inert absorbent material, such as sand or vermiculite, to cover the spill. Do not use combustible materials like paper towels.[2]

  • Collect: Carefully sweep the absorbed material into a designated hazardous waste container.[5]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[2]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][9]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[3]

  • Inhalation: Remove the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3][9]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[3][9]

By integrating these safety and logistical protocols into your daily operations, you build a foundation of trust and reliability—both in your experimental results and in your commitment to a safe research environment.

References

  • Essential Procedures for the Safe Disposal of 1-(3-Nitrophenyl)-2-nitropropene. Benchchem.
  • Proper Disposal of 4-Nitrophenyl Trimethylacetate: A Guide for Labor
  • 1-(3,6-Dimethoxy-2-nitrophenyl)
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
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